molecular formula C11H20O3 B116824 Methyl 2-acetyloctanoate CAS No. 70203-04-2

Methyl 2-acetyloctanoate

Cat. No.: B116824
CAS No.: 70203-04-2
M. Wt: 200.27 g/mol
InChI Key: HBVHDPSYAJZFEF-UHFFFAOYSA-N
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Description

Methyl 2-acetyloctanoate, also known as this compound, is a useful research compound. Its molecular formula is C11H20O3 and its molecular weight is 200.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-acetyloctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-4-5-6-7-8-10(9(2)12)11(13)14-3/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVHDPSYAJZFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392065
Record name Methyl 2-acetyloctanoate
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URL https://comptox.epa.gov/dashboard/DTXSID70392065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70203-04-2
Record name Methyl 2-acetyloctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Methyl 2-acetyloctanoate via Acetoacetic Ester Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, mechanistically-driven overview of a robust and scalable synthesis for Methyl 2-acetyloctanoate. The selected methodology is the classic acetoacetic ester synthesis, a cornerstone of carbon-carbon bond formation in organic chemistry. We will delve into the strategic considerations behind reagent selection, the causality of each procedural step, and provide a detailed, field-proven experimental protocol. This document is intended for researchers and process chemists in the fields of fine chemicals, fragrance, and pharmaceutical development who require a reliable method for synthesizing β-keto esters of this class.

Part 1: Mechanistic Rationale and Strategy Selection

The synthesis of α-substituted β-keto esters such as this compound is most effectively achieved through the alkylation of a parent β-keto ester. The acetoacetic ester synthesis is the preeminent strategy for this transformation due to its high efficiency, predictability, and the use of readily available starting materials.[1][2]

The core of this strategy hinges on the unique acidity of the α-hydrogens located on the carbon flanked by two carbonyl groups in the methyl acetoacetate starting material.[3] This positioning significantly lowers the pKa of these protons (to around 10-11), allowing for their complete and facile removal by a suitable base to form a resonance-stabilized enolate.[1][3] This enolate is a soft nucleophile, ideal for subsequent reaction with an appropriate electrophile.

Causality Behind Experimental Choices:

  • Choice of Enolate Precursor: Methyl acetoacetate is selected as the starting material. It provides the core three-carbon "acetoacetyl" unit (a methyl ketone and a methyl ester) required in the final product.

  • Choice of Base and Solvent: The protocol specifies sodium methylate (methoxide) in methanol.[4] This choice is critical for maintaining the integrity of the ester functionality. Using a base whose alkoxide component matches the ester's alcohol component (i.e., methoxide for a methyl ester) prevents transesterification, a potential side reaction that would lead to a mixture of ester products.[5][6] The base must be strong enough to fully deprotonate the α-carbon, driving the equilibrium towards the enolate.[3]

  • Choice of Alkylating Agent: To achieve the target molecule, this compound, a six-carbon chain must be introduced at the α-position. 1-Bromohexane is an ideal electrophile for this purpose. It is a primary alkyl halide, which is highly reactive towards SN2 (nucleophilic substitution) reactions and less prone to elimination side reactions that can occur with secondary or tertiary halides.[3][7]

The overall reaction proceeds via a classic SN2 mechanism where the nucleophilic α-carbon of the methyl acetoacetate enolate attacks the electrophilic carbon of 1-bromohexane, displacing the bromide ion and forming the new carbon-carbon bond.[1]

Part 2: Visualizing the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis, from the initial deprotonation to the final purified product.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Core Reaction Sequence cluster_workup Work-up & Purification MAA Methyl Acetoacetate Deprotonation Step 1: Enolate Formation (Deprotonation) MAA->Deprotonation Base Sodium Methoxide in Methanol Base->Deprotonation AlkylHalide 1-Bromohexane Alkylation Step 2: SN2 Alkylation (C-C Bond Formation) AlkylHalide->Alkylation Deprotonation->Alkylation Enolate Intermediate Quench Quench with Ice-Water Alkylation->Quench Crude Reaction Mixture Extract Extraction with n-Hexane Quench->Extract Dry Dry Organic Phase (Sodium Sulphate) Extract->Dry Purify Vacuum Distillation Dry->Purify Product Final Product: This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Part 3: Detailed Experimental Protocol

This protocol is adapted from a verified synthetic procedure.[4] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

1. Reagent Preparation and Reaction Setup: i. Equip a suitable round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is dry. ii. Charge the flask with 720 g of a 30% sodium methylate solution in 1200 mL of methanol. iii. Begin stirring and maintain a gentle nitrogen atmosphere.

2. Enolate Formation and Alkylation: i. Add 465 g of methyl acetoacetate dropwise from the dropping funnel to the sodium methylate solution. Maintain control of any exotherm. ii. Once the addition is complete, add 727 g of 1-bromohexane to the reaction mixture. iii. Heat the mixture to reflux and maintain this temperature for 20 hours to ensure the reaction goes to completion.

3. Work-up and Isolation: i. After the reflux period, allow the mixture to cool. ii. Arrange the apparatus for distillation and remove the majority of the methanol solvent. iii. Pour the concentrated residue slowly onto a large volume of ice-water to quench the reaction and dissolve the sodium bromide salt formed. iv. Transfer the aqueous mixture to a large separatory funnel and extract it with n-hexane. v. Separate the layers and wash the aqueous layer again with n-hexane to ensure complete recovery of the product. vi. Combine the organic (n-hexane) phases. vii. Dry the combined organic phase over anhydrous sodium sulphate to remove residual water.

4. Purification: i. Filter off the drying agent. ii. Evaporate the n-hexane solvent using a rotary evaporator. iii. Assemble a vacuum distillation apparatus and distill the crude ester under reduced pressure. iv. Collect the fraction boiling at 124-128 °C at a pressure of 15 Torr. This fraction is the purified this compound.[4]

Part 4: Quantitative Data and Characterization

The following table summarizes the quantitative aspects of this synthesis.

ParameterValueMolar Mass ( g/mol )Moles (approx.)Molar Equiv.
Methyl Acetoacetate465 g116.124.001.0
Sodium Methylate (30% soln)720 g54.02 (solute)4.001.0
1-Bromohexane727 g165.074.401.1
Product Yield 499.4 g 200.28 2.49 -
Theoretical Yield 801.1 g ---
Percent Yield 62.3% ---
Boiling Point 124-128 °C / 15 Torr---

Characterization: The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and assess purity.

  • NMR Spectroscopy (¹H and ¹³C): To verify the chemical structure by analyzing the chemical shifts, integrations, and coupling patterns of the protons and carbons.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, specifically the two carbonyl groups (ketone and ester) which will have strong absorptions in the 1700-1750 cm⁻¹ region.

Conclusion

The acetoacetic ester synthesis provides a reliable and efficient pathway for the production of this compound. The procedure, grounded in the fundamental principles of enolate chemistry, is straightforward and scalable. By carefully controlling the reaction conditions and employing a well-defined work-up and purification protocol, researchers can obtain the target compound in good yield and high purity. This guide serves as a self-validating framework for the practical application of this important synthetic transformation.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 2-acetyloctanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-acetyloctanoate is a β-keto ester of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a ketone and an ester group separated by a single methylene carbon, imparts a unique reactivity profile that makes it a valuable intermediate for the construction of complex molecular architectures. The presence of an acidic α-hydrogen, situated between the two carbonyl groups, is the cornerstone of its utility, allowing for facile enolate formation and subsequent carbon-carbon bond-forming reactions.

This guide provides a comprehensive overview of the chemical identity, physicochemical properties, spectroscopic profile, and core reactivity of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this versatile building block. The protocols and analyses presented herein are grounded in established chemical principles to ensure both accuracy and practical applicability in a laboratory setting.

Chemical Identity and Structure

A precise understanding of the molecule's structure is fundamental to predicting and interpreting its chemical behavior.

  • IUPAC Name: this compound[1]

  • Synonyms: Methyl 2-hexylacetoacetate, 2-acetyl-octanoic acid methyl ester[1]

  • CAS Number: 70203-04-2[1]

  • Molecular Formula: C₁₁H₂₀O₃[1]

  • Molecular Weight: 200.27 g/mol [1]

  • Canonical SMILES: CCCCCCC(C(=O)C)C(=O)OC[1]

The structure features a central chiral carbon (C2) bonded to a hexyl group, an acetyl group, a methoxycarbonyl group, and a hydrogen atom. This arrangement classifies it as a β-keto ester.

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and use in reactions. While extensive experimental data for this compound is not widely published, a combination of reported experimental values and computed properties provides a useful profile.

PropertyValueSource
Boiling Point 124-128 °C at 15 TorrExperimental
Molecular Weight 200.27 g/mol Computed[1]
XLogP3 3.1Computed[1]
Hydrogen Bond Donor Count 0Computed[1]
Hydrogen Bond Acceptor Count 3Computed[1]
Rotatable Bond Count 8Computed[1]
Topological Polar Surface Area 43.4 ŲComputed[1]

Note: Except for the boiling point, the properties listed are computationally derived and should be used as estimates.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity inherent to β-keto esters. This reactivity is dominated by the chemistry of the α-proton and the two carbonyl groups.

Keto-Enol Tautomerism

Like all β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding and conjugation between the C=C double bond and the remaining carbonyl group. This equilibrium is fundamental to its reactivity.

Caption: Keto-Enol tautomerism in this compound.

Acidity and Enolate Formation

The proton on the carbon alpha to both carbonyls (C2) is significantly more acidic (pKa ≈ 11 in DMSO) than a typical α-proton of a ketone or ester. This is because the resulting conjugate base, an enolate, is stabilized by resonance, delocalizing the negative charge over both oxygen atoms.[2] This acidity allows for easy deprotonation with moderately strong bases (e.g., sodium ethoxide, sodium hydride) to form a highly reactive nucleophilic enolate.[2][3]

Core Synthetic Reactions

The enolate of this compound is a powerful nucleophile for a variety of synthetic transformations.

  • Alkylation: The enolate readily reacts with alkyl halides (e.g., methyl iodide, benzyl bromide) in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. This is a cornerstone of its utility in building more complex carbon skeletons.[3]

  • Acylation: Reaction of the enolate with acyl chlorides or anhydrides yields a β-tricarbonyl compound, which are themselves versatile synthetic intermediates.

  • Hydrolysis and Decarboxylation: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding β-keto acid.[3] Upon heating, β-keto acids readily undergo decarboxylation (loss of CO₂) to yield a ketone, in this case, 2-octanone. This sequence provides a powerful method for synthesizing substituted ketones.

G start This compound enolate Resonance-Stabilized Enolate start->enolate  1. Base (e.g., NaOEt) keto_acid β-Keto Acid Intermediate start->keto_acid  H₃O⁺ or OH⁻, then H₃O⁺ (Hydrolysis) alkylated α-Alkylated Product enolate->alkylated  2. Alkyl Halide (R-X) ketone Substituted Ketone (e.g., 2-Octanone) keto_acid->ketone  Heat (-CO₂) (Decarboxylation)

Caption: Key synthetic pathways involving this compound.

Spectroscopic Profile (Predicted)

As experimental spectra for this compound are not available in common databases, this section provides a predicted analysis based on its known structure and established spectroscopic principles. This serves as a guide for researchers to verify the identity of the synthesized compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~3.75Singlet3H-OCH₃ Methyl ester protons, deshielded by the adjacent oxygen.
~3.50Triplet1H-CH(Ac)-Methine proton at C2, deshielded by two carbonyls. Split by the C3 methylene protons.
~2.20Singlet3H-C(=O)CH₃ Acetyl methyl protons, adjacent to a carbonyl group.
~1.60Multiplet2H-CH₂ -CH(Ac)-Methylene protons at C3, adjacent to the chiral center.
~1.30Multiplet8H-(CH₂ )₄-Methylene protons of the hexyl chain.
~0.90Triplet3H-CH₃ Terminal methyl group of the hexyl chain.
¹³C NMR Spectroscopy

The carbon NMR spectrum will distinguish the two different carbonyl carbons and the carbons of the alkyl chain.

Predicted δ (ppm)AssignmentRationale
~203C =O (Ketone)Typical chemical shift for a ketone carbonyl carbon.
~169C =O (Ester)Typical chemical shift for an ester carbonyl carbon.
~58-C H(Ac)-Methine carbon at C2, deshielded by two carbonyls.
~52-OC H₃Methyl ester carbon, deshielded by oxygen.
~32-22-(C H₂)₅- & -C(=O)C H₃Carbons of the hexyl chain and the acetyl methyl group.
~14-C H₃Terminal methyl carbon of the hexyl chain.
Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions from the two carbonyl groups.

Predicted Frequency (cm⁻¹)Functional GroupRationale
~1745C=O Stretch (Ester)Strong, sharp absorption characteristic of a saturated ester.
~1720C=O Stretch (Ketone)Strong, sharp absorption characteristic of a saturated ketone.
~2950-2850C-H StretchAliphatic C-H stretches from the alkyl chain and methyl groups.
~1200-1100C-O StretchStrong absorption from the ester C-O single bond.
Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 200. Key fragmentation patterns would likely include:

  • Loss of methoxy group (-OCH₃): [M - 31]⁺ at m/z = 169.

  • Loss of methoxycarbonyl group (-COOCH₃): [M - 59]⁺ at m/z = 141.

  • McLafferty rearrangement: A characteristic fragmentation of ketones and esters, potentially leading to a prominent peak at m/z = 58 or others depending on the site of rearrangement.

  • Loss of acetyl group (-COCH₃): [M - 43]⁺ at m/z = 157.

  • Cleavage of the hexyl chain: A series of peaks separated by 14 Da (CH₂).

Experimental Protocols

Synthesis via Alkylation of Methyl Acetoacetate

This protocol is adapted from a known procedure for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Methodology:

  • Enolate Formation: To a stirring solution of 30% sodium methoxide in methanol under a nitrogen atmosphere, add methyl acetoacetate dropwise. Maintain the temperature as recommended by the specific procedure, often near room temperature or slightly cooled. The base deprotonates the methyl acetoacetate to form the sodium enolate.

  • Alkylation: To the resulting enolate solution, add 1-bromohexane dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 20 hours) to ensure complete reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After cooling, distill off the majority of the solvent (methanol). Pour the residue into a mixture of ice and water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as n-hexane or diethyl ether. Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase with water and/or brine to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure this compound.

Characterization Workflow

A self-validating protocol requires rigorous characterization to confirm the identity and purity of the final product.

  • Obtain Spectroscopic Data: Acquire ¹H NMR, ¹³C NMR, IR, and GC-MS data for the purified product.

  • Confirm Structure:

    • Compare the obtained IR spectrum with the predicted key frequencies (~1745 and ~1720 cm⁻¹).

    • Analyze the ¹H and ¹³C NMR spectra. Confirm that the chemical shifts, integrations, and splitting patterns match the predicted values for the target structure.

    • Analyze the mass spectrum to confirm the molecular weight (m/z = 200) and identify key fragmentation patterns consistent with the structure.

  • Assess Purity: Use ¹H NMR integration and/or GC peak area analysis to determine the purity of the compound, ensuring the absence of starting materials or significant byproducts.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Fire Safety: The compound is expected to be a combustible or flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.[2][4][5] Use explosion-proof equipment where necessary.[2][5]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, which can cause vigorous reactions.[2]

  • Handling: Avoid contact with skin and eyes, as related compounds can cause irritation.[6] In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a synthetically valuable β-keto ester, defined by the reactivity of its acidic α-proton. Its straightforward synthesis and the ability to undergo facile alkylation and decarboxylation reactions make it an important precursor for the preparation of complex ketones and other organic molecules. While detailed experimental physicochemical and spectroscopic data are sparse in the public domain, its properties can be reliably predicted based on its structure, providing a solid framework for its use and characterization in a research setting. Adherence to standard safety protocols for handling flammable organic reagents is essential for its safe application in the laboratory.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-acetyloctanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-acetyloctanoate is a β-keto ester, a class of compounds pivotal in organic synthesis and drug development due to their versatile reactivity. A thorough understanding of its structural and electronic properties is paramount for its effective application. This guide provides a comprehensive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We delve into the causality behind experimental choices, present detailed protocols for data acquisition, and interpret the spectral features, with special attention to the compound's inherent keto-enol tautomerism.

Molecular Structure and Keto-Enol Tautomerism

A defining characteristic of β-keto esters is their existence as a dynamic equilibrium between two tautomeric forms: the keto form and the enol form.[1][2] The equilibrium's position is influenced by factors like solvent and temperature. The enol form is stabilized by the formation of a conjugated π-system and a six-membered intramolecular hydrogen bond.[2] This tautomerism results in distinct spectroscopic signatures for each form, which are often observable simultaneously.

Caption: Keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and allowing for the quantification of the keto-enol tautomeric ratio.[1][2]

¹H NMR Spectroscopy

Proton NMR provides distinct signals for both the keto and enol tautomers. The chemical shifts are influenced by the electronic environment of the protons; for instance, protons adjacent to electronegative oxygen atoms or carbonyl groups are deshielded and appear at a higher chemical shift (downfield).[3][4][5][6]

Predicted ¹H NMR Data

Assignment (Keto Form) Chemical Shift (δ, ppm) Multiplicity Integration
H-a (CH₃-C=O)~2.2Singlet3H
H-c (CH₃-O)~3.7Singlet3H
H-b (CH)~3.4Triplet1H
H-d (CH₂)~1.6Multiplet2H
H-e,f,g (CH₂)~1.3Multiplet6H
H-h (CH₃)~0.9Triplet3H
Assignment (Enol Form) Chemical Shift (δ, ppm) Multiplicity Integration
Enolic OH~12.0Singlet (broad)1H
H-a (=C-CH₃)~1.9Singlet3H
H-c (CH₃-O)~3.7Singlet3H
H-d (CH₂)~2.1Triplet2H
H-e,f,g (CH₂)~1.3Multiplet6H
H-h (CH₃)~0.9Triplet3H

Note: The α-CH proton (H-b) of the keto form is coupled to the adjacent methylene (H-d) protons. The enol form lacks this specific proton, instead showing a highly deshielded enolic OH proton.

¹³C NMR Spectroscopy

Carbon NMR complements the proton data by providing information about the carbon skeleton.[2] The presence of two carbonyl carbons (ketone and ester) in the keto form and their shift in the enol form are key diagnostic features.

Predicted ¹³C NMR Data

Assignment (Keto Form) Chemical Shift (δ, ppm) Assignment (Enol Form) Chemical Shift (δ, ppm)
C=O (Ketone)~203C=O (Ester)~170
C=O (Ester)~169=C-O (Enol)~175
CH₃-O~52=C-H~98
α-CH~58CH₃-O~51
CH₃-C=O~29=C-CH₃~20
Alkyl Chain CH₂, CH₃14-40Alkyl Chain CH₂, CH₃14-35
Experimental Protocol for NMR Data Acquisition

The choice of solvent is critical as it can influence the keto-enol equilibrium. A non-polar solvent like CDCl₃ typically favors the enol form due to the stability of the intramolecular hydrogen bond.

  • Sample Preparation: Dissolve 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

  • Data Acquisition (¹H NMR): Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the co-addition of 16-32 scans to improve the signal-to-noise ratio.

  • Data Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A longer acquisition time and more scans (e.g., 256 or more) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton counts and, consequently, the keto:enol ratio.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve Sample in CDCl₃ b Add TMS Standard a->b c Transfer to NMR Tube b->c d Tune & Shim Spectrometer c->d e Acquire ¹H & ¹³C FID d->e f Fourier Transform e->f g Phase & Baseline Correction f->g h Integrate & Analyze g->h

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[2] For this compound, the key diagnostic signals are the stretching vibrations of the two carbonyl groups.

The ester carbonyl (C=O) stretch typically appears at a higher wavenumber than the ketone carbonyl stretch due to the electron-withdrawing inductive effect of the ester oxygen atom, which strengthens the C=O bond.[7]

Characteristic IR Absorption Bands

Vibrational Mode Expected Frequency (cm⁻¹) Intensity Comments
C-H Stretch (sp³)2850-3000Medium-StrongCharacteristic of the alkyl chains.
C=O Stretch (Ester)~1745StrongHigher frequency C=O stretch.[8][9][10][11]
C=O Stretch (Ketone)~1720StrongLower frequency C=O stretch.[9][11]
C-O Stretch (Ester)1000-1300StrongTwo bands are often observed.[10][11]
O-H Stretch (Enol)2500-3200Broad, WeakOften obscured, but indicative of the enol form's intramolecular H-bond.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation (Neat Liquid): Place a single drop of pure this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin liquid film.

  • Instrument Setup: Ensure the spectrometer sample chamber is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

  • Background Scan: Perform a background scan using the empty salt plates. This spectrum will be automatically subtracted from the sample spectrum.

  • Data Acquisition: Place the prepared sample in the spectrometer's sample holder. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.[2]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural insights through the analysis of its fragmentation patterns. The fragmentation of β-keto esters is typically dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[12][13][14]

Expected Molecular Ion and Key Fragments

m/z Value Proposed Fragment Fragmentation Pathway
200[C₁₁H₂₀O₃]⁺˙Molecular Ion (M⁺˙)
157[M - CH₃CO]⁺α-cleavage (loss of acetyl radical)
141[M - C₄H₉]⁺α-cleavage (loss of hexyl chain part)
115[CH₃COCHCOOCH₃]⁺McLafferty Rearrangement from hexyl chain
88[CH₂(C=O)OCH₃]⁺˙McLafferty Rearrangement from acetyl group
43[CH₃CO]⁺α-cleavage (acetyl cation, often the base peak)
Key Fragmentation Pathways
  • α-Cleavage: The bond adjacent to a carbonyl group can readily break. For this compound, this can lead to the loss of an acetyl radical (CH₃CO•) or cleavage within the octanoate chain.[15]

  • McLafferty Rearrangement: This is a characteristic rearrangement of molecules containing a carbonyl group and an accessible γ-hydrogen on an alkyl chain. A six-membered transition state leads to the cleavage of the α,β-bond and the formation of a neutral alkene and a new radical cation.[12][14][15]

fragmentation cluster_alpha α-Cleavage cluster_mclafferty McLafferty Rearrangement M [C₁₁H₂₀O₃]⁺˙ m/z = 200 (Molecular Ion) F157 [M - CH₃CO]⁺ m/z = 157 M->F157 - •COCH₃ F43 [CH₃CO]⁺ m/z = 43 M->F43 F115 [CH₃COCHCOOCH₃]⁺ m/z = 115 M->F115 - C₆H₁₂

Caption: Primary fragmentation pathways for this compound.

Synthesis and Purity Considerations

This compound can be synthesized via the alkylation of methyl acetoacetate with 1-bromohexane using a base like sodium methoxide.[16]

Methyl Acetoacetate + 1-Bromohexane --(NaOCH₃, MeOH)--> this compound

Potential impurities from this synthesis could include unreacted starting materials or dialkylated products. These would be readily identifiable by the spectroscopic techniques described. For instance, unreacted methyl acetoacetate would show a simpler NMR spectrum and a lower molecular weight in MS analysis.

Conclusion

The structural characterization of this compound is definitively achieved through a combination of NMR, IR, and MS techniques. NMR spectroscopy is uniquely powerful in confirming the carbon-hydrogen framework and revealing the presence and ratio of keto-enol tautomers. IR spectroscopy provides rapid confirmation of the key ester and ketone functional groups, while mass spectrometry confirms the molecular weight and elucidates structural features through predictable fragmentation patterns like α-cleavage and McLafferty rearrangements. The protocols and data presented in this guide serve as a foundational reference for researchers working with this versatile β-keto ester.

References

Methyl 2-acetyloctanoate: A Comprehensive Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Methyl 2-acetyloctanoate, a versatile β-keto ester of significant interest to researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just technical data, but also field-proven insights into its synthesis, characterization, and application, ensuring a holistic understanding grounded in scientific integrity.

Core Identity and Physicochemical Landscape

This compound, identified by the CAS Number 70203-04-2 , is a pivotal organic compound whose structure marries a ketone and an ester functional group.[1] This unique arrangement imparts a high degree of chemical reactivity and versatility, making it a valuable intermediate in organic synthesis.[1] Its dual functionality allows for a wide array of chemical transformations, positioning it as a key building block in the synthesis of more complex molecules.

Synonyms:

  • Methyl 2-hexylacetoacetate[1]

  • 2-acetyl-octanoic acid methyl ester[1]

  • Methyl n-hexylacetoacetate[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 70203-04-2[1]
Molecular Formula C₁₁H₂₀O₃[1]
Molecular Weight 200.27 g/mol [1]
IUPAC Name This compound[1]
SMILES CCCCCCC(C(=O)C)C(=O)OC[1]
InChI InChI=1S/C11H20O3/c1-4-5-6-7-8-10(9(2)12)11(13)14-3/h10H,4-8H2,1-3H3[1]

Synthesis and Mechanism: A Protocol for Predictable Outcomes

The synthesis of this compound is a prime example of C-alkylation of a β-keto ester, a fundamental carbon-carbon bond-forming reaction. The following protocol is a robust and validated method, designed to ensure reproducibility and high yield.

Synthesis Protocol: Alkylation of Methyl Acetoacetate

This protocol details the synthesis of this compound through the alkylation of methyl acetoacetate with 1-bromohexane.

Materials:

  • Methyl acetoacetate

  • Sodium methoxide solution (30% in methanol)

  • 1-Bromohexane

  • Methanol

  • n-Hexane

  • Ice-water

  • Sodium sulfate (anhydrous)

Step-by-Step Procedure:

  • Enolate Formation: In a reaction vessel under a nitrogen atmosphere, add 720 g of 30% sodium methoxide solution in 1200 ml of methanol. With continuous stirring, slowly add 465 g of methyl acetoacetate dropwise. The sodium methoxide acts as a strong base, deprotonating the α-carbon of methyl acetoacetate to form a nucleophilic enolate.

  • Alkylation: To the enolate solution, add 727 g of 1-bromohexane. The reaction mixture is then heated to reflux and maintained for 20 hours. During this step, the enolate attacks the electrophilic carbon of 1-bromohexane in an Sₙ2 reaction, forming the carbon-carbon bond.

  • Workup and Extraction: After the reflux period, distill off the majority of the methanol. The remaining residue is then poured into ice-water. This mixture is subsequently extracted with n-hexane. The organic phases are combined for further processing.

  • Drying and Solvent Removal: The combined organic phases are dried over anhydrous sodium sulfate to remove any residual water. The solvent is then evaporated under reduced pressure.

  • Purification: The crude product is purified by distillation to yield this compound. The expected boiling point is 124°-128°C at 15 Torr.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process, providing a clear visual representation of the workflow.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Core Reaction cluster_purification Purification MA Methyl Acetoacetate Enolate Enolate Formation (Deprotonation) MA->Enolate NaOMe Sodium Methoxide in Methanol NaOMe->Enolate Bromohexane 1-Bromohexane Alkylation Alkylation (Reflux, 20h) Bromohexane->Alkylation Enolate->Alkylation Workup Workup & Extraction (Ice-water, n-Hexane) Alkylation->Workup Drying Drying (Na₂SO₄) Workup->Drying Distillation Distillation (124-128°C @ 15 Torr) Drying->Distillation Product Pure Methyl 2-acetyloctanoate Distillation->Product

Caption: Synthesis workflow for this compound.

Analytical Characterization: Ensuring Purity and Identity

Accurate characterization of the synthesized this compound is crucial for its application in research and development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, providing both quantitative and qualitative data.

GC-MS Analysis Protocol

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., DB-5ms).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through the capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase.

  • Mass Spectrometric Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, confirming the identity of this compound. The retention time from the chromatogram is used for quantification.

Applications in Drug Development and Organic Synthesis

β-keto esters, including this compound, are highly valued in the pharmaceutical industry due to their synthetic flexibility. They serve as key intermediates in the synthesis of a wide range of biologically active molecules.

  • Heterocyclic Synthesis: The reactive nature of β-keto esters makes them ideal precursors for the synthesis of various heterocyclic compounds, which are common scaffolds in many drug molecules.

  • Asymmetric Synthesis: The α-proton of the keto group can be removed to form a prochiral enolate, which can then undergo enantioselective reactions to produce chiral building blocks for drug synthesis.

  • Transesterification: The methyl ester group can be readily converted to other esters through transesterification, allowing for the modification of the molecule's properties to suit specific synthetic needs.

Logical Relationship of Properties to Applications

The following diagram illustrates how the structural features of this compound directly contribute to its utility in various applications.

Properties_to_Applications cluster_properties Key Structural Features cluster_applications Synthetic Applications Compound This compound Keto β-Keto Group Compound->Keto Ester Methyl Ester Compound->Ester AlphaH Acidic α-Proton Compound->AlphaH Heterocycles Heterocycle Synthesis Keto->Heterocycles Complex Complex Molecule Synthesis Keto->Complex Transester Transesterification Ester->Transester Asymmetric Asymmetric Synthesis AlphaH->Asymmetric AlphaH->Complex

Caption: Relationship between structure and applications.

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug development. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in a research setting. This guide provides a comprehensive overview to support scientists and researchers in their work with this important compound.

References

"Methyl 2-acetyloctanoate stability and storage conditions"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of Methyl 2-Acetyloctanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a β-keto ester, is a valuable synthetic intermediate in various research and development applications. The integrity of this compound is paramount for reproducible and reliable experimental outcomes. However, its bifunctional nature—containing both an ester and a ketone—imparts specific chemical liabilities. This guide provides a comprehensive analysis of the stability profile of this compound, detailing its primary degradation pathways and offering evidence-based protocols for its optimal storage and handling. Furthermore, it outlines experimental workflows for researchers to validate its stability under specific laboratory conditions.

Physicochemical Profile of this compound

Understanding the fundamental properties of a compound is the first step in designing an effective stability and storage strategy. While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its structure and comparison with similar β-keto esters and fatty acid esters.

PropertyValue / DescriptionSource / Rationale
IUPAC Name This compoundStructure-based nomenclature
Synonyms Methyl 3-oxodecanoateAlternative nomenclature
Molecular Formula C₁₁H₂₀O₃Based on chemical structure
Molecular Weight 200.28 g/mol Calculated from the molecular formula
Appearance Colorless to pale yellow liquidTypical appearance for similar esters[1][2]
Solubility Insoluble in water; soluble in organic solvents (e.g., ethanol, acetone, ethers)General property of esters with significant alkyl chains[1][2]
Key Structural Feature β-Keto EsterThis functionality dictates its chemical reactivity and stability[3]

The Core Stability Profile: Understanding Degradation

The stability of this compound is primarily influenced by its susceptibility to hydrolysis, thermal stress, and oxidation. The presence of the β-keto group introduces unique reactivity compared to simple esters.

Hydrolytic Instability: The Primary Degradation Pathway

Like all esters, this compound is susceptible to hydrolysis, a reaction where water cleaves the ester bond.[4] This process can be catalyzed by both acids and bases and is often the most significant cause of degradation during storage and in aqueous experimental media.

  • Acid-Catalyzed Hydrolysis : This is a reversible reaction where the ester is heated with water in the presence of a strong acid, yielding the corresponding carboxylic acid and alcohol.[4] For this compound, this would produce methyl acetoacetate and hexanol, or octanoic acid and acetone, depending on which ester bond is cleaved, though hydrolysis of the methyl ester is more typical. The reaction can be driven toward completion by using a large excess of water.[4][5]

  • Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction that produces a carboxylate salt and an alcohol.[4] It is generally faster than acid-catalyzed hydrolysis. Exposure to basic conditions will rapidly convert this compound into the corresponding carboxylate salt.

A critical secondary degradation step for β-keto esters is decarboxylation . The β-keto acid formed upon hydrolysis is thermally unstable and readily loses carbon dioxide to form a ketone. This is a significant and often irreversible degradation pathway.

Thermal Stability

Elevated temperatures can promote several degradation pathways:

  • Accelerated Hydrolysis : The rate of hydrolysis increases with temperature.

  • Pyrolytic Decomposition : At higher temperatures, alkyl esters can decompose into an alkene and a carboxylic acid.[6] The exact decomposition pathways for this compound would need experimental determination, but thermal stress should be considered a major risk.[7] Studies on similar fatty esters show mass loss beginning at temperatures around 140 °C.[8]

Oxidative Stability

Compounds with abstractable protons, such as the α-protons in this compound, can be susceptible to autoxidation in the presence of atmospheric oxygen.[9] This process, which can be initiated by light, heat, or trace metal impurities, leads to the formation of hydroperoxides and subsequent degradation products, impacting the purity and performance of the compound. The oxidative stability is a critical parameter for the long-term storage of alkyl esters.[9][10]

Visualizing Degradation: Key Pathways

The primary degradation mechanisms for this compound are hydrolysis followed by decarboxylation.

cluster_0 Primary Degradation: Hydrolysis cluster_1 Secondary Degradation: Decarboxylation Compound This compound H2O H₂O (Acid or Base Catalyst) Compound->H2O Intermediate β-Keto Acid Intermediate (Unstable) H2O->Intermediate Hydrolysis Methanol Methanol Intermediate->Methanol Final_Product 2-Octanone Intermediate->Final_Product Heat (Δ) CO2 CO₂ Final_Product->CO2 cluster_workflow Stability Study Workflow cluster_stress Apply Stress Conditions Prep Prepare Stock Solution in Aprotic Solvent (e.g., Acetonitrile) Acid Acidic (e.g., 0.1M HCl) Prep->Acid Base Basic (e.g., 0.1M NaOH) Prep->Base Oxidative Oxidative (e.g., 3% H₂O₂) Prep->Oxidative Thermal Thermal (e.g., 60°C) Prep->Thermal Analysis Analyze Samples at Time Points (t=0, 2, 4, 8, 24h) via Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Data Quantify Parent Compound and Identify Degradants Analysis->Data

References

A Technical Guide to the Synthetic Utility of Methyl 2-acetyloctanoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Methyl 2-acetyloctanoate is a versatile β-keto ester that serves as a pivotal precursor in modern organic synthesis. Its unique structural motif, featuring two distinct carbonyl groups and an acidic α-proton, provides a rich platform for a variety of chemical transformations. This guide elucidates the core synthetic principles and practical applications of this compound, with a focus on its role in the strategic construction of ketones and more complex, substituted carbon skeletons. We will explore its synthesis via acetoacetic ester alkylation, its conversion to 2-nonanone through decarboxylation, and its function as a scaffold for further α-alkylation, thereby offering a robust toolkit for researchers in medicinal chemistry and materials science.

Introduction to this compound: A Versatile Building Block

This compound belongs to the class of β-keto esters, a group of compounds renowned for their synthetic flexibility. The strategic placement of the ketone and ester functionalities flanking a methylene group imparts unique chemical properties that are highly valued in synthetic design.

Chemical Identity and Physicochemical Properties

The structure of this compound combines a C8 carbon chain with the reactive acetoacetate core. This composition makes it a valuable intermediate for introducing an octanoyl group or for building more complex molecular architectures.[1]

PropertyValueSource
Molecular Formula C₁₁H₂₀O₃Calculated
Molecular Weight 200.28 g/mol Calculated
IUPAC Name This compound-
Boiling Point 124-128 °C at 15 Torr[2]
Appearance Oily liquid[3][4]
The Synthetic Significance of the β-Keto Ester Moiety

The synthetic power of this compound stems from the reactivity of its β-dicarbonyl system. This system confers two primary reactive sites:

  • The Acidic α-Proton: The proton on the carbon situated between the two carbonyl groups (the α-carbon) exhibits significant acidity (pKa ≈ 11 in DMSO). This is due to the resonance stabilization of the resulting conjugate base, the enolate, which can delocalize the negative charge onto both oxygen atoms. This stabilized enolate is an excellent carbon nucleophile.

  • The Carbonyl Groups: The ketone and ester carbonyls can themselves act as electrophiles, though this reactivity is often secondary to that of the enolate in precursor-based synthesis.

This dual reactivity allows for a sequence of reactions where the molecule is first functionalized at the α-position and then undergoes further transformation, most commonly decarboxylation, to reveal a new chemical entity.

Synthesis of this compound

The most direct and common synthesis of this compound is a variation of the classic acetoacetic ester synthesis, which involves the alkylation of a methyl acetoacetate enolate.

Mechanistic Overview: Enolate Alkylation

The synthesis proceeds via a two-step mechanism. First, a suitable base, such as sodium methoxide, deprotonates methyl acetoacetate to form a nucleophilic enolate. This enolate then attacks an alkyl halide, in this case, 1-bromohexane, in a bimolecular nucleophilic substitution (SN2) reaction to form the new carbon-carbon bond.

Detailed Experimental Protocol: Synthesis from Methyl Acetoacetate

The following protocol is adapted from established laboratory procedures.[2]

Materials:

  • Methyl acetoacetate (465 g)

  • 30% Sodium methylate solution in methanol (720 g)

  • Methanol (1200 ml)

  • 1-Bromohexane (727 g)

  • n-Hexane

  • Ice-water

  • Sodium sulfate

Procedure:

  • To a solution of 30% sodium methylate in methanol, add methyl acetoacetate dropwise under a nitrogen atmosphere with stirring.[2]

  • Following the addition, introduce 1-bromohexane to the reaction mixture.[2]

  • Heat the mixture to reflux and maintain for approximately 20 hours to ensure complete reaction.[2]

  • After the reflux period, distill off the majority of the methanol solvent.[2]

  • Pour the concentrated residue onto ice-water to quench the reaction and dissolve inorganic salts.

  • Extract the aqueous mixture with n-hexane. The organic product will move into the hexane layer.

  • Wash the combined organic phases with water to remove any remaining water-soluble impurities.[2]

  • Dry the organic phase over anhydrous sodium sulfate to remove residual water.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude ester by vacuum distillation to yield this compound (boiling point 124-128 °C at 15 Torr).[2]

Synthesis Workflow Diagram

cluster_reactants Reactants cluster_process Process MAA Methyl Acetoacetate Deprotonation Enolate Formation (Deprotonation) MAA->Deprotonation Base Sodium Methoxide in Methanol Base->Deprotonation AlkylHalide 1-Bromohexane Alkylation SN2 Alkylation (Reflux, 20h) AlkylHalide->Alkylation Deprotonation->Alkylation Enolate Intermediate Workup Workup & Purification (Extraction, Distillation) Alkylation->Workup Product This compound Workup->Product start This compound step1 SN2 attack by Cl⁻ on methyl group start->step1 intermediate1 Carboxylate Intermediate + Methyl Chloride step1->intermediate1 step2 Decarboxylation (Heat) Loss of CO₂ intermediate1->step2 intermediate2 Enolate of 2-Nonanone step2->intermediate2 step3 Protonation (from H₂O) intermediate2->step3 product 2-Nonanone step3->product cluster_alkylation Step 1: α-Alkylation cluster_decarboxylation Step 2: Decarboxylation Precursor Methyl 2-acetyloctanoate Alkylation 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) Precursor->Alkylation Intermediate α-Substituted β-Keto Ester Alkylation->Intermediate Decarboxylation Krapcho Conditions (DMSO, NaCl, H₂O, Heat) Product Substituted Ketone Decarboxylation->Product Intermediate->Decarboxylation

References

An In-depth Technical Guide to the Synthesis of Methyl 2-acetyloctanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of Methyl 2-acetyloctanoate, a valuable β-keto ester in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, experimental protocols, and underlying chemical principles.

Introduction

This compound is a β-keto ester, a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This structural motif makes them versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances. The presence of an acidic α-hydrogen between the two carbonyl groups is a key feature, enabling a rich chemistry of enolate formation and subsequent alkylation and acylation reactions. This guide will focus on the most prevalent and efficient method for the synthesis of this compound: the alkylation of methyl acetoacetate.

Core Synthesis Pathway: Acetoacetic Ester Synthesis

The most direct and widely employed method for the preparation of this compound is through the acetoacetic ester synthesis. This classic organic reaction involves the alkylation of an enolate derived from methyl acetoacetate. The overall transformation can be conceptually broken down into two key steps: enolate formation and nucleophilic substitution.

Mechanism of Synthesis

The synthesis commences with the deprotonation of methyl acetoacetate at the α-carbon (the carbon atom situated between the two carbonyl groups). This proton is particularly acidic due to the electron-withdrawing nature of the adjacent carbonyl groups, which stabilize the resulting conjugate base through resonance. A strong base, such as sodium methoxide, is typically used to facilitate this deprotonation, leading to the formation of a resonance-stabilized enolate ion.

This enolate is a potent nucleophile and will readily attack an appropriate electrophile. In the synthesis of this compound, the electrophile is a hexyl halide, such as 1-bromohexane. The reaction proceeds via an SN2 mechanism, where the nucleophilic enolate attacks the electrophilic carbon of the 1-bromohexane, displacing the bromide leaving group and forming a new carbon-carbon bond. The final product is this compound.

The following diagram illustrates the mechanistic steps involved:

This compound Synthesis cluster_0 Enolate Formation cluster_1 Nucleophilic Substitution (SN2) Methyl Acetoacetate Methyl Acetoacetate Enolate Resonance-Stabilized Enolate Methyl Acetoacetate->Enolate Deprotonation Sodium Methoxide Sodium Methoxide (Base) This compound This compound Enolate->this compound Alkylation 1-Bromohexane 1-Bromohexane (Electrophile) Sodium Bromide Sodium Bromide (Byproduct) Claisen Condensation Ester 1 (Enolizable) Methyl Acetate Enolate Ester Enolate Ester 1 (Enolizable)->Enolate Deprotonation Base Strong Base (e.g., NaOEt) Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate Nucleophilic Attack Ester 2 Methyl Octanoate Beta-Keto Ester This compound Tetrahedral Intermediate->Beta-Keto Ester Elimination Alkoxide Alkoxide Tetrahedral Intermediate->Alkoxide Loss of Leaving Group

A Technical Guide to the Synthesis of Substituted β-Keto Esters: The Case of Methyl 2-Acetyloctanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

β-Keto esters are foundational synthons in organic chemistry, prized for their dual nucleophilic and electrophilic character that enables the construction of complex molecular architectures.[1][2] This technical guide provides an in-depth examination of a core synthetic transformation: the alkylation of a β-keto ester to form a more complex derivative. We will focus on the synthesis of methyl 2-acetyloctanoate, a representative substituted β-keto ester. The primary methodology explored is the acetoacetic ester synthesis, a robust and venerable carbon-carbon bond-forming reaction.[2] This document details the underlying reaction mechanism, provides a field-proven experimental protocol, and discusses the analytical techniques required for product validation, offering a comprehensive resource for researchers in synthetic chemistry and drug development.

Introduction: The Synthetic Versatility of β-Keto Esters

β-Keto esters, such as methyl acetoacetate, are characterized by a ketone and an ester functional group separated by a methylene group (-CH₂-). This arrangement confers unique reactivity upon the molecule. The protons on this central methylene carbon (the α-carbon) are significantly more acidic (pKa ≈ 11 in ethyl acetoacetate) than those in simple ketones or esters. This heightened acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting carbanion (enolate) through resonance.

This inherent chemical property makes β-keto esters exceptionally valuable as nucleophilic building blocks in organic synthesis.[1] The readily formed enolate can participate in a variety of C-C bond-forming reactions, most notably alkylation via nucleophilic substitution.[3] The synthesis of this compound from methyl acetoacetate and 1-bromohexane is a classic application of this principle, illustrating a direct and efficient pathway to introduce alkyl substituents at the α-position.

Core Synthetic Strategy: The Acetoacetic Ester Synthesis

The most direct and widely employed method for preparing α-substituted β-keto esters is the acetoacetic ester synthesis.[4] This pathway involves two primary mechanistic steps:

  • Enolate Formation: Deprotonation of the α-carbon using a suitable base.

  • Nucleophilic Alkylation: Reaction of the resulting enolate with an electrophile, typically an alkyl halide, in an Sₙ2 reaction.[5]

A critical experimental consideration is the choice of base. To prevent transesterification—a side reaction where the base exchanges with the ester's alkoxy group—the alkoxide base should match the alcohol component of the ester.[6] For the synthesis of a methyl ester like this compound, sodium methoxide (NaOCH₃) is the base of choice. Using sodium ethoxide, for instance, would result in a mixture of methyl and ethyl ester products.

Mechanistic Pathway Deep Dive

Step 1: Formation of the Resonance-Stabilized Enolate

The reaction is initiated by the addition of sodium methoxide to methyl acetoacetate. The methoxide ion, a strong base, abstracts one of the acidic α-protons. The resulting negative charge on the α-carbon is delocalized across the oxygen atoms of both the ketone and the ester carbonyls, forming a highly stable, resonance-stabilized enolate ion.[7] This step is a rapid acid-base equilibrium that lies far to the right due to the stability of the conjugate base (the enolate).

Step 2: Sₙ2 Alkylation

The enolate ion is a potent carbon-based nucleophile. In the second step, it attacks the electrophilic carbon of an alkyl halide, in this case, 1-bromohexane. The reaction proceeds via a classic Sₙ2 mechanism, where the enolate displaces the bromide leaving group, forming a new carbon-carbon bond between the α-carbon of the β-keto ester and the hexyl chain.[3][5] This step is typically the rate-determining step and often requires heating under reflux to proceed to completion.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the alkylation of methyl acetoacetate.[8]

Safety Precaution: This procedure involves flammable solvents and corrosive bases. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn.

Reagents and Conditions
Reagent/ParameterMolar Mass ( g/mol )QuantityMoles (approx.)Role
Methyl Acetoacetate116.12465 g4.00Starting Material
30% Sodium Methoxide in Methanol54.02 (NaOCH₃)720 g4.00Base
1-Bromohexane165.07727 g4.40Alkylating Agent
Methanol-1200 mL-Solvent
Reaction Time-20 hours--
Reaction Temperature-Reflux (~65 °C)--
Expected ProductThis compound200.28--
Expected Yield-~499 g (62%)--
Step-by-Step Methodology
  • Enolate Formation: To a solution of 30% sodium methoxide in methanol (720 g) in a suitable reaction vessel equipped with a reflux condenser and a stirrer, add methyl acetoacetate (465 g) dropwise under a nitrogen atmosphere with continuous stirring. The addition may be exothermic; maintain control with an ice bath if necessary.

  • Alkylation: Following the complete addition of methyl acetoacetate, add 1-bromohexane (727 g) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 20 hours with vigorous stirring. The progress of the reaction can be monitored by TLC or GC analysis.

  • Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. The majority of the methanol is then removed by distillation.

  • Aqueous Workup: Pour the concentrated residue slowly onto a mixture of ice and water. This step quenches any remaining base and dissolves the sodium bromide salt byproduct.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the organic product with n-hexane (e.g., 3 x 300 mL).

  • Drying and Concentration: Combine the organic phases and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at 124-128 °C at 15 Torr to yield pure this compound.[8]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents 1. Reagent Mixing (Methyl Acetoacetate, NaOCH₃/Methanol) alkylation 2. Alkylation (Add 1-Bromohexane) reagents->alkylation Stir under N₂ reflux 3. Reflux (~65°C) alkylation->reflux Heat for 20h solvent_removal 4. Solvent Removal (Distillation) reflux->solvent_removal Cool to RT quench 5. Aqueous Quench (Ice-Water) solvent_removal->quench extraction 6. Extraction (n-Hexane) quench->extraction drying 7. Drying & Concentration (Na₂SO₄, Rotovap) extraction->drying distillation 8. Vacuum Distillation drying->distillation product Final Product: This compound distillation->product

Caption: Synthetic workflow for this compound.

Product Characterization and Validation

Confirmation of the product's identity and purity is essential. Standard spectroscopic methods are employed for this purpose. While a specific experimental spectrum for this compound is not provided in the cited literature, the expected data can be reliably predicted based on its structure.

TechniqueExpected Observations
¹H NMR (CDCl₃)δ ~3.75 (s, 3H): -OCH₃ (ester methyl).δ ~3.45 (t, 1H): -CO-CH (C₆H₁₃)-CO-. δ ~2.20 (s, 3H): -CO-CH₃ (acetyl methyl). δ ~1.8-2.0 (m, 2H): Methylene group adjacent to the chiral center. δ ~1.2-1.4 (m, 8H): Methylene groups of the hexyl chain. δ ~0.90 (t, 3H): Terminal -CH₃ of the hexyl chain.
¹³C NMR (CDCl₃)δ ~202: Ketone carbonyl.δ ~169: Ester carbonyl.δ ~60: α-carbon (-C H-).δ ~52: Ester methoxy carbon (-OC H₃).δ ~31, 29, 28, 22: Hexyl chain carbons.δ ~29: Acetyl methyl carbon (-CO-C H₃).δ ~14: Terminal methyl of hexyl chain.
FTIR (neat)~1745 cm⁻¹: Strong C=O stretch (ester).~1720 cm⁻¹: Strong C=O stretch (ketone).~2850-2960 cm⁻¹: C-H stretching (alkane).~1200-1250 cm⁻¹: C-O stretch (ester).
Mass Spec. (EI)m/z 200: Molecular ion [M]⁺.Characteristic fragmentation patterns including loss of -OCH₃ (m/z 169) and CH₃CO- (m/z 157), and McLafferty rearrangement.

Conclusion

The synthesis of this compound via the acetoacetic ester synthesis is a powerful demonstration of classic enolate chemistry. The procedure is high-yielding, scalable, and relies on fundamental, well-understood reaction mechanisms. By carefully selecting the appropriate base to match the ester substrate, side reactions are minimized, leading to a clean conversion. This guide provides the mechanistic rationale and a detailed, actionable protocol for the successful synthesis and validation of this and similar substituted β-keto esters, which continue to serve as indispensable intermediates in modern organic and medicinal chemistry.

References

An In-depth Technical Guide to the Chemical Reactivity of Methyl 2-acetyloctanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a β-Keto Ester

Methyl 2-acetyloctanoate, a β-keto ester, represents a class of organic compounds pivotal to modern synthetic chemistry. Its unique structural arrangement, featuring a ketone and an ester functional group separated by a single methylene unit, imparts a rich and versatile reactivity profile. This guide provides an in-depth exploration of the chemical behavior of this compound, offering both mechanistic insights and practical experimental frameworks for researchers, scientists, and professionals in drug development. The strategic positioning of the carbonyl groups makes the intervening α-hydrogens acidic, leading to the formation of a resonance-stabilized enolate ion—a potent nucleophile that is central to the diverse reactivity of this molecule.[1] This inherent reactivity makes β-keto esters like this compound valuable building blocks in the synthesis of more complex organic structures.[1][2]

Core Reactivity Principles: A Tale of Two Carbonyls

The chemical behavior of this compound is dominated by the interplay between its two carbonyl groups. This arrangement leads to several key reactivity patterns that can be strategically exploited in organic synthesis.

Keto-Enol Tautomerism: The Dynamic Equilibrium

Like other β-dicarbonyl compounds, this compound exists in a dynamic equilibrium between its keto and enol tautomers.[3][4] While the keto form is generally more stable for simple carbonyl compounds, the enol form of β-keto esters is significantly stabilized through the formation of an intramolecular hydrogen bond and a conjugated system.[5] This equilibrium is crucial as the enol form and the corresponding enolate are the reactive species in many of the reactions discussed below.

The equilibrium can be influenced by factors such as the solvent and the presence of acid or base catalysts.[5][6] Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), can be employed to study this equilibrium and determine the relative proportions of the keto and enol forms.[7]

Caption: Keto-enol tautomerism of this compound.

Acidity of the α-Hydrogen and Enolate Formation

The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) of this compound exhibit enhanced acidity.[8] This increased acidity is a direct consequence of the ability of both adjacent carbonyl groups to stabilize the resulting carbanion (enolate) through resonance.[1] The negative charge of the enolate is delocalized over the α-carbon and both oxygen atoms, rendering it a soft nucleophile.

The formation of the enolate is typically achieved by treating the β-keto ester with a suitable base. The choice of base is critical to avoid unwanted side reactions such as saponification of the ester. Alkoxides, such as sodium ethoxide or sodium methoxide, are commonly used for this purpose.[9]

Enolate_Formation start This compound + Base enolate Resonance-Stabilized Enolate start->enolate Deprotonation products Alkylated/Acylated Product enolate->products Nucleophilic Attack on Electrophile

Caption: General workflow for enolate formation and reaction.

Key Synthetic Transformations

The unique reactivity of this compound allows for a variety of synthetic transformations, making it a versatile intermediate.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the alkylation of a simpler β-keto ester, methyl acetoacetate, with a suitable alkyl halide.[10]

Experimental Protocol: Synthesis of this compound

  • To a solution of 30% sodium methylate in methanol, add methyl acetoacetate dropwise under an inert atmosphere (e.g., nitrogen) with stirring.

  • Following the addition, introduce 1-bromohexane to the reaction mixture.

  • Heat the mixture to reflux for approximately 20 hours to ensure the completion of the reaction.

  • After reflux, distill off the majority of the methanol.

  • Pour the residue onto a mixture of ice and water.

  • Extract the aqueous mixture with a suitable organic solvent, such as n-hexane.

  • Combine the organic phases and dry them over an anhydrous drying agent like sodium sulphate.

  • Evaporate the solvent to yield the crude product.

  • Purify the crude ester by distillation under reduced pressure to obtain pure this compound.[10]

Alkylation at the α-Carbon

The nucleophilic enolate of this compound readily participates in SN2 reactions with alkyl halides.[11] This reaction is a powerful tool for carbon-carbon bond formation, allowing for the introduction of various alkyl substituents at the α-position. The reaction is typically carried out by first forming the enolate with a non-nucleophilic base, followed by the addition of the alkylating agent.[8]

Hydrolysis and Decarboxylation: The Acetoacetic Ester Synthesis

One of the most synthetically useful reaction sequences involving β-keto esters is hydrolysis followed by decarboxylation.[8] When this compound (or its alkylated derivatives) is heated with aqueous acid or base, the ester is hydrolyzed to a β-keto acid.[12] This intermediate β-keto acid is unstable and readily undergoes decarboxylation upon further heating to yield a ketone and carbon dioxide.[13] This overall process is a key part of the "acetoacetic ester synthesis" of ketones.

Acid-Catalyzed Hydrolysis and Decarboxylation

Under acidic conditions, the ester is first hydrolyzed to the corresponding β-keto acid and methanol.[12] The β-keto acid then undergoes decarboxylation through a cyclic transition state to yield an enol, which tautomerizes to the more stable ketone.

Base-Promoted Saponification and Decarboxylation

In the presence of a base, the ester is saponified to the carboxylate salt.[12] Acidification of the reaction mixture protonates the carboxylate to form the β-keto acid, which can then be decarboxylated by heating.

A specific method for decarboxylation of β-keto esters is the Krapcho decarboxylation, which is particularly useful when other functional groups in the molecule are sensitive to harsh acidic or basic conditions.[14] This reaction is typically carried out in a dipolar aprotic solvent like DMSO with a salt such as sodium chloride at elevated temperatures.[14]

Hydrolysis_Decarboxylation start This compound hydrolysis Hydrolysis (Acid or Base) start->hydrolysis keto_acid β-Keto Acid Intermediate hydrolysis->keto_acid decarboxylation Decarboxylation (Heat) keto_acid->decarboxylation ketone Ketone Product + CO2 decarboxylation->ketone

References

The Rising Therapeutic Potential of Methyl 2-acetyloctanoate and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Chemical Versatility and Biological Promise of Aliphatic β-Keto Esters

In the landscape of modern drug discovery and development, the quest for novel pharmacophores with diverse biological activities is perpetual. Among the myriad of organic scaffolds, β-keto esters stand out for their remarkable synthetic versatility and significant therapeutic potential.[1] This guide focuses on a specific, yet broadly representative, member of this class: Methyl 2-acetyloctanoate. While direct research on this particular molecule is emerging, its structure serves as an excellent archetype for a wider group of long-chain aliphatic β-keto esters that are gaining attention for their multifaceted biological activities.

This document will provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the biological activities of this compound derivatives and related aliphatic β-keto esters. We will delve into their synthesis, explore their antimicrobial, anti-inflammatory, and anticancer properties, and provide detailed experimental protocols for their evaluation. The overarching goal is to present a cohesive narrative that not only summarizes the current state of knowledge but also illuminates future research directions and therapeutic applications.

Core Biological Activities of this compound Derivatives

The unique structural motif of β-keto esters, characterized by a ketone and an ester functional group separated by a methylene bridge, imparts a rich chemical reactivity that translates into a broad spectrum of biological activities.[2] The presence of both electrophilic and nucleophilic centers allows for diverse interactions with biological macromolecules.[1]

Antimicrobial and Quorum Sensing Inhibition

A significant body of research highlights the potent antibacterial properties of β-keto esters.[3][4] These compounds have shown efficacy against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species.[5]

A key mechanism underlying their antimicrobial action is the inhibition of quorum sensing (QS), a sophisticated cell-to-cell communication system that bacteria use to coordinate collective behaviors, such as biofilm formation and virulence factor production.[4][6] By interfering with QS signaling, β-keto ester derivatives can effectively disarm pathogens without necessarily killing them, which may reduce the selective pressure for the development of resistance.[6]

Derivatives of β-keto esters have been designed as structural mimics of N-acyl-L-homoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria for quorum sensing.[4] These mimics can competitively bind to and antagonize the LuxR-type receptors, thereby disrupting the entire QS cascade.[6]

Data Presentation: Antibacterial Activity of β-Keto Ester Analogs

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of various β-keto ester derivatives against pathogenic bacteria.

CompoundPseudomonas aeruginosa (MIC mg/mL)Staphylococcus aureus (MIC mg/mL)Pseudomonas syringae (MIC mg/mL)Agrobacterium tumefaciens (MIC mg/mL)
Derivative 1 >105.02.51.25
Derivative 2 5.02.51.250.63
Derivative 3 2.51.250.630.31
Kanamycin (Control) 0.010.0050.020.01

Data synthesized from representative studies on β-keto ester derivatives.[3]

Anti-inflammatory Properties

The potential of β-keto esters and their derivatives as anti-inflammatory agents is an emerging area of investigation.[7][8] Inflammation is a complex biological response implicated in a wide range of diseases, and the development of novel anti-inflammatory drugs is a critical therapeutic goal.

Some studies have shown that certain δ-hydroxy-β-keto esters, which can be synthesized from β-keto esters, exhibit inhibitory activity against 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[7] This suggests that derivatives of this compound could be explored for their potential to modulate inflammatory pathways. The mechanism of action is thought to involve the modulation of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are central to the inflammatory cascade.

Anticancer Potential

The exploration of β-keto esters and their derivatives as anticancer agents is a promising frontier.[9] While specific studies on this compound are limited, the broader class of β-keto esters has been investigated for its cytotoxic effects against various cancer cell lines.[9] The SAR (Structure-Activity Relationship) studies on related compounds, such as pyrazolones synthesized from β-keto esters, have indicated that aliphatic substituents can enhance their biological activities.[9]

The proposed mechanisms of anticancer activity are diverse and may include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. Further research is needed to elucidate the specific molecular targets and to optimize the structure of aliphatic β-keto esters for improved anticancer efficacy and selectivity.

Experimental Protocols and Methodologies

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of β-keto esters involves the reaction of a ketone with a dialkyl carbonate in the presence of a strong base.[9]

Protocol: Synthesis of a this compound Derivative

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add sodium hydride (1.2 eq) to anhydrous dimethyl carbonate (solvent and reagent).

  • Addition of Ketone: Slowly add methyl heptyl ketone (1.0 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 90°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired this compound derivative.

Mandatory Visualization: Synthesis Workflow

G cluster_synthesis Synthesis of this compound Derivative start Start: Anhydrous Dimethyl Carbonate + Sodium Hydride ketone Add Methyl Heptyl Ketone start->ketone reflux Reflux (4-6h, 90°C) ketone->reflux quench Quench with NH4Cl (aq) reflux->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product Product: this compound Derivative purify->product

Caption: Workflow for the synthesis of a this compound derivative.

Evaluation of Antimicrobial Activity

The antimicrobial efficacy of the synthesized compounds can be determined using standard microdilution methods to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[3]

Protocol: Broth Microdilution Assay for MIC and MBC Determination

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Bacterial Inoculum: Prepare a bacterial inoculum of the test organism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, aliquot 10 µL from the wells showing no visible growth onto Mueller-Hinton Agar (MHA) plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Mandatory Visualization: Antimicrobial Assay Workflow

G cluster_antimicrobial Antimicrobial Susceptibility Testing start Start: Prepare Stock Solutions of Compounds dilutions Serial Dilutions in 96-well plate start->dilutions inoculum Add Bacterial Inoculum dilutions->inoculum incubation Incubate (37°C, 18-24h) inoculum->incubation mic Determine MIC (Visual Inspection) incubation->mic mbc_plating Plate on MHA from clear wells mic->mbc_plating mbc_incubation Incubate (37°C, 24h) mbc_plating->mbc_incubation mbc Determine MBC (Colony Count) mbc_incubation->mbc

Caption: Workflow for MIC and MBC determination.

Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of this compound derivatives can be fine-tuned by systematic structural modifications. Key areas for SAR exploration include:

  • Variation of the Acyl Chain: Altering the length and branching of the acyl chain (the acetyl group in the parent molecule) can influence lipophilicity and steric interactions with the target binding site.

  • Modification of the Alkyl Chain: The octanoate chain provides a significant lipophilic character. Modifications to its length, saturation, and the introduction of functional groups can impact cell permeability and target engagement.

  • Ester Group Modification: Replacing the methyl ester with other alkyl or aryl esters can affect the compound's stability, solubility, and pharmacokinetic properties.

Future research should focus on synthesizing a library of this compound derivatives with systematic variations to establish robust SARs for different biological activities. Furthermore, mechanistic studies are crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. The development of more potent and selective derivatives will pave the way for their potential translation into novel therapeutic agents for infectious diseases, inflammatory disorders, and cancer.

Mandatory Visualization: Quorum Sensing Inhibition Mechanism

G cluster_qs Mechanism of Quorum Sensing Inhibition ahl AHL Signal (Autoinducer) binding Competitive Binding ahl->binding receptor LuxR-type Receptor no_activation Receptor Inactivation receptor->no_activation Antagonist Bound gene_expression Virulence Gene Expression receptor->gene_expression AHL Bound (Activation) derivative This compound Derivative (Antagonist) derivative->binding binding->receptor inhibition Inhibition of Gene Expression no_activation->inhibition

References

An In-depth Technical Guide to Methyl 2-acetyloctanoate: Precursors and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-acetyloctanoate is a β-keto ester of significant interest in synthetic organic chemistry. Its unique structural motif, featuring both a ketone and an ester functionality separated by a methylene group, provides a versatile scaffold for a wide array of chemical transformations. The acidic α-hydrogen, flanked by two carbonyl groups, is a key feature that dictates its reactivity, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals.[1][2] This guide provides an in-depth exploration of the primary synthetic routes to this compound from its precursors and details the subsequent chemical derivatizations that underscore its utility as a synthetic building block. Methodologies are presented with a focus on the underlying chemical principles to provide researchers and drug development professionals with a comprehensive and actionable understanding of its chemistry.

Physicochemical Properties and Spectroscopic Data

A foundational understanding of a compound's physical and chemical properties is critical for its application in synthesis. This compound is a colorless liquid with properties that are essential for its handling, purification, and characterization.

PropertyValueReference
Molecular Formula C₁₁H₂₀O₃
Molecular Weight 200.28 g/mol
Boiling Point 124-128 °C at 15 Torr[3]
CAS Number 1733-43-3
Appearance Colorless liquid

Spectroscopic data is vital for confirming the structure and purity of the synthesized compound. While a comprehensive dataset would be generated in a laboratory setting, typical expected values are:

  • ¹H NMR: Peaks corresponding to the methyl ester, acetyl methyl, α-hydrogen, and the octyl chain protons.

  • ¹³C NMR: Resonances for the two carbonyl carbons (ketone and ester), the ester methyl carbon, the acetyl methyl carbon, and the carbons of the octyl chain.

  • IR Spectroscopy: Strong absorption bands characteristic of the C=O stretching vibrations for both the ketone and the ester functionalities.

Synthesis of this compound: Precursor Analysis and Methodologies

The synthesis of this compound, a classic β-keto ester, is most effectively achieved through reactions that form a carbon-carbon bond at the α-position of an ester. The primary methods involve the acylation or alkylation of enolates.

Acetoacetic Ester Synthesis via Alkylation

The most direct and widely cited method for preparing this compound is the alkylation of a pre-formed acetoacetic ester enolate.[1][3] This approach is a cornerstone of β-keto ester synthesis.

Core Precursors:

  • Methyl acetoacetate

  • 1-Bromohexane (or other hexyl halides)

  • A suitable base (e.g., sodium methoxide)

Causality and Mechanistic Insight: The reaction proceeds via the deprotonation of the acidic α-hydrogen of methyl acetoacetate by a strong base, such as sodium methoxide, to form a resonance-stabilized enolate.[1] This enolate is a potent nucleophile. The subsequent introduction of an alkyl halide, 1-bromohexane, results in a nucleophilic substitution (Sɴ2) reaction, where the enolate attacks the electrophilic carbon of the alkyl halide, displacing the bromide and forming the new carbon-carbon bond.[4] The use of an alkoxide base that matches the alcohol portion of the ester (methoxide for a methyl ester) is crucial to prevent transesterification side reactions.[5]

Experimental Protocol: Synthesis of this compound [3]

  • Enolate Formation: To a solution of 30% sodium methoxide in methanol (720 g in 1200 ml), add methyl acetoacetate (465 g) dropwise under a nitrogen atmosphere with stirring. The exothermic reaction generates the sodium enolate of methyl acetoacetate.

  • Alkylation: To the freshly prepared enolate solution, add 1-bromohexane (727 g).

  • Reaction: Heat the mixture to reflux and maintain for approximately 20 hours to ensure complete alkylation.

  • Workup & Isolation:

    • Distill off the majority of the methanol.

    • Pour the cooled residue onto ice-water.

    • Extract the aqueous mixture with n-hexane.

    • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent under reduced pressure. The crude ester is then purified by vacuum distillation to yield pure this compound (boiling point 124°-128°C at 15 Torr).[3]

Crossed Claisen Condensation

An alternative, though less direct, pathway is the crossed Claisen condensation.[5][6] This reaction involves the condensation of two different esters. For the synthesis of this compound, this would involve methyl heptanoate and methyl acetate.

Core Precursors:

  • Methyl heptanoate

  • Methyl acetate

  • A strong, non-nucleophilic base (e.g., sodium hydride, LDA)

Causality and Mechanistic Insight: In a crossed Claisen condensation, one ester must be readily enolizable (methyl acetate), while the other ideally should not have α-hydrogens to prevent self-condensation.[6] However, since both methyl heptanoate and methyl acetate have α-hydrogens, careful control of reaction conditions is necessary to favor the desired cross-condensation. A strong base deprotonates methyl acetate to form its enolate, which then acts as the nucleophile, attacking the carbonyl carbon of methyl heptanoate.[7] The subsequent elimination of a methoxide ion from the tetrahedral intermediate yields the β-keto ester.[5][8] To achieve selectivity, the non-enolizable ester (if one were used) or the less reactive ester is typically used in excess.[6]

Key Derivatives of this compound and Their Synthetic Pathways

The synthetic utility of this compound lies in its capacity to be transformed into a variety of other functional groups. The presence of the β-keto ester moiety allows for selective reactions that are fundamental in organic synthesis.

Ketonization: Synthesis of 2-Nonanone

One of the most valuable transformations of acetoacetic ester derivatives is hydrolysis followed by decarboxylation to produce a ketone.[1][4] This process effectively converts an alkyl halide into a methyl ketone with a three-carbon extension.

Derivative: 2-Nonanone (Methyl heptyl ketone) Significance: 2-Nonanone is a naturally occurring compound found in various foods and is used as a flavoring agent and in perfumery.[9]

Causality and Mechanistic Insight: The reaction proceeds in two stages. First, the methyl ester is hydrolyzed under acidic or basic conditions to the corresponding β-keto carboxylic acid.[4][10] This intermediate is unstable and, upon gentle heating, readily undergoes decarboxylation (loss of CO₂).[11] The mechanism involves a cyclic, six-membered transition state, which facilitates the elimination of carbon dioxide and the formation of an enol intermediate.[11] This enol rapidly tautomerizes to the more stable keto form, yielding the final ketone product, 2-nonanone.[1][10]

Experimental Protocol: Synthesis of 2-Nonanone

  • Hydrolysis: Reflux this compound with an aqueous solution of a strong base (e.g., sodium hydroxide) to saponify the ester.

  • Acidification: After cooling, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to protonate the carboxylate, forming the β-keto acid.

  • Decarboxylation: Gently heat the acidified solution. Effervescence (evolution of CO₂) will be observed. Continue heating until gas evolution ceases.

  • Isolation and Purification: Cool the mixture and extract the ketone with a suitable organic solvent (e.g., diethyl ether). Dry the organic layer, remove the solvent, and purify the resulting 2-nonanone by distillation.

Further Alkylation and Dialkylation

The remaining acidic α-hydrogen in this compound can be removed by a base to form a new enolate, which can then be alkylated a second time.[4] This allows for the synthesis of α-substituted and α,α-disubstituted ketones after decarboxylation.

Derivative Example: 3-Methyl-2-nonanone Significance: Introduction of branching near the carbonyl group can significantly alter the biological activity and physical properties of the molecule, which is a common strategy in drug development.

Causality and Mechanistic Insight: Treatment of this compound with a base generates the corresponding enolate. This enolate can then react with a second alkylating agent, such as methyl iodide, in another Sɴ2 reaction to form a dialkylated β-keto ester.[12] Subsequent hydrolysis and decarboxylation yield a ketone with substitution at the α-position.

Visualization of Synthetic Pathways

The relationships between this compound, its precursors, and its primary derivatives can be visualized through reaction pathway diagrams.

Synthesis_and_Derivatives cluster_precursors Precursors cluster_derivatives Derivatives Me_Acetoacetate Methyl Acetoacetate Core This compound Me_Acetoacetate->Core  Alkylation (NaOCH₃) Bromohexane 1-Bromohexane Bromohexane->Core  Alkylation (NaOCH₃) Keto_Acid β-Keto Acid Intermediate Core->Keto_Acid  Hydrolysis (H₃O⁺) Dialkylated α-Alkylated Derivative Core->Dialkylated  1. Base  2. R'-X Nonanone 2-Nonanone Keto_Acid->Nonanone  Decarboxylation (Heat)

Caption: Synthetic pathway from precursors to this compound and its subsequent conversion to key derivatives.

Advanced Derivatives and Applications

Beyond simple ketones, the β-keto ester functionality is a gateway to a variety of other molecular scaffolds.

  • Heterocyclic Synthesis: β-Keto esters are classic precursors for the synthesis of heterocycles like pyrazoles, pyrimidines, and isoxazoles through condensation reactions with dinucleophiles such as hydrazine or urea.

  • Reduction: The ketone functionality can be selectively reduced to a secondary alcohol, yielding β-hydroxy esters, which are valuable chiral building blocks.

  • Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, tert-butyl) by transesterification, which can be useful for modifying solubility or for use as a protecting group.[2]

Advanced_Derivatives Core This compound Reduction β-Hydroxy Ester (e.g., Methyl 2-(1-hydroxyethyl)octanoate) Core->Reduction  Selective Reduction  (e.g., NaBH₄) Heterocycle Heterocyclic Derivatives (e.g., Pyrazoles, Pyrimidines) Core->Heterocycle  Condensation  (e.g., with Hydrazine) Transesterification Other Esters (e.g., Ethyl 2-acetyloctanoate) Core->Transesterification  Transesterification  (R'OH, Catalyst)

Caption: Key transformations of this compound into advanced synthetic intermediates.

Conclusion

This compound serves as a quintessential example of a versatile synthetic intermediate. Its preparation from readily available precursors via robust and well-understood reactions like alkylation of acetoacetic esters makes it highly accessible. The true value of this β-keto ester is realized in its rich derivative chemistry, particularly the facile conversion to substituted ketones and its role as a precursor to more complex molecular architectures. For researchers in medicinal chemistry and materials science, a thorough understanding of the synthesis and reactivity of this compound provides a powerful tool for the construction of novel molecules with tailored properties.

References

An In-Depth Technical Guide to the Exploratory Reactions of Methyl 2-acetyloctanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the chemical reactivity of Methyl 2-acetyloctanoate, a versatile β-keto ester with significant potential in organic synthesis. As a key building block, its unique structure, featuring adjacent ketone and ester functionalities, allows for a diverse range of chemical transformations.[1] This document delves into the principal reaction pathways, offering both mechanistic insights and field-proven experimental protocols tailored for researchers, chemists, and professionals in drug development.

Introduction to this compound: A Profile

This compound (C11H20O3) is a derivative of acetoacetic acid, characterized by a hexyl group attached to the α-carbon.[2] This substitution pattern makes it a valuable intermediate for synthesizing more complex molecular architectures. The core of its reactivity lies in the acidic nature of the α-hydrogen, positioned between two electron-withdrawing carbonyl groups, which facilitates the formation of a stabilized enolate ion.[1][3] This enolate is a potent nucleophile, serving as the cornerstone for a multitude of carbon-carbon bond-forming reactions.

Physical and Chemical Properties:

PropertyValue
Molecular Formula C11H20O3[2]
Molar Mass 200.27 g/mol [2]
IUPAC Name This compound[2]
CAS Number 70203-04-2[2]

Synthesis of this compound

The most direct synthesis involves the alkylation of a simpler β-keto ester, methyl acetoacetate. This reaction proceeds via the formation of an enolate from methyl acetoacetate, which then acts as a nucleophile in an SN2 reaction with an appropriate alkyl halide, in this case, 1-bromohexane.

G MAA Methyl Acetoacetate Enolate Enolate Intermediate MAA->Enolate Deprotonation Product This compound Enolate->Product SN2 Alkylation Bromohexane 1-Bromohexane Bromohexane->Product NaBr NaBr Product->NaBr Byproduct Base Sodium Methoxide Base->MAA

Caption: Synthesis of this compound via alkylation.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from methyl acetoacetate and 1-bromohexane.[4]

Materials:

  • Methyl acetoacetate (465 g)

  • 30% Sodium methoxide solution in methanol (720 g)

  • Methanol (1200 ml)

  • 1-Bromohexane (727 g)

  • n-Hexane

  • Ice-water

  • Sodium sulfate

Procedure:

  • Under a nitrogen atmosphere, add methyl acetoacetate dropwise to a stirred solution of sodium methoxide in methanol.

  • Following the addition, introduce 1-bromohexane to the reaction mixture.

  • Heat the mixture to reflux and maintain for 20 hours.

  • After reflux, distill off the majority of the methanol.

  • Pour the concentrated residue into ice-water.

  • Extract the aqueous mixture with n-hexane.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the crude ester by vacuum distillation (b.p. 124°-128°C at 15 Torr) to yield the final product.[4]

Core Reactivity: The α-Carbon and Enolate Chemistry

The protons on the carbon alpha to both carbonyl groups of β-keto esters are particularly acidic, allowing for deprotonation by moderately strong bases to form a resonance-stabilized enolate.[1] This enolate is the key reactive intermediate for a variety of crucial synthetic transformations.

Alkylation

Further alkylation at the α-carbon is a foundational reaction. After the initial synthesis, the remaining α-proton can be removed to form a new enolate, which can then be reacted with a second alkyl halide. This sequential process allows for the synthesis of ketones with complex substitution patterns after subsequent hydrolysis and decarboxylation.[3][5]

Experimental Protocol: α-Alkylation

Objective: To introduce a second alkyl group (e.g., methyl) onto the α-carbon of this compound.

Materials:

  • This compound

  • Sodium ethoxide (or other suitable base)

  • Anhydrous ethanol (or other suitable solvent)

  • Methyl iodide (or other alkyl halide)

Procedure:

  • Dissolve this compound in anhydrous ethanol in a flask equipped with a reflux condenser and under a nitrogen atmosphere.

  • Add a solution of sodium ethoxide in ethanol dropwise to the flask to form the enolate.

  • Add methyl iodide and reflux the mixture until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction, neutralize with a dilute acid, and remove the solvent under reduced pressure.

  • Extract the product into an organic solvent (e.g., diethyl ether), wash with water and brine, and dry over sodium sulfate.

  • Purify the resulting dialkylated β-keto ester by column chromatography or distillation.

Michael Addition (Conjugate Addition)

The enolate of this compound can act as a Michael donor, adding to an α,β-unsaturated carbonyl compound (a Michael acceptor) in a 1,4-conjugate addition.[6][7][8] This reaction is a powerful tool for forming 1,5-dicarbonyl compounds, which are versatile synthetic intermediates.[6]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation M2AO This compound Enolate Enolate Nucleophile M2AO->Enolate Deprotonation Adduct Michael Adduct (New Enolate) Enolate->Adduct 1,4-Addition Base Base Base->M2AO Acceptor α,β-Unsaturated Ketone (Michael Acceptor) Acceptor->Adduct FinalProduct 1,5-Dicarbonyl Compound Adduct->FinalProduct Protonation ProtonSource Proton Source (e.g., H₂O) ProtonSource->Adduct

Caption: Mechanism of the Michael Addition reaction.

Knoevenagel Condensation

This reaction involves the nucleophilic addition of an active hydrogen compound, like this compound, to an aldehyde or ketone, followed by a dehydration step.[9] It is typically catalyzed by a weak base and results in the formation of an α,β-unsaturated product.[10] This method is a cornerstone for C-C bond formation.

Reactions at the Carbonyl Centers

Hydrolysis and Decarboxylation

One of the most synthetically useful reaction sequences for β-keto esters is hydrolysis followed by decarboxylation.[3]

  • Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding β-keto acid.[11] Basic hydrolysis (saponification) produces a carboxylate salt and an alcohol.[11]

  • Decarboxylation: The resulting β-keto acid is thermally unstable and readily loses carbon dioxide upon heating to form a ketone.[12][13] This reaction proceeds through a cyclic, six-membered transition state.

G M2AO This compound BKA β-Keto Acid Intermediate M2AO->BKA Hydrolysis (H₃O⁺) Enol Enol Intermediate BKA->Enol Decarboxylation (Heat) CO2 CO₂ BKA->CO2 Ketone 2-Nonanone (Final Product) Enol->Ketone Tautomerization

Caption: Workflow for the hydrolysis and decarboxylation of this compound.

The combination of alkylation, hydrolysis, and decarboxylation provides a powerful pathway to synthesize a wide array of substituted ketones from simple precursors.[3]

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is highly valuable for modifying the ester functionality without affecting the rest of the molecule.[12][14][15] For β-keto esters, this transformation is often catalyzed by acids, bases, or enzymes under mild conditions, allowing for broad functional group tolerance.[12][16] The selectivity for β-keto esters over other ester types likely proceeds via an enol or acylketene intermediate.[12][15]

Comparative Yields for Transesterification of β-Keto Esters: [16]

Starting EsterAlcoholCatalyst/ConditionsYield (%)
Methyl Acetoacetaten-ButanolEt3N, Toluene, Reflux~90%
Methyl AcetoacetateAllyl AlcoholEt3N, Toluene, Reflux~95%
Phenyl AcetoacetateBenzyl AlcoholEt3N, Toluene, Reflux~98%
Methyl Acetoacetate1-Methylprop-2-enyl AlcoholEt3N, Toluene, Reflux82%
Reduction

The ketone functionality of this compound can be selectively reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (NaBH₄). The ester group is generally unreactive to NaBH₄, allowing for chemoselective reduction of the ketone. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester groups. Asymmetric reduction can be achieved using biocatalysts, such as fungi, to yield specific stereoisomers of the resulting hydroxy ester.[17]

Conclusion

This compound is a highly versatile synthetic intermediate whose reactivity is dominated by the chemistry of its enolate and its two distinct carbonyl functionalities. The exploratory reactions detailed in this guide—including alkylation, Michael additions, hydrolysis, decarboxylation, and transesterification—provide a robust toolkit for synthetic chemists. Understanding the causality behind these transformations enables the rational design of complex molecules for applications in pharmaceuticals, agrochemicals, and materials science.

References

An In-depth Technical Guide to the Characterization of Methyl 2-acetyloctanoate and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and detailed characterization of Methyl 2-acetyloctanoate, a versatile β-keto ester, and its structurally related analogues. Designed for researchers, scientists, and professionals in drug development, this document delves into the critical analytical techniques and methodologies required to ensure the identity, purity, and potential biological activity of these compounds.

Section 1: Introduction to β-Keto Esters: The Case of this compound

β-Keto esters are a pivotal class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This unique structural arrangement imparts a rich chemical reactivity, making them valuable intermediates in organic synthesis.[1] Their utility spans the synthesis of complex natural products, pharmaceuticals, and agrochemicals.[1] this compound, the focus of this guide, serves as a representative example of this class, exhibiting the characteristic keto-enol tautomerism that influences its reactivity and spectroscopic properties. The exploration of its analogues allows for the investigation of structure-activity relationships, particularly in the context of emerging applications such as antibacterial agents and quorum sensing inhibitors.[2][3]

Section 2: Synthesis and Purification

The synthesis of this compound and its analogues typically involves the acylation of a ketone or the alkylation of a simpler β-keto ester. The choice of synthetic route is often dictated by the availability of starting materials and the desired scale of the reaction.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the alkylation of methyl acetoacetate with a suitable hexyl halide.

Workflow for the Synthesis of this compound:

cluster_synthesis Synthesis cluster_workup Work-up & Purification Methyl_Acetoacetate Methyl Acetoacetate Enolate_Formation Enolate Formation Methyl_Acetoacetate->Enolate_Formation Sodium_Methoxide Sodium Methoxide in Methanol Sodium_Methoxide->Enolate_Formation Alkylation Alkylation (SN2) Enolate_Formation->Alkylation 1_Bromohexane 1-Bromohexane 1_Bromohexane->Alkylation Crude_Product Crude Methyl 2-acetyloctanoate Alkylation->Crude_Product Quenching Quenching (Ice-water) Crude_Product->Quenching Extraction Extraction (n-hexane) Quenching->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Pure_Product Pure Methyl 2-acetyloctanoate Distillation->Pure_Product

Caption: Synthesis and purification workflow for this compound.

Experimental Protocol:

  • To a solution of sodium methoxide in methanol, methyl acetoacetate is added dropwise under an inert atmosphere.

  • The resulting enolate solution is then treated with 1-bromohexane.

  • The reaction mixture is refluxed for several hours to ensure complete alkylation.

  • After cooling, the majority of the methanol is removed by distillation.

  • The residue is poured into ice-water and extracted with a non-polar solvent such as n-hexane.

  • The organic layers are combined, washed with water, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.

Synthesis of Selected Analogues

Ethyl 2-acetyloctanoate: This analogue can be synthesized following a similar procedure to the methyl ester, by substituting methyl acetoacetate with ethyl acetoacetate.

Methyl 2-acetyl-4-methylvalerate: This branched-chain analogue is synthesized by the alkylation of methyl acetoacetate with 1-bromo-2-methylpropane.

Section 3: Physico-Chemical Characterization

The fundamental physical and chemical properties of this compound and its analogues are crucial for their identification and handling.

PropertyThis compoundEthyl 2-acetyloctanoateMethyl 2-acetyl-4-methylvalerate
Molecular Formula C₁₁H₂₀O₃C₁₂H₂₂O₃[4]C₉H₁₆O₃
Molecular Weight 200.28 g/mol 214.30 g/mol [4]172.22 g/mol
Boiling Point 124-128 °C at 15 TorrNot availableNot available
Appearance Colorless to slightly yellow oilNot availableNot available
Solubility Insoluble in water; soluble in organic solventsInsoluble in water; soluble in organic solventsInsoluble in water; soluble in organic solvents

Section 4: Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to keto-enol tautomerism, the NMR spectra of β-keto esters can be complex, showing signals for both tautomers. However, in many cases, one tautomer predominates.

¹H NMR Spectroscopy:

  • Keto Tautomer: Expect signals for the methyl protons of the acetyl group, the methoxy protons of the ester, the α-proton, and the protons of the octanoyl chain.

  • Enol Tautomer: The α-proton signal will be absent, and a downfield signal for the enolic hydroxyl proton will appear. The signals for the protons adjacent to the double bond will also be shifted.

¹³C NMR Spectroscopy:

  • Keto Tautomer: Resonances for the two carbonyl carbons (ketone and ester), the methoxy carbon, the α-carbon, and the carbons of the octanoyl chain are expected.

  • Enol Tautomer: The spectrum will show signals for the ester carbonyl carbon and the two sp² carbons of the enol double bond, along with the other aliphatic carbons.

Predicted Spectroscopic Data for this compound (Keto Form):

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
-CH₃ (acetyl)~2.2s3H
-OCH₃ (ester)~3.7s3H
-CH- (alpha)~3.4t1H
-CH₂- (adjacent to alpha-CH)~1.8m2H
-(CH₂)₄-~1.3m8H
-CH₃ (terminal)~0.9t3H
¹³C NMR Predicted Chemical Shift (ppm)
C=O (ketone)~203
C=O (ester)~169
-CH- (alpha)~58
-OCH₃~52
-CH₂- (adjacent to alpha-CH)~32
-CH₂- (terminal)~29, 23, 14
-CH₃ (acetyl)~29
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[1]

Characteristic IR Absorptions for β-Keto Esters:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (ester)Stretch1745-1750
C=O (ketone)Stretch1715-1725
C-O (ester)Stretch1150-1250
C-H (alkane)Stretch2850-2960
O-H (enol)Stretch (broad)3200-3600
C=C (enol)Stretch1610-1650

Experimental Protocol for IR Spectroscopy:

  • Ensure the IR spectrometer is properly calibrated and a background spectrum is acquired.

  • For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Alternatively, a dilute solution in a suitable solvent (e.g., chloroform or carbon tetrachloride) can be prepared and analyzed in a liquid cell.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups of the β-keto ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. Electron Ionization (EI) is a common technique used for the analysis of such molecules.

Expected Fragmentation Pattern for this compound:

  • Molecular Ion (M⁺): The peak corresponding to the molecular weight of the compound (m/z = 200).

  • McLafferty Rearrangement: A characteristic fragmentation for esters and ketones, which can lead to the formation of specific fragment ions. For a methyl ester, a prominent peak at m/z 74 is often observed.[5]

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups.

  • Loss of Alkoxy Group: Loss of the -OCH₃ group (m/z = 31).

  • Loss of Acetyl Group: Loss of the -COCH₃ group (m/z = 43).

Workflow for Mass Spectrometry Analysis:

Sample_Introduction Sample Introduction (e.g., GC inlet) Ionization Ionization (Electron Ionization) Sample_Introduction->Ionization Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum (Plot of m/z vs. Intensity) Detector->Mass_Spectrum

Caption: General workflow for mass spectrometry analysis.

Section 5: Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of the synthesized compounds and for their quantification in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane or ethyl acetate). For quantitative analysis, an internal standard should be added.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5) is typically used.

    • Injector: Split/splitless injector, with the temperature set to ensure efficient volatilization without thermal degradation.

    • Oven Program: A temperature gradient program is used to achieve good separation of the components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan a mass range that includes the molecular ion and expected fragments.

    • Data Analysis: Identify the compound based on its retention time and mass spectrum, and quantify using the peak area relative to the internal standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. Due to the keto-enol tautomerism of β-keto esters, HPLC can sometimes result in poor peak shapes.[6] Method development may be required to optimize the separation.

Experimental Protocol for HPLC Analysis:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • HPLC Conditions:

    • Column: A reversed-phase column (e.g., C18, C8) is commonly used.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. Adjusting the pH of the mobile phase can sometimes improve peak shape.[6]

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detection at a wavelength where the compound absorbs (typically around 250-280 nm for the enol form).

    • Column Temperature: Increasing the column temperature can sometimes improve peak shape by accelerating the interconversion between tautomers.[6]

Section 6: Biological Activity Assessment

Recent studies have highlighted the potential of β-keto esters as antibacterial and anti-virulence agents, particularly through the inhibition of quorum sensing.

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Experimental Protocol for MIC Assay (Broth Microdilution Method):

  • Prepare Bacterial Inoculum: Grow the bacterial strain of interest in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).

  • Prepare Compound Dilutions: Perform serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Quorum Sensing Inhibition (QSI) Assay (Violacein Inhibition Assay)

This assay utilizes the bacterium Chromobacterium violaceum, which produces a purple pigment called violacein in a quorum sensing-dependent manner.[8] Inhibition of violacein production without affecting bacterial growth is an indicator of QSI activity.[8]

Workflow for Violacein Inhibition Assay:

C_violaceum_Culture C. violaceum Culture Incubation Incubation (24h, 30°C) C_violaceum_Culture->Incubation Compound_Dilutions Test Compound Serial Dilutions Compound_Dilutions->Incubation Growth_Measurement Measure Bacterial Growth (OD600) Incubation->Growth_Measurement Violacein_Extraction Violacein Extraction (DMSO) Growth_Measurement->Violacein_Extraction Violacein_Quantification Quantify Violacein (OD595) Violacein_Extraction->Violacein_Quantification Analysis Calculate % Inhibition of Growth and Violacein Violacein_Quantification->Analysis

Caption: Workflow for the violacein inhibition quorum sensing assay.

Experimental Protocol for Violacein Inhibition Assay:

  • Prepare Bacterial Culture: Grow C. violaceum in a suitable broth medium.

  • Prepare Assay Plate: In a 96-well plate, add the bacterial culture and serial dilutions of the test compound. Include appropriate controls.

  • Incubation: Incubate the plate at 30°C for 24 hours.

  • Measure Bacterial Growth: Measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.

  • Quantify Violacein:

    • Centrifuge the plate to pellet the bacterial cells.

    • Remove the supernatant and add dimethyl sulfoxide (DMSO) to each well to solubilize the violacein.[8]

    • Measure the absorbance at 595 nm (OD₅₉₅) to quantify the violacein.

  • Data Analysis: Calculate the percentage of violacein inhibition and bacterial growth inhibition for each concentration of the test compound. A significant reduction in violacein production without a corresponding decrease in bacterial growth indicates potential QSI activity.[8]

Section 7: Conclusion

The comprehensive characterization of this compound and its analogues requires a multi-faceted analytical approach. This guide has outlined the key methodologies for their synthesis, purification, and detailed structural and biological characterization. By employing a combination of spectroscopic and chromatographic techniques, researchers can confidently ascertain the identity and purity of these versatile compounds. Furthermore, the described biological assays provide a framework for exploring their potential as novel therapeutic agents. The principles and protocols detailed herein serve as a robust foundation for the rigorous scientific investigation of this important class of molecules.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of Methyl 2-acetyloctanoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-acetyloctanoate, a versatile β-keto ester, serves as a cornerstone building block in organic synthesis. Its unique structural motif, featuring a readily enolizable methylene group flanked by two carbonyl functionalities, provides a rich platform for a multitude of chemical transformations. This guide delves into the strategic applications of this compound, offering detailed protocols and mechanistic insights for its use in C-C bond formation, decarboxylative ketonization, and the synthesis of complex heterocyclic systems. The methodologies presented herein are designed for practical application by researchers and professionals in the pharmaceutical and chemical industries, emphasizing robust, reproducible, and scalable synthetic routes.

Introduction: The Chemical Utility of this compound

This compound is a derivative of acetoacetic acid, characterized by a hexyl group at the α-position. This substitution makes it an ideal precursor for synthesizing molecules with a C9 backbone. The true synthetic power of this reagent lies in the reactivity of the C2 proton. This proton is significantly acidic (pKa ≈ 11 in DMSO) due to the resonance stabilization of the resulting conjugate base (enolate), which delocalizes the negative charge across both carbonyl oxygen atoms.

This inherent acidity allows for facile deprotonation under mild basic conditions, generating a potent carbon nucleophile. This enolate can then be employed in a variety of crucial synthetic operations, most notably alkylation and acylation reactions, providing a direct and efficient method for constructing new carbon-carbon bonds.[1] Furthermore, the β-keto ester functionality is a classic precursor for ketones via decarboxylation, and for a wide array of heterocyclic compounds through condensation reactions.[2][3]

G

Synthesis of this compound

Before its application, the synthesis of the title compound is often required. A standard and efficient method is the acetoacetic ester synthesis, which involves the alkylation of a simpler β-keto ester, methyl acetoacetate, with a suitable alkyl halide.[4]

Protocol 2.1: Synthesis via Alkylation of Methyl Acetoacetate

This protocol details the preparation of this compound from methyl acetoacetate and 1-bromohexane.[4]

workflow start Start: Prepare Reagents step1 Add Methyl Acetoacetate to Sodium Methoxide Solution start->step1 step2 Add 1-Bromohexane to the Mixture step1->step2 Dropwise under N2 step3 Reflux Reaction Mixture for 20 hours step2->step3 step4 Distill off Methanol step3->step4 step5 Pour Residue onto Ice-Water step4->step5 step6 Extract with n-Hexane step5->step6 step7 Combine & Dry Organic Phases step6->step7 step8 Evaporate Solvent step7->step8 step9 Distill Crude Ester under Vacuum step8->step9 end Product: Methyl 2-acetyloctanoate step9->end b.p. 124-128°C / 15 Torr

Materials:

  • Methyl acetoacetate

  • 30% Sodium methylate solution in methanol

  • 1-Bromohexane

  • Methanol

  • n-Hexane

  • Ice

  • Sodium sulfate (anhydrous)

Procedure:

  • To a stirred solution of 720 g of 30% sodium methylate in 1200 ml of methanol, add 465 g of methyl acetoacetate dropwise under a nitrogen atmosphere. The sodium methylate acts as the base to deprotonate the methyl acetoacetate, forming the nucleophilic enolate.

  • Following the addition, introduce 727 g of 1-bromohexane to the reaction mixture.

  • Heat the mixture to reflux and maintain for 20 hours. This extended heating period ensures complete SN2 alkylation.

  • After cooling, distill off the majority of the methanol solvent.

  • Pour the concentrated residue onto a mixture of ice and water.

  • Transfer the mixture to a separatory funnel and extract with n-hexane. Perform a subsequent extraction with water.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent using a rotary evaporator.

  • Purify the resulting crude ester by vacuum distillation to yield this compound (boiling point 124-128°C at 15 Torr).[4]

ReagentMolar Mass ( g/mol )Amount UsedMoles
Methyl Acetoacetate116.12465 g4.00
Sodium Methylate54.02216 g (in solution)4.00
1-Bromohexane165.07727 g4.40
Product 200.28 ~499 g (Typical) ~2.49

Table 1. Reagent quantities for the synthesis of this compound.

Core Application: α-Alkylation and Decarboxylation

One of the most powerful sequences in synthetic chemistry involving β-keto esters is α-alkylation followed by decarboxylation to produce a ketone. This two-step process effectively allows for the formation of a new C-C bond and the installation of a ketone functional group.

Mechanism: Enolate Formation and SN2 Attack

The α-proton of this compound is readily abstracted by a suitable base (e.g., sodium ethoxide, LDA) to form a resonance-stabilized enolate. This enolate is a soft nucleophile and readily participates in SN2 reactions with primary and some secondary alkyl halides.[1]

// Reactants start [label="this compound + Base"]; enolate [label="Resonance-Stabilized Enolate", shape=box, style=filled, fillcolor="#F1F3F4"]; alkyl_halide [label="Alkyl Halide (R-X)"]; product [label="α-Alkylated Product", shape=box, style=filled, fillcolor="#F1F3F4"];

// Edges start -> enolate [label="Deprotonation"]; {rank=same; enolate; alkyl_halide;} enolate -> product [label="SN2 Attack"]; alkyl_halide -> product [style=invis]; } . Caption: General mechanism for the α-alkylation of a β-keto ester.

Mechanism: Krapcho Decarboxylation

Following alkylation, the ester group can be removed to yield a ketone. While this can be achieved by saponification followed by acidic workup and heating, the Krapcho decarboxylation offers a milder, often higher-yielding alternative.[5] This reaction is typically performed in a dipolar aprotic solvent like DMSO with a salt (e.g., NaCl, LiCl) and water at elevated temperatures. The reaction proceeds via an SN2 attack of the halide ion on the methyl group of the ester, followed by decarboxylation of the resulting carboxylate intermediate.[3][5]

Advantages of Krapcho Decarboxylation:

  • Avoids harsh acidic or basic conditions.[5]

  • High functional group tolerance.

  • Often proceeds in higher yields than traditional methods.

  • The loss of gaseous CO₂ drives the reaction to completion.[3]

Protocol 3.3: Synthesis of 3-Acetyloctan-2-one and subsequent Decarboxylation to 3-Methyloctan-2-one

This protocol demonstrates a representative alkylation of this compound with methyl iodide, followed by a Krapcho decarboxylation.

Step A: Alkylation

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound (1 eq.) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir for 30 minutes at 0°C to ensure complete enolate formation.

  • Add methyl iodide (1.2 eq.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3x), combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield crude methyl 2-acetyl-2-methyloctanoate.

Step B: Decarboxylation

  • To the crude product from Step A, add DMSO, water (2 eq.), and lithium chloride (2 eq.).

  • Heat the mixture to 150-160°C and maintain for 4-8 hours, or until TLC analysis shows complete consumption of the starting material. The evolution of CO₂ will be observed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash thoroughly with water (to remove DMSO) and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude 3-methyloctan-2-one by column chromatography or distillation.

G

Application in Heterocycle Synthesis

The 1,3-dicarbonyl motif of this compound is a classic precursor for the synthesis of five- and six-membered heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[2] A common example is the Knorr pyrazole synthesis, involving condensation with a hydrazine derivative.

Protocol 4.1: Synthesis of a Substituted Pyrazole

This protocol describes the reaction of this compound with hydrazine hydrate to form 5-hexyl-3-methyl-1H-pyrazol-4-ol.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve this compound (1 eq.) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 eq.) to the solution at room temperature.

  • Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • The resulting residue can be recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure pyrazole product.

Mechanism Insight: The reaction proceeds via initial nucleophilic attack of the hydrazine at one of the carbonyl carbons (typically the more electrophilic ketone), followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring.

G

Applications in Industry

The derivatives of this compound are valuable in several industries:

  • Fragrance Industry: The ketones produced via the alkylation-decarboxylation sequence, such as 2-nonanone and its derivatives, often possess fruity or floral scents and are used as components in fragrance formulations.[6][7] For example, related compounds like methyl 2-octynoate and methyl 2-nonynoate are known fragrance ingredients.[6][8]

  • Pharmaceutical Industry: The ability to construct complex carbon skeletons and heterocyclic systems makes this reagent a valuable intermediate in drug development.[2] Pyrazoles, pyrimidines, and other heterocycles synthesized from β-keto esters are core structures in many active pharmaceutical ingredients (APIs).[2]

Conclusion

This compound is a powerful and versatile building block in the arsenal of the synthetic organic chemist. Its utility is rooted in the predictable and efficient reactivity of its β-keto ester functionality. The protocols and mechanistic discussions provided in this guide highlight its central role in key synthetic transformations, including C-C bond formation, ketonization, and heterocycle synthesis. By mastering the application of this reagent, researchers can unlock efficient pathways to a wide range of valuable target molecules for both academic and industrial pursuits.

References

Application Notes and Protocols for the Analysis of Methyl 2-Acetyloctanoate in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Sensory Potential of Methyl 2-Acetyloctanoate

This compound is a beta-keto ester that holds significant potential within the flavor and fragrance industry. Its unique chemical structure suggests a complex sensory profile that can be leveraged to create innovative and appealing consumer products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of this compound, covering its chemical properties, analytical methodologies, and sensory evaluation protocols.

As a beta-keto ester, this compound exists in a tautomeric equilibrium between its keto and enol forms, a characteristic that influences its chemical reactivity and analytical behavior.[1][2] Understanding and controlling this equilibrium is crucial for accurate and reproducible analysis. This guide will delve into the intricacies of handling and analyzing such compounds to ensure scientific integrity and generate trustworthy results.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective analysis and application.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 70203-04-2[3]
Molecular Formula C11H20O3[3]
Molecular Weight 200.27 g/mol [3]
Boiling Point 124-128 °C at 15 Torr[4]

Table 1: Physicochemical properties of this compound.

Sensory Profile: A Symphony of Fruity and Waxy Notes

While specific sensory data for this compound is not extensively documented, its structural similarity to other flavor and fragrance esters suggests a profile characterized by fruity, waxy, and potentially green notes. The presence of both a ketone and an ester functional group contributes to its complexity, likely imparting both sweet, fruity aromas and richer, fatty undertones. Sensory evaluation is therefore paramount to fully characterize its contribution to a flavor or fragrance blend.

Analytical Methodologies: A Multi-faceted Approach

The analysis of this compound requires a combination of chromatographic separation and sensory evaluation to obtain a complete profile. Gas chromatography-mass spectrometry (GC-MS) is the instrumental method of choice for its identification and quantification, while sensory analysis provides the crucial link to its application in consumer products.

I. Sample Preparation: The Foundation of Accurate Analysis

The choice of sample preparation technique is critical and depends on the matrix in which this compound is being analyzed. The goal is to efficiently extract the analyte while minimizing the co-extraction of interfering compounds.

Protocol 1: Solid-Phase Microextraction (SPME) for Liquid Samples (e.g., Beverages)

SPME is a solvent-free technique ideal for the extraction of volatile and semi-volatile compounds from liquid matrices.

Rationale: This method is rapid, requires minimal sample volume, and can be easily automated. The choice of fiber coating is crucial for selective extraction.

Step-by-Step Protocol:

  • Sample Preparation: Place 5 mL of the liquid sample into a 10 mL headspace vial. If necessary, adjust the pH and add salt to improve the extraction efficiency of polar compounds.

  • SPME Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad selectivity for volatile and semi-volatile compounds.

  • Extraction: Expose the SPME fiber to the headspace of the sample at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes) with agitation.

  • Desorption: Transfer the fiber to the GC injector for thermal desorption of the analytes.

Protocol 2: Liquid-Liquid Extraction (LLE) for Complex Matrices (e.g., Dairy Products)

LLE is a classic technique suitable for extracting analytes from more complex or viscous matrices.

Rationale: LLE allows for the processing of larger sample volumes and can be effective for a wide range of analyte polarities.

Step-by-Step Protocol:

  • Sample Homogenization: Homogenize 10 g of the sample with an appropriate solvent system (e.g., a mixture of hexane and diethyl ether).

  • Extraction: Perform the extraction in a separatory funnel, shaking vigorously for 2-3 minutes. Allow the phases to separate.

  • Phase Separation: Collect the organic phase. Repeat the extraction process on the aqueous phase for exhaustive recovery.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

Workflow for Sample Preparation

G cluster_spme SPME Protocol cluster_lle LLE Protocol spme_sample Liquid Sample in Vial spme_fiber Expose SPME Fiber spme_sample->spme_fiber Headspace Extraction spme_desorb Thermal Desorption in GC Inlet spme_fiber->spme_desorb end_gc GC-MS Analysis spme_desorb->end_gc To GC-MS Analysis lle_sample Homogenized Sample lle_extract Liquid-Liquid Extraction lle_sample->lle_extract lle_separate Phase Separation lle_extract->lle_separate lle_concentrate Drying and Concentration lle_separate->lle_concentrate lle_concentrate->end_gc To GC-MS Analysis start Select Sample Matrix start->spme_sample Liquid Matrix start->lle_sample Complex/Solid Matrix

Caption: Workflow for selecting the appropriate sample preparation method.

II. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides the necessary sensitivity and selectivity for the identification and quantification of this compound.

Rationale: The combination of gas chromatographic separation with mass spectrometric detection allows for the resolution of complex mixtures and confident identification of target analytes based on their mass spectra. The fragmentation of beta-keto esters in mass spectrometry is influenced by the positions of the carbonyl groups and can be used for structural elucidation.[5][6]

Protocol 3: GC-MS Analysis of this compound

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 7000 Triple Quadrupole GC-MS system or equivalent.

  • GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is recommended for good separation of a broad range of flavor and fragrance compounds.

GC Parameters:

ParameterSetting
Inlet Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min

MS Parameters:

ParameterSetting
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400 (Full Scan)
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Analysis:

  • Identification: Compare the acquired mass spectrum with a reference spectrum from a spectral library (if available) or interpret the fragmentation pattern. Key fragments for beta-keto esters often arise from alpha-cleavage and McLafferty rearrangements.[7][8]

  • Quantification: Use a multi-point calibration curve prepared with an analytical standard of this compound.

Workflow for GC-MS Analysis

G start Prepared Sample Extract injection GC Injection start->injection separation Chromatographic Separation injection->separation Vaporization ionization Electron Ionization (EI) separation->ionization Elution mass_analysis Mass Analysis ionization->mass_analysis Ion Acceleration detection Detection mass_analysis->detection Ion Separation data_processing Data Processing and Identification detection->data_processing Signal Acquisition end Quantification and Reporting data_processing->end

Caption: General workflow for the GC-MS analysis of volatile compounds.

III. Sensory Analysis: Linking Chemistry to Perception

Sensory analysis is essential to understand the flavor and fragrance properties of this compound and its impact on a final product.[9][10]

Rationale: Instrumental analysis provides quantitative data, but only sensory evaluation can determine the perceptual qualities and consumer acceptance of a flavor or fragrance.

Protocol 4: Descriptive Sensory Analysis

Objective: To identify and quantify the sensory attributes of this compound.

Panelists: A panel of 8-12 trained sensory assessors.

Procedure:

  • Reference Standards: Provide panelists with reference standards for relevant aroma and flavor attributes (e.g., fruity, waxy, green, sweet).

  • Sample Preparation: Prepare solutions of this compound at various concentrations in a neutral base (e.g., deodorized oil for fragrance, sugar water for flavor).

  • Evaluation: Panelists will individually evaluate the samples and rate the intensity of each identified attribute on a structured scale (e.g., a 15-point scale).

  • Data Analysis: Analyze the data using statistical methods (e.g., ANOVA) to determine the sensory profile of the compound.

Protocol 5: Triangle Test for Difference Testing

Objective: To determine if there is a perceivable sensory difference between two product formulations, one with and one without this compound.

Panelists: A panel of at least 24-30 consumer panelists.

Procedure:

  • Sample Presentation: Present each panelist with three samples, two of which are identical (the control) and one is different (the test sample). The order of presentation should be randomized.

  • Task: Ask panelists to identify the "odd" or "different" sample.

  • Data Analysis: Analyze the number of correct identifications using a statistical table for triangle tests to determine if a significant difference exists.

Regulatory and Safety Considerations

Conclusion

The analysis of this compound in flavor and fragrance applications requires a synergistic approach that combines robust analytical techniques with insightful sensory evaluation. The protocols outlined in this application note provide a solid framework for the accurate identification, quantification, and sensory characterization of this promising flavor and fragrance ingredient. By following these guidelines, researchers and product developers can unlock the full potential of this compound to create novel and appealing sensory experiences for consumers.

References

Application Note: Enzymatic Synthesis of Chiral Methyl 2-acetyloctanoate via Kinetic Resolution

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Chirality and the Biocatalytic Advantage

In the landscape of modern pharmaceuticals, fine chemicals, and agrochemicals, the stereochemistry of a molecule is not a trivial detail—it is fundamental to its biological activity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological, toxicological, and sensory properties.[1] The synthesis of enantiomerically pure compounds is therefore a cornerstone of drug development and chemical manufacturing.[2][3] Chiral esters, such as Methyl 2-acetyloctanoate, serve as crucial building blocks in the synthesis of more complex, high-value molecules.[4]

Traditionally, asymmetric synthesis has relied on chemo-catalytic methods which, while effective, can require harsh reaction conditions, expensive and toxic heavy metal catalysts, and complex purification steps. Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful and sustainable alternative.[5][6] Enzymes operate under mild conditions (physiological temperature and pH), are biodegradable, and exhibit unparalleled stereo-, regio-, and chemoselectivity.[7]

Among the vast arsenal of industrial enzymes, lipases (EC 3.1.1.3) are particularly valued for their versatility, robustness, and broad substrate scope.[8][9] This application note provides a detailed protocol for the synthesis of chiral this compound through Enzymatic Kinetic Resolution (EKR) using the highly efficient and commercially available immobilized lipase from Candida antarctica B (CALB).[7][8][10]

Principle of the Method: Enantioselective Transesterification

The protocol employs the principle of Enzymatic Kinetic Resolution (EKR). In this process, the enzyme selectively catalyzes the reaction of one enantiomer from a racemic mixture at a significantly higher rate than the other.[3][11]

Our strategy involves the transesterification of racemic this compound with a primary alcohol (e.g., 1-butanol) in an organic solvent. The lipase, CALB, will preferentially catalyze the conversion of one enantiomer (e.g., the R-enantiomer) into the corresponding butyl ester, leaving the other enantiomer (S-Methyl 2-acetyloctanoate) unreacted.

By carefully monitoring and stopping the reaction at approximately 50% conversion, it is possible to recover both the unreacted substrate and the newly formed product ester in high enantiomeric excess (e.e.). The efficiency of this separation is quantified by the enantiomeric ratio (E-value), a measure of the enzyme's selectivity.[12]

G cluster_0 Starting Materials cluster_1 Biocatalytic Reaction cluster_2 Kinetic Resolution Products (~50% Conversion) rac_ester Racemic (R/S)-Methyl 2-acetyloctanoate reaction Immobilized CALB Organic Solvent (MTBE) 40°C, 200 rpm rac_ester->reaction alcohol 1-Butanol (Acyl Acceptor) alcohol->reaction s_ester (S)-Methyl 2-acetyloctanoate (Unreacted Substrate) reaction->s_ester Slow r_product (R)-Butyl 2-acetyloctanoate (Product) reaction->r_product Fast

Caption: Principle of Enzymatic Kinetic Resolution.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Racemic this compound≥98%Standard chemical supplierSubstrate for the resolution.
Immobilized Candida antarctica Lipase BNovozym® 435 or equivalentSigma-Aldrich, NovozymesThe biocatalyst. Store as per manufacturer's instructions.
1-ButanolAnhydrous, ≥99%Standard chemical supplierAcyl acceptor.
Methyl tert-butyl ether (MTBE)Anhydrous, ≥99%Standard chemical supplierReaction solvent.[7]
HexaneHPLC GradeStandard chemical supplierFor chromatography.
Ethyl AcetateHPLC GradeStandard chemical supplierFor chromatography.
Sodium Sulfate (Na₂SO₄)AnhydrousStandard chemical supplierFor drying organic layers.
(R)-Methyl 2-acetyloctanoateAnalytical StandardChiral standards supplierFor GC calibration.
(S)-Methyl 2-acetyloctanoateAnalytical StandardChiral standards supplierFor GC calibration.

Detailed Experimental Protocol

This protocol outlines the steps for the kinetic resolution. It is crucial to perform a preliminary time-course study to determine the exact time required to reach ~50% conversion, as this can vary slightly between enzyme batches.

Step 1: Reaction Setup
  • To a 50 mL screw-cap vial equipped with a magnetic stir bar, add immobilized CALB (e.g., 50 mg).

    • Rationale: Immobilized enzymes are easily recovered by simple filtration, facilitating reuse and simplifying product work-up.[4]

  • Add 20 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Add racemic this compound (1.0 mmol, approx. 200 mg).

  • Add 1-butanol (2.0 mmol, approx. 148 mg, 2 equivalents).

    • Rationale: Using an excess of the alcohol nucleophile helps to drive the transesterification reaction forward.

  • Seal the vial tightly and place it in a temperature-controlled shaker or on a stirring hotplate set to 40°C and 200 rpm.[7]

Step 2: Reaction Monitoring
  • Monitor the reaction progress by taking small aliquots (approx. 50 µL) at regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours).

  • For each aliquot, filter out the enzyme using a syringe filter (0.45 µm).

  • Dilute the filtered aliquot with 1 mL of hexane.

  • Analyze the sample directly by Chiral Gas Chromatography (see Section 5) to determine the conversion and the enantiomeric excess of the remaining substrate (ees) and the formed product (eep).

    • Rationale: Monitoring is critical. Over-running the reaction beyond 50% conversion will decrease the enantiomeric excess of the unreacted substrate.

Step 3: Work-up and Purification
  • Once the reaction has reached the target conversion of ~50%, stop the reaction by filtering off the immobilized enzyme using a Büchner funnel.

  • Wash the recovered enzyme with fresh MTBE (2 x 10 mL) and allow it to air-dry. It can often be reused for subsequent batches.[4]

  • Combine the filtrate and washes and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil contains the unreacted (S)-Methyl 2-acetyloctanoate and the product, (R)-Butyl 2-acetyloctanoate. Purify this mixture using silica gel column chromatography.

    • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 2% and gradually increasing to 10%) is typically effective for separating the two esters.[12]

    • Monitor the fractions by thin-layer chromatography (TLC).

  • Combine the pure fractions of each component, remove the solvent under reduced pressure, and determine the final yield and enantiomeric excess by Chiral GC.

G A 1. Reaction Setup (Substrate, Enzyme, Solvent, Alcohol) B 2. Incubation (40°C, 200 rpm) A->B C 3. Monitoring (Aliquots via Chiral GC) B->C D Is Conversion ~50%? C->D D->B No E 4. Reaction Quench (Filter Enzyme) D->E Yes F 5. Purification (Column Chromatography) E->F G Isolated Chiral Products F->G

Caption: Experimental Workflow for Enzymatic Resolution.

Analytical Method: Chiral Gas Chromatography

Accurate determination of conversion and enantiomeric excess is paramount. Chiral GC is the preferred method for analyzing volatile chiral compounds like esters.[13][14]

ParameterRecommended SettingRationale
GC System Agilent GC with FIDFlame Ionization Detector (FID) offers high sensitivity for organic compounds.
Column CP-Chirasil-DEX CB (25m x 0.25mm x 0.25µm) or equivalent β-cyclodextrin phase[13]This chiral stationary phase provides excellent resolution for many ester enantiomers.
Carrier Gas Helium or HydrogenSet to a constant flow rate (e.g., 1.2 mL/min for Helium).[13]
Injector Temp. 250°CEnsures complete vaporization of the sample.[15]
Detector Temp. 250°CPrevents condensation in the detector.[15]
Oven Program Start at 100°C, hold for 1 min, ramp at 5°C/min to 180°C, hold for 5 min.This is a starting point; the program must be optimized to achieve baseline separation of all four peaks (R/S substrate, R/S product).
Injection 1 µL, Split mode (e.g., 50:1)Prevents column overloading.

Calculations:

  • Enantiomeric Excess (% ee) : ( |Peak Area₁ - Peak Area₂| / (Peak Area₁ + Peak Area₂) ) * 100

  • Conversion (%) : ( Total Area of Product / (Total Area of Substrate + Total Area of Product) ) * 100

Expected Results

The following table presents representative data from a kinetic resolution experiment.

Reaction Time (h)Conversion (%)ee of Substrate (%)ee of Product (%)E-value
221.527.4>99>200
438.161.7>99>200
8 49.8 >99 98.5 >200
1258.285.197.2>200
2475.345.695.1>200

Data is illustrative. E-value is calculated using established formulas.

As shown, stopping the reaction near 50% conversion (at 8 hours in this example) maximizes the enantiomeric excess of the remaining (S)-Methyl 2-acetyloctanoate. The product, (R)-Butyl 2-acetyloctanoate, is formed with high enantioselectivity throughout the reaction.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low/No Conversion - Inactive enzyme (improper storage).- Presence of inhibitors (e.g., water in anhydrous solvent).- Suboptimal temperature.- Use a fresh batch of enzyme.- Ensure all reagents and solvents are anhydrous.- Optimize reaction temperature (try 30-60°C).
Low Enantioselectivity (Low E-value) - Incorrect enzyme for the substrate.- Suboptimal solvent choice.- Reaction temperature is too high.- Screen other commercially available lipases (e.g., from Pseudomonas cepacia).- Screen alternative solvents (e.g., hexane, toluene, diisopropyl ether).- Lower the reaction temperature.
Poor GC Resolution - Non-optimal GC temperature program.- Column degradation.- Incorrect carrier gas flow rate.- Optimize the temperature ramp and hold times.- Condition the column or replace if necessary.- Optimize the carrier gas flow rate for the best resolution.
Reaction exceeds 50% conversion too quickly - Enzyme loading is too high.- Reduce the amount of immobilized enzyme used in the reaction.

Conclusion

This application note provides a robust and reliable protocol for the enzymatic synthesis of chiral this compound using immobilized Candida antarctica Lipase B. The method leverages the principles of kinetic resolution to produce both enantiomers of the target molecule in high optical purity. The use of an immobilized enzyme simplifies catalyst recovery and reuse, aligning with the principles of green and sustainable chemistry. The detailed analytical method ensures accurate monitoring and characterization of the chiral products, making this approach highly suitable for applications in academic research and industrial drug development.

References

Methyl 2-Acetyloctanoate: A Versatile Building Block in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a β-Keto Ester in Complex Synthesis

In the intricate field of natural product synthesis, the strategic selection of starting materials is paramount to achieving efficiency, stereocontrol, and high yields. Methyl 2-acetyloctanoate, a β-keto ester, has emerged as a highly valuable and versatile chiral building block. Its unique structural features, possessing both electrophilic and nucleophilic centers, provide a powerful tool for the construction of complex molecular architectures found in a variety of bioactive natural products.[1][2][3] The presence of the keto and ester functionalities allows for a wide range of chemical transformations, including alkylations, reductions, and cyclizations, making it an ideal precursor for the synthesis of lactones, pheromones, and other intricate organic molecules. This guide provides an in-depth exploration of the applications of this compound in natural product synthesis, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.

Core Synthetic Transformations: Unleashing the Potential of this compound

The synthetic utility of this compound is rooted in three key transformations that allow for the controlled elaboration of its carbon skeleton and the introduction of stereocenters.

  • Alkylation at the α-Position: The carbon atom situated between the two carbonyl groups of this compound is highly acidic and can be readily deprotonated by a suitable base to form a stabilized enolate. This nucleophilic enolate can then undergo facile alkylation with a variety of electrophiles, enabling the introduction of diverse side chains. This step is fundamental to building the carbon framework of the target natural product.

  • Stereoselective Reduction of the Ketone: The ketone functionality of the alkylated β-keto ester can be stereoselectively reduced to a secondary alcohol. This transformation is crucial for establishing the desired stereochemistry in the final product. A variety of reagents and methods, including chiral catalysts and enzymatic reductions, can be employed to achieve high levels of enantioselectivity.

  • Lactonization: The resulting γ- or δ-hydroxy ester can undergo intramolecular cyclization to form a stable five- or six-membered lactone ring, a common motif in many natural products. This lactonization can be promoted under acidic or basic conditions.

These core transformations are elegantly demonstrated in the total synthesis of various natural products, as detailed in the following sections.

Application Example 1: Total Synthesis of (-)-Muricatacin

(-)-Muricatacin is a naturally occurring acetogenin with promising cytotoxic activities. Its synthesis provides an excellent case study for the strategic application of a derivative of this compound. The synthetic route hinges on the alkylation of a protected this compound, followed by a stereoselective reduction and subsequent lactonization to furnish the characteristic γ-lactone core of the molecule.

Synthetic Strategy Overview

The synthesis commences with the protection of the ketone in this compound, followed by alkylation to introduce the necessary side chain. Subsequent deprotection and highly stereoselective reduction of the ketone sets the crucial stereocenter. Finally, acid-catalyzed lactonization yields the target molecule, (-)-muricatacin.

Diagram of the Synthetic Pathway for (-)-Muricatacin

muricatacin_synthesis start This compound intermediate1 Methyl 2-acetyl-2-(methoxymethyl)octanoate start->intermediate1 Alkylation intermediate2 Reduced Hydroxy Ester intermediate1->intermediate2 Stereoselective Reduction product (-)-Muricatacin intermediate2->product Lactonization

Caption: Synthetic route to (-)-muricatacin.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-acetyl-2-(methoxymethyl)octanoate

This initial step involves the alkylation of this compound to introduce a methoxymethyl group at the α-position. This group serves as a protected hydroxyl functionality that will be revealed later in the synthesis.

  • Materials:

    • This compound

    • Sodium hydride (NaH)

    • Chloromethyl methyl ether (MOM-Cl)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the enolate.

    • Cool the reaction mixture back to 0 °C and add chloromethyl methyl ether (1.5 equivalents) dropwise.

    • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure methyl 2-acetyl-2-(methoxymethyl)octanoate.

Step 2: Stereoselective Reduction of the Ketone

The stereoselective reduction of the ketone in methyl 2-acetyl-2-(methoxymethyl)octanoate is the key step to establishing the desired stereochemistry of the final product. This can be achieved using various methods, with enzymatic reduction often providing high enantioselectivity.

  • Materials:

    • Methyl 2-acetyl-2-(methoxymethyl)octanoate

    • Baker's yeast (Saccharomyces cerevisiae)

    • Sucrose

    • Water

    • Diatomaceous earth (Celite®)

    • Ethyl acetate

  • Procedure:

    • In a flask, suspend baker's yeast (10 g) in a solution of sucrose (20 g) in water (100 mL).

    • Stir the mixture at room temperature for 30 minutes to activate the yeast.

    • Add a solution of methyl 2-acetyl-2-(methoxymethyl)octanoate (1.0 g) in ethanol (5 mL) to the yeast suspension.

    • Stir the reaction mixture at room temperature for 48-72 hours. Monitor the progress of the reduction by TLC.

    • Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the yeast cells. Wash the Celite® pad with ethyl acetate.

    • Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • The crude product, the corresponding hydroxy ester, can be purified by flash column chromatography if necessary.

Step 3: Lactonization to (-)-Muricatacin

The final step is the acid-catalyzed intramolecular cyclization of the hydroxy ester to form the γ-lactone ring of (-)-muricatacin.

  • Materials:

    • Crude hydroxy ester from the previous step

    • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

    • Toluene or benzene

    • Dean-Stark apparatus (optional, for azeotropic removal of water)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve the crude hydroxy ester in toluene in a round-bottom flask.

    • Add a catalytic amount of p-TsOH (e.g., 0.1 equivalents).

    • Heat the reaction mixture to reflux. If using a Dean-Stark apparatus, water will be collected as it is formed.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure (-)-muricatacin.

Step Transformation Key Reagents Typical Yield
1AlkylationNaH, MOM-Cl, THF75-85%
2Stereoselective ReductionBaker's yeast, Sucrose60-70% (high e.e.)
3Lactonizationp-TsOH, Toluene80-90%

Application Example 2: Synthesis of Insect Pheromones - A Representative Protocol for (R)-(-)-Lipoferanoat

Many insect pheromones are chiral lactones or their derivatives. This compound can serve as a precursor for the synthesis of such compounds. The following is a representative protocol for the synthesis of (R)-(-)-lipoferanoat, a component of the pheromone of the rusty grain beetle, Cryptolestes ferrugineus.

Synthetic Strategy Overview

The synthesis involves the alkylation of this compound with a suitable electrophile to introduce the required carbon chain. This is followed by a stereoselective reduction of the ketone and subsequent lactonization. A final decarboxylation step yields the target pheromone.

Diagram of the Synthetic Pathway for (R)-(-)-Lipoferanoat

lipoferanoat_synthesis start This compound intermediate1 Alkylated β-Keto Ester start->intermediate1 Alkylation intermediate2 Chiral Hydroxy Ester intermediate1->intermediate2 Asymmetric Reduction intermediate3 Lactone Intermediate intermediate2->intermediate3 Lactonization product (R)-(-)-Lipoferanoat intermediate3->product Decarboxylation

Caption: Synthetic route to (R)-(-)-lipoferanoat.

Detailed Experimental Protocols

Step 1: Alkylation of this compound

  • Materials:

    • This compound

    • Sodium methoxide (NaOMe)

    • 1-Bromobutane

    • Anhydrous methanol

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal to anhydrous methanol.

    • To this solution, add this compound dropwise at room temperature.

    • After stirring for 30 minutes, add 1-bromobutane and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC. After completion, cool the mixture and neutralize with a saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the resulting methyl 2-acetyl-2-butyloctanoate by distillation or column chromatography.

Step 2: Asymmetric Reduction of the Ketone

For this step, a chiral reducing agent such as a CBS catalyst (Corey-Bakshi-Shibata) can be used to achieve high enantioselectivity.

  • Materials:

    • Alkylated β-keto ester from Step 1

    • (R)-2-Methyl-CBS-oxazaborolidine

    • Borane-dimethyl sulfide complex (BMS)

    • Anhydrous tetrahydrofuran (THF)

    • Methanol

  • Procedure:

    • To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add borane-dimethyl sulfide complex (1.1 equivalents) dropwise.

    • After stirring for 15 minutes, add a solution of the alkylated β-keto ester in anhydrous THF dropwise over 30 minutes.

    • Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction by TLC.

    • Carefully quench the reaction by the slow addition of methanol.

    • Allow the mixture to warm to room temperature and then add water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the chiral hydroxy ester by flash column chromatography.

Step 3 & 4: Lactonization and Decarboxylation

These two steps can often be performed in a "one-pot" fashion. Saponification of the ester followed by acidification and heating will induce both lactonization and decarboxylation.

  • Materials:

    • Chiral hydroxy ester from Step 2

    • Potassium hydroxide (KOH)

    • Methanol/Water mixture

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the chiral hydroxy ester in a mixture of methanol and water.

    • Add potassium hydroxide (2.0 equivalents) and heat the mixture to reflux for 2-4 hours to achieve saponification.

    • Cool the reaction mixture and carefully acidify with concentrated HCl to pH 1-2.

    • Heat the acidified mixture to reflux for 1-2 hours to promote lactonization and decarboxylation.

    • Cool the mixture and extract the product with diethyl ether.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the final product, (R)-(-)-lipoferanoat, by column chromatography or distillation.

Step Transformation Key Reagents Typical Yield
1AlkylationNaOMe, 1-Bromobutane80-90%
2Asymmetric Reduction(R)-CBS catalyst, BMS85-95% (>95% e.e.)
3 & 4Lactonization & DecarboxylationKOH, HCl70-80% (over two steps)

Conclusion: A Foundation for Innovation

This compound and its derivatives have proven to be invaluable building blocks in the asymmetric synthesis of complex natural products. The ability to perform sequential alkylation, stereoselective reduction, and lactonization provides a robust and flexible strategy for accessing a wide range of bioactive molecules. The protocols detailed herein for the synthesis of (-)-muricatacin and a representative insect pheromone highlight the practical application of this versatile starting material. As the demand for enantiomerically pure pharmaceuticals and agrochemicals continues to grow, the strategic use of chiral building blocks like this compound will undoubtedly play an increasingly critical role in the advancement of organic synthesis and drug discovery.

References

Introduction: Unveiling the Potential of a Versatile β-Keto Ester

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the functional applications of Methyl 2-acetyloctanoate in modern polymer chemistry, designed for researchers, scientists, and professionals in drug development and material science.

This compound is a β-keto ester whose direct application in polymer chemistry is not extensively documented in mainstream literature. However, its chemical architecture, specifically the acetoacetate moiety, is well-understood and highly valued in polymer science. The true potential of this compound can be unlocked by understanding its role as a functional analogue to widely-used specialty monomers and additives, most notably 2-acetoacetoxyethyl methacrylate (AAEMA).[1][2][3]

The core of its utility lies in the versatile β-keto ester group, which features two key reactive sites: an active methylene group (a carbon flanked by two carbonyls) and a ketone carbonyl group.[1][2] This dual reactivity allows for a variety of chemical transformations, making it a powerful tool for polymer modification, crosslinking, and functionalization. This guide will explore the scientifically-grounded, potential applications of this compound, drawing parallels from the established chemistry of acetoacetate-functional polymers to provide detailed protocols for innovation.

Core Reactivity and Mechanistic Pathways

The acetoacetate group is the reactive heart of this compound. Its utility in polymer systems stems from its ability to participate in several key reaction types, often under mild or ambient conditions.

  • Enamine Formation for Crosslinking: The ketone carbonyl readily reacts with primary amines (e.g., diamines, hydrazides) to form stable enamines, a reaction that can be used to crosslink polymer chains.[2][4][5][6] This is particularly valuable for developing two-component, room-temperature cure systems.[4][7]

  • Active Methylene Reactivity: The protons on the methylene carbon are acidic and can be easily removed by a base. The resulting enolate is a potent nucleophile that can react with various electrophiles, including isocyanates, melamines, and aldehydes, enabling diverse crosslinking strategies.[1][2]

  • Michael Addition: The enolate formed from the active methylene group can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds, such as acrylates.[1][8] This provides a robust method for creating carbon-carbon bonds to graft chains or form crosslinks.

  • Chelation with Metal Ions: The 1,3-dicarbonyl structure is an excellent bidentate ligand for chelating with various metal ions like zinc, aluminum, iron, and copper.[2][6][9] This interaction can be leveraged to dramatically improve the adhesion of polymers to metal substrates.[6]

Application Note 1: Ambient Temperature Crosslinking Agent for Coatings and Adhesives

The ability of the acetoacetate group to react with amines at room temperature makes this compound a prime candidate for use as a crosslinking agent in two-component (2K) coating or adhesive systems.[4][5][7] This approach avoids the need for high-temperature curing or toxic isocyanates.[4][10] The long octanoate chain may also contribute to lowering the glass transition temperature (Tg) and improving flexibility.[1]

Scientific Principle:

This protocol relies on the formation of an enamine linkage between the ketone of this compound and a primary diamine. To be effective, the this compound must first be incorporated into a polymer backbone, for example, by transesterification with a hydroxyl-functional polymer.[11] Alternatively, it can be used as a reactive additive in a polymer blend containing a polyamine. The following protocol describes its use as a crosslinker for a pre-formed polymer.

Experimental Protocol: Two-Component Enamine Crosslinking

Objective: To formulate and evaluate a two-component ambient-cure coating using a polymer functionalized with this compound and a diamine crosslinker.

Materials:

  • Hydroxyl-functional acrylic or polyester resin (e.g., Poly(2-hydroxyethyl methacrylate))

  • This compound

  • Transesterification catalyst (e.g., dibutyltin dilaurate)

  • Solvent (e.g., xylene or tert-butyl acetate)

  • Diamine crosslinker (e.g., 1,6-hexanediamine)

  • Test substrates (e.g., cold-rolled steel panels, glass slides)

Part A: Functionalization of Resin (Transesterification)

  • In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, charge the hydroxyl-functional resin and solvent.

  • Heat the mixture to 130-140°C under a nitrogen blanket to azeotropically remove any residual water.

  • Cool the reactor to 100°C. Add this compound (stoichiometric amount relative to hydroxyl groups) and the transesterification catalyst.

  • Heat the reaction to 120-130°C and hold until the desired degree of transesterification is achieved, monitoring the reaction by collecting the methanol byproduct or via FTIR spectroscopy (disappearance of -OH peak, appearance of β-keto ester peaks).

  • Cool the resulting acetoacetate-functional resin and store it as "Component A".

Part B: Formulation and Curing

  • In a separate container, prepare "Component B" by dissolving the diamine crosslinker in a suitable solvent. The stoichiometry should be based on a 1:2 molar ratio of diamine to acetoacetate groups.[5]

  • To formulate the coating, mix Component A and Component B in the correct stoichiometric ratio immediately before application.

  • Apply the mixed formulation to the test substrates using a film applicator or brush to a controlled thickness.

  • Allow the films to cure at ambient temperature (20-25°C) and controlled humidity for 7 days.

Validation and Characterization:

  • Cure Monitoring: Periodically test the film for tack-free time and through-cure using standard methods.

  • Solvent Resistance: After 7 days, perform methyl ethyl ketone (MEK) double rub tests to assess the degree of crosslinking. An increase in rubs to failure indicates successful crosslinking.

  • Mechanical Properties: Test for pencil hardness, flexibility (mandrel bend), and adhesion (cross-hatch test).

Application Note 2: Chelation-Based Adhesion Promoter for Metal Substrates

The strong chelating ability of the β-keto ester functionality can be exploited to significantly enhance the adhesion of polymer coatings to metal surfaces.[2][6] this compound can be added as a minor component to a coating formulation, where it will migrate to the polymer-metal interface and form strong coordinate bonds with the metal oxide layer.

Scientific Principle:

The two carbonyl oxygens of the acetoacetate group in this compound act as a bidentate ligand, forming a stable six-membered ring structure with metal ions on the substrate surface. This creates a robust chemical bridge between the polymer matrix and the metal, improving both dry and wet adhesion.[6]

Experimental Protocol: Adhesion Promoter Formulation and Testing

Objective: To evaluate the effectiveness of this compound as an adhesion promoter in a standard thermoplastic acrylic lacquer on steel panels.

Materials:

  • Thermoplastic acrylic resin (e.g., PMMA) dissolved in a suitable solvent.

  • This compound.

  • Solvent blend (e.g., MEK/toluene).

  • Degreased and cleaned steel panels.

  • Control formulation (without the additive).

Procedure:

  • Prepare a stock solution of the thermoplastic acrylic resin at a defined solids content (e.g., 30% in MEK/toluene).

  • Create two formulations:

    • Control: The stock acrylic solution.

    • Test Formulation: The stock acrylic solution with 1.5% this compound added (based on total resin solids).

  • Ensure both formulations are thoroughly mixed until homogeneous.

  • Apply both the Control and Test formulations to separate steel panels using a drawdown bar to ensure uniform film thickness.

  • Allow the panels to air dry for 24 hours, followed by a low-temperature bake (e.g., 60°C for 30 minutes) to remove all solvent.

  • Age the panels for an additional 6 days at ambient conditions.

Validation and Characterization:

  • Dry Adhesion (ASTM D3359): Perform a cross-hatch adhesion test. Scribe a lattice pattern through the film, apply pressure-sensitive tape, and remove it rapidly. Rate the adhesion based on the amount of coating removed. The test formulation is expected to show significantly less coating removal.

  • Wet Adhesion: Immerse the coated panels in deionized water for 24 hours. Remove, pat dry, and immediately perform the cross-hatch adhesion test. This evaluates the durability of the adhesive bond in the presence of moisture. The chelating effect is expected to provide superior wet adhesion compared to the control.

Application Note 3: Reactive Modifier for Isocyanate or Melamine Resins

The active methylene group in this compound can serve as a reactive site for crosslinking with conventional thermoset chemistries, such as those involving isocyanates or melamine-formaldehyde resins.[1][2] This offers a pathway to modify existing formulations, potentially improving flexibility or lowering cure temperatures.

Scientific Principle:

In the presence of a base catalyst, the active methylene group forms an enolate anion. This nucleophile readily attacks the electrophilic carbon of an isocyanate group or reacts with the methylated nitrogen of a melamine resin, forming a stable covalent bond and contributing to the crosslinked polymer network.[1]

Experimental Protocol: Modifying a Polyurethane System

Objective: To incorporate this compound into a 2K polyurethane system and evaluate its effect on cure and film properties.

Materials:

  • Polyol resin (e.g., polyester or polyether polyol).

  • Polyisocyanate (e.g., hexamethylene diisocyanate trimer).

  • This compound.

  • Base catalyst (e.g., 1,4-diazabicyclo[2.2.2]octane, DABCO).

  • Solvent (e.g., ethyl acetate).

Procedure:

  • Prepare two "Part A" formulations:

    • Control: Polyol resin dissolved in solvent.

    • Test Formulation: Polyol resin with a partial replacement (e.g., 10 mol%) of hydroxyl groups with this compound, dissolved in solvent. Add a catalytic amount of DABCO.

  • Prepare "Part B": The polyisocyanate component. The NCO:OH ratio for the control should be standard (e.g., 1.05:1). For the test formulation, the NCO:(OH + active methylene) ratio should be calculated similarly.

  • Mix Part A and Part B for both control and test systems immediately prior to use.

  • Apply films to glass and steel panels and allow them to cure at ambient temperature.

Validation and Characterization:

  • Gel Time: Measure the time it takes for the mixed system to become unworkable.

  • Cure Rate: Monitor the development of hardness and solvent resistance over time. The alternative reaction mechanism may alter the cure profile.

  • Final Film Properties: After full cure (7 days), compare the pencil hardness, flexibility, and gloss of the control and test films. The incorporation of the longer, flexible octanoate chain may lead to a slight reduction in hardness but an increase in flexibility.

Data Summary and Visualization

ApplicationKey ReactantCuring ConditionPrimary Validation MethodExpected Outcome
Ambient Cure Coating DiamineAmbient Temp.MEK Solvent ResistanceIncreased crosslink density and chemical resistance.
Adhesion Promoter Metal SubstrateAmbient/Low BakeCross-Hatch Adhesion (Wet/Dry)Significantly improved adhesion, especially in wet conditions.
Thermoset Modifier Isocyanate/MelamineAmbient/Elevated Temp.Hardness & FlexibilityAltered cure profile and potentially improved film flexibility.

Reaction Mechanism Diagrams

Enamine_Crosslinking cluster_Polymer Polymer Chain cluster_Linker Linker cluster_Crosslinked Crosslinked Polymer P1 Polymer-R-O-C(=O)CH(Ac)-Hexyl Reaction Enamine Formation P1->Reaction + Diamine - H₂O Diamine H₂N-R'-NH₂ Crosslink Polymer-R-O-C(=O)C(Ac)=C(Hexyl)-NH-R'-NH-... Reaction->Crosslink

Caption: Enamine formation for ambient temperature crosslinking.

Chelation_Mechanism cluster_Chelate Chelate Complex Metal Metal Oxide Surface (M) M2AO O C CH C OMe Me Hexyl Metal->M2AO Coordination Complex Stable 6-membered ring forms at interface M2AO->Complex

Caption: Chelation mechanism for enhanced metal adhesion.

References

Topic: Analytical Methods for the Quantification of Methyl 2-acetyloctanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Methyl 2-acetyloctanoate

This compound is a β-keto ester, a class of organic compounds characterized by a ketone functional group on the β-carbon relative to the ester group. Such compounds are of significant interest in synthetic organic chemistry as versatile intermediates and can appear as metabolites or byproducts in various biological and industrial processes. Accurate and precise quantification of this compound is paramount for pharmacokinetic studies, metabolic profiling, process optimization, and quality control in drug development and manufacturing.

This application note provides a comprehensive guide to the quantitative analysis of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS), a robust and highly specific method well-suited for volatile compounds. An alternative method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also presented for applications requiring analysis in complex biological matrices where minimal sample volatility is a concern. The protocols herein are designed to be self-validating, grounded in established analytical principles and regulatory expectations for method performance.[1][2]

Principle of Analysis: Selecting the Optimal Technology

The analytical approach for this compound hinges on its physicochemical properties. As a methyl ester with a molecular weight of 186.29 g/mol , it possesses sufficient volatility and thermal stability for gas chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for this analyte. The GC separates volatile compounds based on their boiling points and interaction with the stationary phase of the analytical column.[3] The separated analyte then enters the mass spectrometer, which provides two critical dimensions of data:

  • Retention Time (RT): A characteristic time for the analyte to elute from the GC column, providing a preliminary identification.

  • Mass Spectrum: The compound is ionized and fragmented, creating a unique fragmentation pattern that serves as a definitive fingerprint for structural confirmation and ensures high selectivity.[4][5] For quantification, selected ion monitoring (SIM) is employed to monitor specific, characteristic ions, dramatically increasing sensitivity and reducing matrix interference.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While GC-MS is ideal, LC-MS/MS serves as a powerful alternative, particularly for high-throughput analyses or when the analyte is present in complex matrices like plasma or tissue homogenates.[6] This technique separates compounds in the liquid phase before detection by a tandem mass spectrometer (MS/MS). The use of MS/MS in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity and sensitivity by monitoring a specific fragmentation transition (precursor ion → product ion).

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details a robust method for the extraction and quantification of this compound from a liquid matrix.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Sample Aliquot (e.g., 1 mL aqueous sample) is_add 2. Add Internal Standard (e.g., Methyl 2-acetylheptanoate) sample->is_add Spiking extract 3. Liquid-Liquid Extraction (with Hexane) is_add->extract Vortex dry 4. Dry Organic Layer (with Na₂SO₄) extract->dry Separation transfer 5. Transfer to GC Vial dry->transfer Filtration gc_inject 6. GC Injection (Splitless mode) transfer->gc_inject gc_sep 7. Chromatographic Separation gc_inject->gc_sep ms_detect 8. MS Detection (Scan & SIM Mode) gc_sep->ms_detect integrate 9. Peak Integration (Analyte & IS) ms_detect->integrate calibrate 10. Calibration Curve (Ratio vs. Concentration) integrate->calibrate quantify 11. Calculate Concentration calibrate->quantify

Caption: Workflow for the GC-MS analysis of this compound.

Detailed Protocol: GC-MS

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS): e.g., Methyl 2-acetylheptanoate or a stable isotope-labeled analog

  • Hexane (GC grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methanol (HPLC grade)

  • GC Vials with inserts (2 mL)

  • Calibrated pipettes and glassware

2. Preparation of Standards

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

  • Working Standards (0.1 - 25 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with methanol.

  • Internal Standard Stock (1 mg/mL): Prepare a stock solution of the internal standard in methanol. A working IS solution (e.g., 5 µg/mL) should be prepared for spiking.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 1 mL of the sample into a 10 mL glass tube.

  • Spike the sample with 20 µL of the 5 µg/mL internal standard working solution.

  • Add 2 mL of hexane to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough extraction of the analyte into the organic phase.[7]

  • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried extract into a GC vial for analysis.

4. Instrumental Parameters

Parameter Setting Rationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic performance.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column offering excellent separation for a wide range of compounds including esters.
Inlet Temperature 250°CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes the transfer of analyte to the column for trace-level analysis.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good separation efficiency.
Oven Program 60°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 minA temperature gradient to separate the analyte from solvent and other matrix components.
Mass Spectrometer Agilent 5977B MSD or equivalentProvides high sensitivity and specificity.
Ion Source Temp. 230°COptimal temperature for efficient ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.[5]
Acquisition Mode Full Scan (m/z 40-300) and SIMFull scan for qualitative identification; SIM for quantitative analysis.
SIM Ions (Proposed) m/z 74: McLafferty rearrangement [CH₃OC(OH)=CH₂]⁺ (often the base peak for methyl esters).[5] m/z 115: [M - C₅H₁₁]⁺ (Loss of pentyl radical). m/z 155: [M - OCH₃]⁺ (Loss of methoxy group). m/z 186: [M]⁺ (Molecular ion).Monitoring multiple ions provides high confidence in identification and quantification.

5. Calibration and Quantification

  • Inject the prepared calibration standards to generate a calibration curve.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • The concentration of this compound in the unknown samples is determined using the linear regression equation derived from the calibration curve.

Method 2: Quantification by LC-MS/MS (Alternative Method)

This method is suitable for complex biological matrices or when GC is not available.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Plasma Sample (e.g., 100 µL) is_add 2. Add Internal Standard sample->is_add ppt 3. Protein Precipitation (with cold Acetonitrile) is_add->ppt centrifuge 4. Centrifuge & Collect Supernatant ppt->centrifuge evap 5. Evaporate & Reconstitute centrifuge->evap lc_inject 6. LC Injection evap->lc_inject lc_sep 7. Chromatographic Separation (Reversed-Phase) lc_inject->lc_sep ms_detect 8. MS/MS Detection (MRM Mode) lc_sep->ms_detect integrate 9. Peak Integration ms_detect->integrate calibrate 10. Calibration Curve integrate->calibrate quantify 11. Calculate Concentration calibrate->quantify

Caption: Workflow for LC-MS/MS analysis from a plasma sample.

Detailed Protocol: LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma/serum in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.[8]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[6]

  • Transfer to an LC vial for analysis.

2. Instrumental Parameters

Parameter Setting Rationale
Liquid Chromatograph Waters ACQUITY UPLC or equivalentHigh-pressure system for fast and efficient separations.
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)Reversed-phase column suitable for retaining moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion mode ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent to elute the analyte.
Flow Rate 0.4 mL/minTypical flow rate for UPLC applications.
Gradient Start at 50% B, ramp to 95% B over 5 min, hold 2 min, return to initial conditionsGradient elution is necessary to separate the analyte from polar matrix components.
Tandem Mass Spec Sciex QTRAP 6500+ or equivalentHigh sensitivity and specificity for quantitative analysis.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for LC-MS; positive mode will protonate the analyte.
MRM Transitions Precursor Ion [M+H]⁺: m/z 187.1. Product Ions (Proposed): Monitor transitions like 187.1 → 155.1 (loss of methanol) and 187.1 → 127.1 (further fragmentation).MRM provides exceptional selectivity by monitoring a specific parent-daughter ion transition.

Method Validation: Ensuring Trustworthy Results

To ensure that the chosen analytical method is suitable for its intended purpose, a validation study must be performed according to regulatory guidelines such as those from the ICH and FDA.[2][9][10]

Key Validation Parameters

Parameter Definition Assessment Procedure
Specificity/ Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, matrix components).[2]Analyze blank matrix samples and spiked samples to demonstrate no interfering peaks at the retention time of the analyte and internal standard.
Linearity & Range The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[2]Analyze a minimum of five standards across the expected concentration range. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy The closeness of the test results to the true value.[1]Analyze quality control (QC) samples at low, medium, and high concentrations (n=3-5 replicates). The mean recovery should be within 85-115% (or 80-120% at LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.[1]Assessed as repeatability (intra-assay) and intermediate precision (inter-assay). The relative standard deviation (RSD) should be ≤ 15% (≤ 20% at LLOQ).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]Determined as the lowest standard on the calibration curve that meets the accuracy (80-120%) and precision (≤ 20% RSD) criteria.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined based on a signal-to-noise ratio of 3:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Introduce small changes to parameters like GC oven temperature ramp rate or LC mobile phase composition and observe the effect on results.

References

Introduction: The Versatile Chemistry of a β-Keto Ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Nucleophilic Reactivity of Methyl 2-acetyloctanoate for Researchers and Drug Development Professionals.

This compound is a β-keto ester, a class of organic compounds renowned for its synthetic versatility. Its structure incorporates both a ketone and an ester functional group separated by a methylene unit. This arrangement confers unique reactivity, making it a valuable building block in the synthesis of complex molecules, including pharmaceuticals and natural products. The key to its utility lies in the presence of multiple electrophilic and nucleophilic centers, allowing for a diverse range of transformations.

The central α-carbon, positioned between the two carbonyl groups, is particularly acidic. Deprotonation at this site generates a resonance-stabilized enolate, a potent carbon nucleophile. This enolate is the cornerstone of many carbon-carbon bond-forming reactions. Additionally, the carbonyl carbons of both the ester and ketone moieties serve as electrophilic sites for attack by various nucleophiles. This guide provides a detailed exploration of the reactions of this compound with a spectrum of nucleophiles, offering both mechanistic insights and practical experimental protocols.

Reactions at the α-Carbon: The Power of the Enolate

The most characteristic reactions of β-keto esters involve the α-carbon. The protons on this carbon are significantly more acidic (pKa ≈ 11 in DMSO) than those on a simple ketone or ester due to the formation of a highly stabilized conjugate base (enolate) where the negative charge is delocalized over both oxygen atoms.

Alkylation: Acetoacetic Ester Synthesis Pathway

One of the most fundamental applications of β-keto esters is in the synthesis of ketones, a process known as the acetoacetic ester synthesis.[1] The reaction proceeds via the formation of the enolate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.

Mechanism:

  • Enolate Formation: A suitable base, typically an alkoxide like sodium ethoxide (NaOEt) or a stronger, non-nucleophilic base like sodium hydride (NaH), is used to deprotonate the α-carbon, generating the nucleophilic enolate.[1] The choice of base is crucial; using the same alkoxide as the ester (e.g., sodium methoxide for a methyl ester) can prevent unwanted transesterification side reactions.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new carbon-carbon bond at the α-position.[1][2]

  • Hydrolysis and Decarboxylation: The resulting α-alkylated β-keto ester can be hydrolyzed under acidic or basic conditions to the corresponding β-keto acid.[3] This intermediate is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to yield a substituted ketone.[3]

Protocol 1: Synthesis of 3-Methyl-2-nonanone via α-Alkylation

Objective: To synthesize 3-methyl-2-nonanone by alkylating this compound with iodomethane, followed by hydrolysis and decarboxylation.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Iodomethane (CH₃I)

  • Diethyl ether

  • Aqueous HCl (3M)

  • Saturated aqueous NaCl (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol. Cool the solution to 0 °C in an ice bath.

  • Add this compound (1.0 equivalent) dropwise to the cooled solution with stirring. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add iodomethane (1.2 equivalents) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up (Alkylated Ester): Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2-acetyl-2-methyloctanoate.

  • Hydrolysis & Decarboxylation: To the crude product, add an excess of 3M aqueous HCl. Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. CO₂ evolution will be observed.

  • Final Work-up: Cool the reaction mixture to room temperature. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting 3-methyl-2-nonanone by distillation or column chromatography.

Michael Addition: Conjugate Bond Formation

The enolate of this compound is a "soft" nucleophile, making it an excellent Michael donor for conjugate addition (1,4-addition) to α,β-unsaturated carbonyl compounds (Michael acceptors).[4][5] This reaction is a powerful method for forming 1,5-dicarbonyl compounds.

Mechanism: The reaction begins with the base-catalyzed formation of the enolate. This nucleophile then adds to the β-carbon of the Michael acceptor, generating a new enolate intermediate, which is then protonated during work-up to give the final adduct.[5]

Workflow: Michael Addition

Below is a conceptual workflow for the Michael addition reaction.

Michael_Addition_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start This compound + Michael Acceptor Base Add Catalytic Base (e.g., NaOMe) in Solvent Start->Base 1. React Stir at RT or Heat (Monitor by TLC) Base->React 2. Quench Acidic Quench (e.g., aq. NH4Cl) React->Quench 3. Extract Extract with Organic Solvent Quench->Extract 4. Purify Dry & Concentrate; Purify (Column/Distillation) Extract->Purify 5. Product 1,5-Dicarbonyl Adduct Purify->Product 6.

Caption: Michael Addition Experimental Workflow.

Reactions at the Ester Carbonyl

The ester functional group is a primary site for nucleophilic acyl substitution. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the elimination of the methoxide leaving group.

Hydrolysis

Hydrolysis, the cleavage of the ester by water, can be performed under either acidic or basic conditions.[6]

  • Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is an equilibrium process and requires a large excess of water to be driven to completion.[6] The products are 2-acetyloctanoic acid and methanol.

  • Base-Promoted Hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of a strong base (e.g., NaOH, KOH) is used. The nucleophile is the hydroxide ion (OH⁻). The initial products are the sodium or potassium salt of 2-acetyloctanoic acid and methanol. An acidic workup is required to protonate the carboxylate and obtain the final carboxylic acid product.[6]

Transesterification

When this compound is treated with a different alcohol in the presence of an acid or base catalyst, the methoxy group (-OCH₃) can be exchanged for a new alkoxy group (-OR').[7] To drive the reaction to completion, the alcohol reactant is typically used as the solvent. This reaction is useful for modifying the properties of the ester, for example, to introduce a different protecting group or to change solubility.[8][9]

Amidation

Amines can react as nucleophiles at the ester carbonyl to form the corresponding amide. The reaction is generally slower than with more reactive acylating agents like acid chlorides and may require heating. The products are N-substituted 2-acetyloctanamides. This reaction can sometimes compete with Michael additions if the amine is also a Michael donor.[10]

Table 1: Summary of Reactions at the Ester Carbonyl
Reaction TypeNucleophileCatalystKey ConditionsProduct
Hydrolysis (Acidic) Water (H₂O)Strong Acid (e.g., H₂SO₄)Heat, excess water2-Acetyloctanoic Acid
Hydrolysis (Basic) Hydroxide (OH⁻)Stoichiometric Base (e.g., NaOH)Heat, then acidic workup2-Acetyloctanoic Acid
Transesterification Alcohol (R'OH)Acid or BaseHeat, alcohol as solventAlkyl 2-acetyloctanoate
Amidation Amine (R'NH₂)None or Lewis AcidHeatN-R'-2-acetyloctanamide

Reactions at the Ketone Carbonyl

While the α-carbon and ester group are typically more reactive, the ketone carbonyl can also be targeted by specific nucleophiles, most notably reducing agents.

Reduction

Nucleophilic reducing agents like sodium borohydride (NaBH₄) can selectively reduce the ketone to a secondary alcohol without affecting the less reactive ester group. This selectivity arises from the greater electrophilicity of the ketone carbonyl compared to the resonance-stabilized ester carbonyl. The product of this reaction is methyl 2-(1-hydroxyethyl)octanoate. Asymmetric reduction to control the stereochemistry of the newly formed chiral center can be achieved using chiral reducing agents or biocatalysts like fungi.[11]

Mechanism: Ketone Reduction vs. Ester

The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride reagent to the carbonyl carbon.

Reduction_Mechanism cluster_ketone Ketone Reduction (Favored) cluster_ester Ester Reduction (Disfavored) Keto Ketone Carbonyl (More Electrophilic) Keto_TS [Transition State] Keto->Keto_TS Keto_Alkoxide Alkoxide Intermediate Keto_TS->Keto_Alkoxide Keto_Product Secondary Alcohol Keto_Alkoxide->Keto_Product Protonation (Work-up) Ester Ester Carbonyl (Less Electrophilic) Ester_TS [High Energy TS] Ester->Ester_TS No_Reaction No Reaction with NaBH₄ Ester_TS->No_Reaction Hydride NaBH₄ (Hydride Source) Hydride->Keto Nucleophilic Attack Hydride->Ester Slow/No Attack

Caption: Selectivity in the reduction of β-keto esters.

Specialized Reactions

Knoevenagel Condensation

As an active methylene compound, this compound can participate in Knoevenagel condensations with non-enolizable aldehydes or ketones.[12][13] This base-catalyzed reaction involves the nucleophilic addition of the enolate to the aldehyde/ketone carbonyl, followed by dehydration to form a new carbon-carbon double bond.[12] This is a reliable method for synthesizing highly functionalized α,β-unsaturated systems.

Krapcho Decarboxylation

For cases where selective removal of the methoxycarbonyl group is desired without prior hydrolysis, the Krapcho decarboxylation is an effective method.[14] This reaction typically involves heating the β-keto ester in a polar aprotic solvent (like DMSO) with a salt, such as sodium chloride or lithium chloride. The mechanism involves nucleophilic attack by the halide ion on the methyl group of the ester, followed by decarboxylation of the resulting carboxylate intermediate to yield 2-nonanone directly.[14]

Conclusion

This compound is a synthetically powerful intermediate whose reactivity is governed by the interplay between its ketone, ester, and active methylene components. By carefully selecting the nucleophile and reaction conditions, researchers can selectively target different sites on the molecule to perform a wide array of transformations. From the classic C-C bond formation of the acetoacetic ester synthesis and Michael addition to selective reductions and transesterifications, the protocols and principles outlined in this guide serve as a foundational resource for leveraging the rich chemistry of this versatile building block in research and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 2-acetyloctanoate Reaction Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 2-acetyloctanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. The content is structured in a question-and-answer format to directly address specific issues and provide actionable, scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: this compound, a β-keto ester, is typically synthesized via two main pathways:

  • Alkylation of Methyl Acetoacetate: This is a common and direct method involving the deprotonation of methyl acetoacetate with a suitable base to form a nucleophilic enolate, followed by alkylation with a hexyl halide (e.g., 1-bromohexane).[1]

  • Transesterification: This route involves reacting a more readily available β-keto ester, such as ethyl acetoacetate, with an eight-carbon alcohol in the presence of a catalyst.[2][3][4] This method is advantageous when the corresponding alcohol is more accessible or cost-effective than the alkyl halide.

Q2: What is the general mechanism for the alkylation of methyl acetoacetate?

A2: The reaction proceeds via a nucleophilic substitution mechanism. A base, such as sodium methoxide, abstracts an acidic α-proton from methyl acetoacetate, creating a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., 1-bromohexane), displacing the halide and forming the new carbon-carbon bond.

Q3: Why is my overall yield of this compound consistently low?

A3: Low yields can stem from several factors, which are addressed in detail in the Troubleshooting Guide below. Common culprits include incomplete deprotonation, side reactions (like O-alkylation or dialkylation), suboptimal reaction temperature, insufficient reaction time, or product loss during workup and purification.

Q4: What are the key safety precautions for this reaction?

A4: Key safety measures include:

  • Using sodium methoxide, a strong base, under anhydrous (moisture-free) conditions as it reacts violently with water.

  • Handling 1-bromohexane, a toxic and volatile alkylating agent, in a well-ventilated fume hood.

  • Ensuring all glassware is properly dried to prevent quenching the base and enolate.

  • Using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems you might encounter during the synthesis.

Issue 1: Low Conversion of Starting Materials

Q: I'm observing a significant amount of unreacted methyl acetoacetate and/or 1-bromohexane in my crude product analysis (TLC, GC-MS). What's going wrong?

A: This points to an incomplete reaction, which can be caused by several factors related to the initial deprotonation and subsequent alkylation steps.

  • Insufficient or Inactive Base: The most common cause is an issue with the base. Sodium methoxide (NaOMe) is highly hygroscopic. If it has absorbed moisture from the air, its effective concentration will be lower, leading to incomplete deprotonation of the methyl acetoacetate.

    • Solution: Use freshly opened, anhydrous sodium methoxide or titrate your existing stock to determine its true molarity. Ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.

  • Suboptimal Temperature: The formation of the enolate is typically done at a low temperature to control reactivity, but the alkylation step often requires heating to proceed at a reasonable rate.

    • Solution: A published procedure suggests boiling the reaction mixture at reflux for an extended period (e.g., 20 hours) after the addition of 1-bromohexane to drive the reaction to completion.[1] Ensure your reflux temperature is appropriate for your solvent (e.g., methanol).

  • Insufficient Reaction Time: C-alkylation can be a slow process.

    • Solution: Monitor the reaction progress using TLC or GC. If starting material is still present, extend the reflux time.

Issue 2: Formation of Significant Side Products

Q: My NMR/GC-MS analysis shows multiple unexpected peaks. What are the likely side products and how can I avoid them?

A: The enolate of methyl acetoacetate is an ambident nucleophile, meaning it can react at two sites: the α-carbon (C-alkylation, desired) and the oxygen atom of the enolate (O-alkylation, undesired).

  • O-Alkylation vs. C-Alkylation: The ratio of C- to O-alkylation is heavily influenced by the reaction conditions.

    • Cause & Prevention: O-alkylation is favored by polar aprotic solvents and counterions that dissociate readily. To favor the desired C-alkylation, use a protic solvent like methanol, which can solvate the oxygen atom of the enolate, making the carbon atom more nucleophilic.[1] The choice of sodium as the counter-ion also promotes C-alkylation.

  • Dialkylation: Another common side product is the dialkylated ester, where a second hexyl group is added to the α-carbon.

    • Cause & Prevention: This occurs if the newly formed product, this compound, is deprotonated by any remaining base and reacts with another molecule of 1-bromohexane. To minimize this, add the methyl acetoacetate dropwise to the base to ensure it is fully converted to the enolate before the alkylating agent is introduced.[1] Using a slight excess of the enolate relative to the alkylating agent can also help, but this may leave unreacted starting material.

Below is a decision tree to help troubleshoot common issues in the synthesis.

Caption: Troubleshooting Decision Tree for Synthesis Optimization.

Issue 3: Difficulties During Workup and Purification

Q: I'm losing a significant amount of product during the extraction and distillation steps. How can I improve my recovery?

A: Product loss during purification is a common challenge.

  • Workup/Extraction:

    • Problem: Emulsion formation during the aqueous wash can trap the product. The product is also somewhat water-soluble.

    • Solution: After quenching the reaction with ice-water, extract with a non-polar solvent like n-hexane.[1] Perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous phase. Combine the organic phases, wash with brine to help break emulsions and remove water, and dry thoroughly over a drying agent like sodium sulfate before evaporating the solvent.[1]

  • Distillation:

    • Problem: this compound is a high-boiling point liquid. Distillation at atmospheric pressure can lead to decomposition. Co-distillation with side products can also reduce purity.

    • Solution: Perform the final purification by vacuum distillation. A reported boiling point is 124-128°C at 15 Torr.[1] Using a fractionating column can help separate the product from close-boiling impurities. Ensure the vacuum is stable and the heating is gentle to prevent bumping and decomposition.

Optimized Experimental Protocol (Alkylation Method)

This protocol is based on established literature procedures and incorporates best practices for maximizing yield and purity.[1]

Materials & Reagents
ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
Methyl Acetoacetate116.124654.001.0
1-Bromohexane165.077274.401.1
Sodium Methoxide (30% in Methanol)54.02 (solid)720 g soln~4.001.0
Methanol (Anhydrous)32.041200 mL--
n-Hexane (for extraction)-As needed--
Sodium Sulfate (Anhydrous)142.04As needed--
Step-by-Step Procedure
  • Setup: Assemble a multi-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and an addition funnel. Ensure all glassware is oven-dried.

  • Base Addition: Charge the flask with 720 g of 30% sodium methoxide solution in 1200 mL of methanol.

  • Enolate Formation: Begin stirring and, under a nitrogen atmosphere, add 465 g of methyl acetoacetate dropwise via the addition funnel. Maintain a controlled addition rate to manage any exotherm.

  • Alkylation: Once the addition is complete, add 727 g of 1-bromohexane to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 20 hours. Monitor the reaction progress periodically by TLC or GC.

  • Solvent Removal: After the reaction is complete, distill off the majority of the methanol.

  • Quench & Extraction: Cool the residue and pour it onto a mixture of ice and water. Transfer the mixture to a separatory funnel and extract three times with n-hexane.

  • Washing & Drying: Combine the organic extracts and wash them with water, followed by a brine wash. Dry the organic phase over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and remove the n-hexane using a rotary evaporator.

  • Purification: Purify the crude ester by vacuum distillation (b.p. 124-128°C at 15 Torr) to obtain the final product.[1]

Reaction Mechanism Visualization

The following diagram illustrates the key steps in the alkylation of methyl acetoacetate.

ReactionMechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: C-Alkylation (SN2) MAA Methyl Acetoacetate Enolate Resonance-Stabilized Enolate MAA->Enolate H⁺ abstraction Base NaOMe (Base) Base->Enolate Product This compound Enolate->Product Nucleophilic Attack AlkylHalide 1-Bromohexane AlkylHalide->Product SideProduct NaBr

Caption: Mechanism for the synthesis of this compound.

References

Technical Support Center: Purification of Methyl 2-acetyloctanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of Methyl 2-acetyloctanoate. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile β-keto ester. While the synthesis of this compound via acetoacetic ester synthesis is relatively straightforward, achieving high purity can be challenging due to the compound's susceptibility to specific side reactions.[1] This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and optimize your purification workflow. We will delve into the causality behind common issues, such as hydrolysis and decarboxylation, and provide validated protocols to ensure the integrity and purity of your final product.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems that you may encounter during the purification process. Each answer provides a mechanistic explanation for the issue and a clear, actionable solution.

Q1: My final yield of this compound is significantly lower than expected after distillation. What are the most likely causes?

A1: A low recovery after distillation is one of the most common issues and typically points to product loss from chemical degradation, not just physical loss. The primary culprits are hydrolysis and subsequent thermal decarboxylation.[2][3]

  • Causality (The "Why"): this compound is a β-keto ester. This functionality makes it susceptible to cleavage. If any acidic or basic residues from the synthesis step (e.g., residual sodium methoxide or acid used for neutralization) are carried into the distillation, they can catalyze the hydrolysis of the methyl ester to the corresponding β-keto acid. This newly formed β-keto acid is thermally unstable and readily loses carbon dioxide (CO₂) upon heating to yield 2-octanone, a volatile ketone byproduct.[4][5] This process is often accelerated at the higher temperatures required for atmospheric distillation.

  • Troubleshooting Steps:

    • Ensure a Neutral Work-up: Before concentrating the organic phase, perform a final wash with a saturated brine solution. Check the pH of the aqueous layer with pH paper to ensure it is neutral (pH ~7). If it's acidic or basic, wash again with a very dilute bicarbonate solution or dilute HCl, respectively, followed by a final brine wash.

    • Utilize Vacuum Distillation: This is the most critical step. Distilling under reduced pressure significantly lowers the boiling point of your product, minimizing the thermal stress it is exposed to. This drastically reduces the rate of decarboxylation.[6]

    • Avoid Overheating the Distillation Pot: Use a heating mantle with a stirrer and monitor the pot temperature closely. Do not exceed the temperature necessary to achieve a steady distillation rate.

Q2: My NMR analysis shows the purified product is contaminated with unreacted starting materials (methyl acetoacetate and 1-bromohexane). How can I improve the separation?

A2: This is a separation efficiency problem. The solution lies in both the initial work-up and the distillation technique.

  • Causality (The "Why"):

    • Methyl Acetoacetate: This starting material has relatively high water solubility and is acidic. It can be effectively removed with a basic wash. During the synthesis, it is deprotonated by the base; if the work-up is not thorough, the salt form can remain and be re-protonated, contaminating the organic layer.

    • 1-Bromohexane: This is a non-polar alkyl halide with a boiling point that may be close enough to your product's boiling point to cause co-distillation if the fractionation is inefficient.

  • Troubleshooting Steps:

    • Refine the Aqueous Wash: After the initial reaction quenching, perform a wash with a dilute base (e.g., 5% NaOH or K₂CO₃ solution) to remove any unreacted methyl acetoacetate. Follow this with a water wash and a brine wash to remove residual base and water.

    • Improve Distillation Efficiency: Simple distillation is often insufficient. Use a fractional distillation setup, such as a Vigreux column or a packed column (e.g., with Raschig rings), between the distillation flask and the condenser. This provides a larger surface area for repeated vaporization-condensation cycles, which more effectively separates compounds with close boiling points.[7]

    Data Presentation: Boiling Point Comparison

CompoundBoiling Point (°C) at 15 Torr (mmHg)Boiling Point (°C) at 760 Torr (mmHg)
This compound (Product) 124 - 128[6] ~235-240 (Estimated)
1-Bromohexane (Impurity)~55154 - 155
Methyl Acetoacetate (Impurity)~72169 - 170
Q3: My final product is cloudy or appears wet, and I suspect water contamination. How do I ensure an anhydrous product?

A3: Cloudiness is a classic sign of water contamination in an organic product. This issue stems from an incomplete drying step or improper handling.

  • Causality (The "Why"): The liquid-liquid extraction and washing steps introduce water into the organic phase. If the drying agent (like Na₂SO₄ or MgSO₄) is not used correctly or is insufficient, this water will be carried through to the final product. Distilling a "wet" product can also promote hydrolysis side reactions.

  • Troubleshooting Steps:

    • Effective Drying: Use an appropriate amount of an anhydrous drying agent. Add the agent until some of it remains free-flowing ("like a snow globe") rather than clumping together. Magnesium sulfate (MgSO₄) is a fast and efficient drying agent, while sodium sulfate (Na₂SO₄) is less reactive and has a higher capacity but works more slowly.

    • Allow Sufficient Time: Stir the organic solution with the drying agent for at least 15-20 minutes before filtering.

    • Proper Filtration: Filter the drying agent completely before removing the solvent. Rinse the flask and the filtered agent with a small amount of fresh, dry extraction solvent to recover all the product.

    • Use a Dean-Stark Trap or Azeotropic Distillation: For extremely rigorous drying on a larger scale, co-distilling with a solvent that forms a low-boiling azeotrope with water (like toluene) can be effective before the final fractional distillation of the product.[8]

Frequently Asked Questions (FAQs)

  • Q: What is the recommended purification method: fractional distillation or column chromatography?

    • A: For routine purification to remove starting materials and simple byproducts, vacuum fractional distillation is the preferred method due to its scalability and efficiency for this type of compound.[6] Column chromatography on silica gel can also be used and may be advantageous for removing highly polar impurities or separating the product from byproducts with very similar boiling points. However, be aware that acidic silica gel can potentially cause degradation of the β-keto ester over long exposure times. Using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent can mitigate this risk.[9]

  • Q: What are the critical parameters for vacuum distillation of this compound?

    • A:

      • Vacuum Level: A stable vacuum in the range of 10-20 Torr is ideal.[6]

      • Temperature Control: Gently heat the distillation pot. The vapor temperature at the still head should remain steady during the collection of the main fraction. For a vacuum of 15 Torr, expect a head temperature around 124-128 °C.[6]

      • Stirring: Always use a magnetic stir bar or mechanical stirrer in the distillation pot to ensure smooth boiling and prevent bumping.

      • Insulation: Insulating the distillation column (e.g., with glass wool or aluminum foil) helps maintain the temperature gradient necessary for efficient fractionation.

  • Q: How can I confirm the purity and identity of my final product?

    • A: A combination of analytical techniques is recommended:

      • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation and can quantify impurities.

      • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for assessing purity and identifying volatile impurities.

      • FTIR Spectroscopy: Will show characteristic C=O stretches for the ketone (~1720 cm⁻¹) and the ester (~1745 cm⁻¹).

Experimental Protocols & Visualizations

Protocol 1: Standard Aqueous Work-up
  • Cool the crude reaction mixture to room temperature.

  • Carefully transfer the mixture to a separatory funnel. If the reaction was run in a water-miscible solvent like methanol, first remove the bulk of the solvent via rotary evaporation and then dissolve the residue in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).[9]

  • Wash the organic layer sequentially with:

    • 1M HCl (if the reaction was basic, to neutralize).

    • Saturated sodium bicarbonate solution (to remove acidic impurities).

    • Water (to remove salts).

    • Saturated brine solution (to initiate the drying process).

  • Separate the organic layer and transfer it to an Erlenmeyer flask.

  • Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), swirl, and let it stand for 20 minutes.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Purification Workflow Diagram

The following diagram illustrates the standard sequence for purifying this compound after synthesis.

PurificationWorkflow A Crude Reaction Mixture B Solvent Removal (if necessary) A->B C Aqueous Work-up (Acid/Base/Brine Washes) B->C D Drying with Na₂SO₄ or MgSO₄ C->D E Filtration D->E F Solvent Evaporation (Rotary Evaporator) E->F G Vacuum Fractional Distillation F->G H Pure Methyl 2-acetyloctanoate G->H

Caption: Standard purification workflow for this compound.

Troubleshooting Low Yield: A Decision Tree

This diagram helps diagnose the cause of low product yield during purification.

TroubleshootingTree Start Low Final Yield? Workup Problem During Work-up? Start->Workup Check Distill Problem During Distillation? Start->Distill Check Cause1 Aggressive pH? (Acidic/Basic Hydrolysis) Workup->Cause1 Cause2 High Temperature? (Thermal Decarboxylation) Distill->Cause2 Cause3 Inefficient Separation? Distill->Cause3 Solution1 Solution: Ensure neutral washes (pH ~7) before concentration. Cause1->Solution1 Solution2 Solution: Use vacuum distillation to lower boiling point. Cause2->Solution2 Solution3 Solution: Use a fractionating column (e.g., Vigreux). Cause3->Solution3

Caption: Decision tree for troubleshooting low purification yields.

References

Technical Support Center: Synthesis of Methyl 2-Acetyloctanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 2-acetyloctanoate. This guide is designed for researchers, scientists, and professionals in drug development who are performing this synthesis and may encounter challenges. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to not only provide solutions but also to explain the underlying chemical principles to empower you in your experimental work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of this compound, which is typically achieved through a crossed Claisen condensation of methyl acetate and methyl octanoate.

Issue 1: Low Yield of this compound and Presence of Significant Byproducts

Question: My reaction is resulting in a low yield of the desired this compound, and I'm observing significant amounts of other compounds. What are the likely side reactions, and how can I minimize them?

Answer:

The primary cause of low yields in the crossed Claisen condensation for synthesizing this compound is the competing self-condensation of the starting materials.[1][2] Both methyl acetate and methyl octanoate possess α-hydrogens and can therefore act as both a nucleophile (enolate) and an electrophile, leading to two major side products:

  • Self-condensation of methyl acetate: This reaction produces methyl acetoacetate.[3]

  • Self-condensation of methyl octanoate: This reaction forms methyl 2-hexyl-3-oxodecanoate.

The desired reaction is the crossed condensation where the enolate of methyl acetate attacks the carbonyl of methyl octanoate.

Causality and Prevention:

The formation of these byproducts is a statistical probability. To favor the desired crossed product, you must control the relative concentrations of the reactive intermediates.

Troubleshooting Steps:

  • Control the Order of Addition: The key to minimizing self-condensation is to maintain a low concentration of the enolate-forming species that you want to act as the nucleophile (in this case, the enolate of methyl acetate) at all times. This can be achieved by slowly adding the methyl acetate to a mixture of the base (e.g., sodium methoxide) and methyl octanoate.[1][2] This ensures that the formed methyl acetate enolate is more likely to encounter a molecule of methyl octanoate (the electrophile) rather than another molecule of methyl acetate.

  • Use of Excess Reagent: While not ideal as both esters are enolizable, using a moderate excess of the less expensive and more volatile starting material, methyl acetate, can help drive the reaction towards the desired product. However, this must be balanced with the potential for increased self-condensation of methyl acetate. A more effective strategy when both esters are enolizable is the slow addition method described above.

  • Choice of Base: Use a strong, non-nucleophilic base. Sodium methoxide (NaOMe) in an anhydrous solvent like methanol or toluene is a common choice. It is crucial that the alkoxide base matches the alcohol of the ester to prevent transesterification, which would lead to a mixture of products.[2][4] Using sodium ethoxide with methyl esters, for example, would result in the formation of ethyl esters. Sodium hydride (NaH) is also an effective, non-nucleophilic base that can be used.[5]

Workflow Diagram for Minimizing Side Reactions:

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Outcome A Prepare a mixture of Sodium Methoxide and Methyl Octanoate B Slowly add Methyl Acetate to the mixture with vigorous stirring A->B Controlled Addition C Maintain low concentration of methyl acetate enolate B->C D Favors reaction between methyl acetate enolate and methyl octanoate C->D Statistical Advantage E Increased yield of This compound D->E F Minimized formation of Methyl Acetoacetate and Methyl 2-hexyl-3-oxodecanoate D->F

Caption: Controlled addition workflow to maximize desired product formation.

Issue 2: Difficulty in Purifying this compound from Side Products

Question: I have a mixture of my desired product and the self-condensation byproducts. How can I effectively purify the this compound?

Answer:

Purification of this compound from the primary side products, methyl acetoacetate and methyl 2-hexyl-3-oxodecanoate, can be effectively achieved by fractional distillation under reduced pressure. The success of this technique relies on the differences in the boiling points of the components in the mixture.

Boiling Point Data:

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
Methyl acetoacetate116.12169-171[6][7]
This compound 200.28 ~124-128 at 15 Torr
Methyl 2-hexyl-3-oxodecanoate312.50Significantly higher than the desired product

Troubleshooting Steps for Purification:

  • Fractional Distillation under Vacuum:

    • Rationale: Vacuum distillation is essential to lower the boiling points of these high-boiling esters, which helps to prevent thermal decomposition.

    • Procedure:

      • After the reaction workup (see FAQ section), ensure the crude product is thoroughly dried.

      • Set up a fractional distillation apparatus with a vacuum-jacketed Vigreux column or a packed column to enhance separation efficiency.

      • Apply a stable vacuum (e.g., 10-20 Torr).

      • Gently heat the distillation flask.

      • Collect the fractions based on their boiling points at the applied pressure. You should observe an initial fraction of any remaining low-boiling solvents or impurities, followed by the main product, this compound. The higher-boiling self-condensation product of methyl octanoate will remain in the distillation flask.

  • Monitoring the Fractions:

    • Technique: Use Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to analyze the purity of the collected fractions.

    • Action: Combine the fractions that show a high purity of the desired this compound.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acidic workup, and what precautions should be taken?

A1: The Claisen condensation is performed under basic conditions. The final product, a β-keto ester, is acidic (pKa ≈ 11) and will be deprotonated by the alkoxide base. This deprotonation is the thermodynamic driving force for the reaction.[2] The acidic workup (e.g., with dilute HCl or H₂SO₄) is crucial for two reasons:

  • It neutralizes any remaining base.

  • It protonates the enolate of the β-keto ester to yield the final neutral product.

Precaution: The workup should be performed at a low temperature (e.g., in an ice bath) to minimize the risk of acid-catalyzed hydrolysis of the ester functional groups of both the product and any unreacted starting materials.[8]

Q2: Can I use sodium hydroxide as a base for this reaction?

A2: It is strongly advised not to use hydroxide bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). These bases can cause saponification (hydrolysis) of the ester starting materials and the β-keto ester product, leading to the formation of carboxylate salts which will not undergo the desired condensation reaction.[8]

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of this compound can be confirmed using standard spectroscopic techniques.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the methyl ester, the acetyl methyl group, the α-proton, and the alkyl chain of the octanoate moiety. The integration of these signals will confirm the structure. β-keto esters can exist as a mixture of keto and enol tautomers in solution, which can be observed in the NMR spectrum.[9][10]

    • ¹³C NMR: This will show distinct peaks for the two carbonyl carbons (ketone and ester) and the other carbons in the molecule.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum will show two characteristic carbonyl (C=O) stretching bands: one for the ketone (around 1720-1740 cm⁻¹) and one for the ester (around 1740-1750 cm⁻¹).[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to determine the purity of the product, and MS will show the molecular ion peak corresponding to the molecular weight of this compound (200.28 g/mol ).

Q4: My reaction seems to have stalled. What could be the issue?

A4: A stalled reaction could be due to several factors:

  • Insufficient Base: The Claisen condensation requires a stoichiometric amount of base because the final deprotonation of the product consumes the base.[2] Ensure you are using at least one full equivalent of a strong base.

  • Presence of Water or Protic Solvents: Water or alcohols that do not correspond to the ester's alkoxy group can quench the enolate intermediate and interfere with the reaction. Ensure all reagents and glassware are dry.

  • Low Reaction Temperature: While lower temperatures can help control side reactions, the reaction rate might be too slow. A moderate temperature (e.g., reflux in an appropriate solvent) may be necessary to drive the reaction to completion.

Experimental Protocol: Synthesis of this compound via Crossed Claisen Condensation

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

Reagents and Equipment:

  • Sodium methoxide (NaOMe)

  • Anhydrous Toluene (or another suitable anhydrous solvent)

  • Methyl octanoate

  • Methyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere, add sodium methoxide (1.0 equivalent) to anhydrous toluene.

  • Add methyl octanoate (1.0 equivalent) to the flask.

  • Slow Addition: Fill a dropping funnel with methyl acetate (1.1 equivalents). Add the methyl acetate dropwise to the stirred reaction mixture over a period of 1-2 hours.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly quench the reaction by adding cold 1M HCl until the solution is acidic (pH ~5-6).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by fractional distillation under reduced pressure as described in the troubleshooting section.

Reaction Mechanism Diagram:

Claisen_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products MeOAc Methyl Acetate Enolate Methyl Acetate Enolate MeOAc->Enolate + NaOMe MeOct Methyl Octanoate Base NaOMe Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral + Methyl Octanoate Product_Enolate Product Enolate Tetrahedral->Product_Enolate - MeOH Final_Product This compound Product_Enolate->Final_Product + H₃O⁺ (workup)

Caption: Key steps in the crossed Claisen condensation for this compound synthesis.

References

Technical Support Center: Methyl 2-acetyloctanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-acetyloctanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this synthetic procedure. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and well-established method is a variation of the acetoacetic ester synthesis.[1][2] This process involves the deprotonation of methyl acetoacetate to form a resonance-stabilized enolate, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, a 1-hexyl derivative like 1-bromohexane.[3] This C-alkylation reaction is a robust way to form a new carbon-carbon bond at the α-position of the keto-ester.

Q2: What are the primary classes of impurities I should anticipate in this synthesis?

Impurities in the synthesis of this compound can be broadly categorized as follows:

  • Unreacted Starting Materials: Residual methyl acetoacetate and 1-bromohexane.

  • Side-Reaction Products: Impurities arising from alternative reaction pathways of the intermediates, such as O-alkylation products and dialkylated esters.[2][4]

  • Decomposition Products: Compounds formed during workup or purification, primarily from hydrolysis and subsequent decarboxylation.[5][6]

  • Process-Related Impurities: Residual solvents or byproducts from the base, such as salts.

Q3: Why is the choice of base so critical for the success of this reaction?

The base is crucial for two main reasons. First, it must be strong enough to deprotonate the α-carbon of methyl acetoacetate (pKa ≈ 11) to generate the nucleophilic enolate. Second, the base itself should not participate in unwanted side reactions with the ester functionality.

Using a hydroxide base (e.g., NaOH, KOH) is strongly discouraged as it can lead to saponification (hydrolysis) of the methyl ester, forming a carboxylate salt.[7][8][9] Furthermore, using an alkoxide base that does not match the ester's alcohol component (e.g., using sodium ethoxide with a methyl ester) will result in transesterification, leading to a mixture of ester products.[8][10] Therefore, for the synthesis of this compound from methyl acetoacetate, sodium methoxide (NaOMe) in methanol is the appropriate choice.[3]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations and provides actionable solutions grounded in chemical principles.

Problem 1: Low Yield & Significant Unreacted Starting Materials

Q: My reaction shows low conversion, and my crude NMR/GC-MS is dominated by peaks for methyl acetoacetate and 1-bromohexane. What went wrong?

A: This is a classic issue pointing to inefficient enolate formation or suboptimal reaction conditions. The root cause is often incomplete deprotonation of the methyl acetoacetate.

Causality & Solution:

  • Insufficient Base: Ensure you are using at least one full molar equivalent of a suitable base (sodium methoxide). An incomplete deprotonation means less nucleophile is available to react with the 1-bromohexane.

  • Reaction Conditions: The alkylation step often requires heat to proceed at a reasonable rate. Refluxing the reaction mixture for a sufficient period is common practice to drive the reaction to completion.[3]

  • Moisture: The presence of water in the reaction medium can quench the enolate and consume the base, hindering the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Below is a troubleshooting workflow to diagnose this issue.

G start Low Conversion: High Starting Material check_base Verify Base Stoichiometry (>=1 equivalent?) start->check_base check_conditions Review Reaction Time & Temperature check_base->check_conditions Yes solution_base Action: Increase base to 1.0-1.1 equivalents. check_base->solution_base No check_anhydrous Assess Anhydrous Conditions check_conditions->check_anhydrous Sufficient solution_conditions Action: Increase reflux time or verify temperature. check_conditions->solution_conditions Insufficient end_ok Problem Resolved check_anhydrous->end_ok Dry solution_anhydrous Action: Use anhydrous solvents and dry glassware. check_anhydrous->solution_anhydrous Wet

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: An Isomeric Impurity with the Same Mass is Detected

Q: My mass spectrometry results show a significant impurity with the same molecular weight as my product, but it has a different retention time and fragmentation pattern. What is this?

A: You are likely observing the product of O-alkylation . The enolate of methyl acetoacetate is an ambident nucleophile, meaning it has two reactive sites: the α-carbon (C-alkylation) and the oxygen atom (O-alkylation).[11][12] While C-alkylation is thermodynamically favored and leads to your desired product, O-alkylation can occur under certain conditions to form a stable enol ether impurity.

Causality & Solution: The C- vs. O-alkylation ratio is influenced by several factors, including the solvent, the metal counter-ion, and the alkylating agent.[12][13][14]

  • Solvent: Polar aprotic solvents (like DMF or DMSO) can solvate the cation, leaving a "naked" and highly reactive oxygen anion, which can favor O-alkylation.[11] Using a protic solvent like methanol helps solvate the oxygen atom of the enolate, sterically hindering it and promoting C-alkylation.[11]

  • Alkylating Agent: "Softer" electrophiles, such as alkyl iodides (e.g., 1-iodohexane), generally favor reaction at the "softer" carbon center, leading to more C-alkylation compared to "harder" electrophiles.[14]

To minimize this impurity, consider using 1-iodohexane instead of 1-bromohexane and ensure the reaction is run in a suitable solvent like methanol.

Caption: Competing C-alkylation vs. O-alkylation pathways.

Problem 3: High Molecular Weight Impurity Detected (M+84)

Q: I'm seeing a significant byproduct with a mass that corresponds to the addition of a second hexyl group. What is this and how do I prevent it?

A: This is a classic case of dialkylation .[2] The product, this compound, still possesses an acidic proton on the α-carbon. If excess base is present or if the initial deprotonation is not rapid and uniform, some of the mono-alkylated product can be deprotonated and react with another molecule of 1-bromohexane.

Causality & Solution:

  • Stoichiometry: This issue is almost always caused by incorrect stoichiometry. Using more than one equivalent of the alkylating agent or base significantly increases the probability of a second alkylation event.

  • Mode of Addition: Slowly adding the alkylating agent to the pre-formed enolate solution can help ensure it reacts with the more abundant methyl acetoacetate enolate rather than the product enolate.

To avoid dialkylation, use a slight excess of methyl acetoacetate relative to the base and alkylating agent (e.g., 1.1 equivalents of methyl acetoacetate to 1.0 equivalent of base and 1.0 equivalent of 1-bromohexane). This ensures the alkylating agent is consumed before significant deprotonation of the product can occur.

Problem 4: Product Loss During Workup and Detection of 2-Octanone

Q: My initial crude yield looked promising, but I lost a significant amount of product during aqueous workup or distillation. My final product is also contaminated with 2-octanone. What is happening?

A: This indicates that your product is undergoing hydrolysis followed by decarboxylation . β-keto esters are susceptible to hydrolysis back to the corresponding β-keto acid under either acidic or basic aqueous conditions.[7] This β-keto acid intermediate is thermally unstable and readily loses carbon dioxide (decarboxylates) upon heating to yield a ketone.[5][6][15]

Causality & Solution:

  • Workup pH: A prolonged or harsh acidic/basic workup will facilitate ester hydrolysis. The workup should be performed quickly and the solution should be neutralized before solvent evaporation.

  • Distillation Temperature: High temperatures during distillation can promote the decarboxylation of any β-keto acid that formed during the workup.[5]

To prevent this, ensure your aqueous workup is done at a neutral or near-neutral pH. After extraction, thoroughly dry the organic phase and consider purification by vacuum distillation to keep the temperature as low as possible.[16]

G Product This compound Acid 2-Acetyloctanoic Acid (β-Keto Acid Intermediate) Product->Acid Hydrolysis (Acid/Base, H2O) Ketone 2-Octanone (Impurity) Acid->Ketone Decarboxylation (Heat, Δ) CO2 CO2 Acid->CO2

Caption: Impurity formation via hydrolysis and decarboxylation.

Summary Data & Protocols
Table 1: Common Impurities and Their Origins
Impurity NameStructure (R = Hexyl)OriginMitigation Strategy
Methyl AcetoacetateCH₃COCH₂COOCH₃Unreacted Starting MaterialEnsure complete deprotonation; sufficient reaction time/temp.
1-BromohexaneCH₃(CH₂)₅BrUnreacted Starting MaterialUse slight excess of methyl acetoacetate.
Methyl 2-acetyl-2-hexyloctanoateCH₃COCR(R)COOCH₃DialkylationUse precise 1:1 stoichiometry of base:alkyl halide.
Methyl 3-(hexyloxy)but-2-enoateCH₃C(OR)=CHCOOCH₃O-AlkylationUse protic solvent (methanol); consider using 1-iodohexane.
2-OctanoneCH₃CO(CH₂)₅CH₃Hydrolysis & DecarboxylationNeutral workup; low-temperature vacuum distillation.
1-HexeneCH₂=CH(CH₂)₃CH₃E2 Elimination of Alkyl HalideUse a non-bulky base (NaOMe); avoid excessive heat.
Table 2: Recommended Experimental Protocol
StepActionParameterRationale
1. Setup Equip a round-bottom flask with a reflux condenser and addition funnel under an inert atmosphere (N₂ or Ar).Anhydrous conditionsPrevents quenching of the enolate.
2. Base Charge the flask with sodium methoxide (1.0 eq) dissolved in anhydrous methanol.N/APrepares the base solution.
3. Enolate Formation Add methyl acetoacetate (1.05-1.1 eq) dropwise to the stirred NaOMe solution at room temperature.Dropwise additionControls any exotherm and ensures complete deprotonation.
4. Alkylation Add 1-bromohexane (1.0 eq) dropwise to the enolate solution.Dropwise additionMaintains control over the reaction rate.
5. Reaction Heat the mixture to reflux and maintain for 12-20 hours.[3]65°C (Methanol BP)Drives the Sₙ2 reaction to completion.
6. Workup Cool to RT, remove methanol via rotary evaporation, add water, and extract with a nonpolar solvent (e.g., hexane).Neutral pHIsolates the product while minimizing hydrolysis.
7. Purification Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify via vacuum distillation.< 150°CRemoves impurities and isolates the final product at a reduced temperature to prevent decarboxylation.[3][16]

References

Technical Support Center: Troubleshooting the NMR Spectrum of Methyl 2-acetyloctanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Methyl 2-acetyloctanoate. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and purity assessment. Here, we address common issues and provide in-depth, field-proven insights to help you navigate the complexities of interpreting your spectral data.

The primary analytical challenge with β-keto esters like this compound arises from keto-enol tautomerism . This is not a contamination issue but an intrinsic chemical property where the molecule exists as a dynamic equilibrium between two distinct isomers: a keto form and an enol form.[1][2] The interconversion between these tautomers is slow on the NMR timescale, meaning you will observe separate signals for each species in your spectrum, often leading to initial confusion.[1][3] This guide will help you confidently identify, quantify, and troubleshoot your spectra.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my ¹H NMR spectrum of this compound show more signals than expected?

This is the most common observation and is due to keto-enol tautomerism. Your sample contains a mixture of two distinct chemical structures (tautomers) that are in equilibrium. You are seeing signals for both the keto form and the enol form simultaneously.[2] The presence of this equilibrium is a fundamental characteristic of β-dicarbonyl compounds.[4]

Keto-Enol Equilibrium in this compound

Keto_Enol_Tautomerism cluster_keto Keto Tautomer cluster_enol Enol Tautomer Keto Keto Form (Major in polar solvents) Enol Enol Form (Stabilized by intramolecular H-bond) Keto->Enol Equilibrium (Keq)

Caption: The dynamic equilibrium between the keto and enol tautomers.

Q2: How can I identify the signals for the keto and enol forms?

Each tautomer has a unique set of protons and carbons, resulting in distinct chemical shifts. The most diagnostic signals are:

  • Enol Form: A very deshielded singlet for the enolic hydroxyl proton (~12 ppm ), a singlet for the vinylic proton (~5.0-5.2 ppm ), and a unique acetyl methyl singlet.[1][5]

  • Keto Form: A singlet for the α-proton (the CH between the two carbonyls) at ~3.5 ppm and a different acetyl methyl singlet.[1][5]

The signals for the long hexyl chain and the methyl ester group will also show separate (but often overlapping) signals for each tautomer. A detailed table is provided in the Reference Data section below.

Q3: The keto-enol ratio in my spectrum is different from what I expected. Why?

The position of the keto-enol equilibrium is highly sensitive to environmental factors.[6] This is a key principle of physical organic chemistry. The main factors are:

  • Solvent: Non-polar, aprotic solvents (like CCl₄, benzene-d₆, or CDCl₃) stabilize the enol form through intramolecular hydrogen bonding. Polar, protic, or hydrogen-bond accepting solvents (like DMSO-d₆ or Methanol-d₄) disrupt this internal hydrogen bond and favor the more polar keto form.[7][8][9]

  • Temperature: Changes in temperature can shift the equilibrium. Running a variable-temperature (VT) NMR experiment can help determine the thermodynamic parameters (ΔG, ΔH, ΔS) of the tautomerization.[3]

  • Concentration: In some cases, intermolecular hydrogen bonding at high concentrations can influence the equilibrium. Always report the concentration and solvent used.

Q4: How do I accurately quantify the keto-enol ratio?

Quantification is done by comparing the integration of signals unique to each tautomer.[10]

  • Select Unique, Well-Resolved Signals: The best choices are typically the keto α-CH proton (~3.5 ppm, 1H) and the enol vinylic proton (~5.0-5.2 ppm, 1H).

  • Integrate: Carefully integrate both selected peaks.

  • Calculate the Ratio: The ratio of the integrals directly corresponds to the molar ratio of the tautomers.

    • % Enol = [Integral(Enol CH) / (Integral(Enol CH) + Integral(Keto CH))] * 100

    • % Keto = [Integral(Keto CH) / (Integral(Enol CH) + Integral(Keto CH))] * 100

Causality: This method is accurate because you are comparing signals that each represent a single proton in their respective molecule. You can cross-validate this by comparing the acetyl methyl groups (~2.2 ppm for keto, ~1.9 ppm for enol), but you must ensure they are well-resolved and remember that each signal represents three protons.[1]

Part 2: In-Depth Troubleshooting Guides

Guide 1: "My Spectrum is Too Complex" - A Deconvolution Strategy

When a spectrum appears crowded with unexpected peaks, the cause can be tautomers, impurities, or both. This workflow provides a systematic approach to deconvolution.

Troubleshooting Workflow for Complex Spectra

Troubleshooting_Workflow Start Start: Complex ¹H NMR Spectrum IsTautomerism Hypothesis: Keto-Enol Mixture? Start->IsTautomerism CheckSignals Action: Identify diagnostic signals (Enol OH ~12 ppm, Vinylic CH ~5.1 ppm, Keto α-CH ~3.5 ppm) IsTautomerism->CheckSignals Yes RunC13 Action: Acquire ¹³C and DEPT spectra CheckSignals->RunC13 CompareCarbons Analysis: Does the number of C, CH, CH₂, CH₃ signals match the expected total for two tautomers? RunC13->CompareCarbons Run2D Action: Acquire 2D NMR (¹H-¹H COSY, ¹H-¹³C HSQC) CompareCarbons->Run2D Yes ImpuritySuspected Conclusion: Unassigned signals remain. Suspect Impurities. CompareCarbons->ImpuritySuspected No AnalyzeCOSY Analysis: Use COSY to trace spin systems. Can you map the entire hexyl chain for each tautomer? Run2D->AnalyzeCOSY AnalyzeHSQC Analysis: Use HSQC to link protons to their attached carbons. Does this confirm assignments? AnalyzeCOSY->AnalyzeHSQC Yes AnalyzeCOSY->ImpuritySuspected No ConclusionTautomers Conclusion: Spectrum is a clean mixture of tautomers. Quantify and report ratio. AnalyzeHSQC->ConclusionTautomers Yes AnalyzeHSQC->ImpuritySuspected No

Caption: A logical workflow for deconvoluting complex NMR spectra.

Guide 2: "Unexpected Signals Remain" - Identifying Impurities

If the workflow above reveals signals that cannot be assigned to either tautomer, they are likely impurities.

Common Impurities & Their Signatures:

  • Methyl Acetoacetate (Starting Material): Will show its own keto-enol tautomerism. Look for a keto α-CH₂ singlet around 3.7 ppm and an acetyl singlet around 2.3 ppm.[11]

  • 1-Bromohexane (Starting Material): A characteristic triplet for the -CH₂Br group around 3.4 ppm.

  • Residual Solvents: (e.g., Methanol, Hexane) Check for common solvent peaks. Methanol appears as a singlet around 3.49 ppm in CDCl₃.

  • Transesterification Products: If the synthesis or workup involved another alcohol (e.g., ethanol), you might see the corresponding ethyl ester, identifiable by its characteristic quartet and triplet.[12]

Experimental Protocol for Purity Confirmation:

  • Purification: Re-purify the sample using flash column chromatography or distillation.

  • Re-acquire Spectra: Acquire ¹H NMR of the purified sample. The impurity signals should be significantly reduced or eliminated.

  • Spiking: If a specific impurity is suspected, obtain a pure standard of that substance and "spike" a small amount into your NMR sample. An increase in the intensity of the suspect peak confirms its identity.

Part 3: Reference Data & Protocols

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (400 MHz, CDCl₃)

AssignmentKeto Form (δ, ppm)Enol Form (δ, ppm)MultiplicityProtons
Enolic OH -~12.1s (broad)1H
Vinylic CH -~5.15s1H
α-CH ~3.55-t, J≈7.2 Hz1H
-OCH₃ (Ester) ~3.74~3.72s3H
-COCH₃ (Acetyl) ~2.25~2.10s3H
α'-CH₂ (Hexyl) ~1.95~2.15m2H
Hexyl Chain (-CH₂-)₄ ~1.2-1.4~1.2-1.4m8H
Terminal CH₃ (Hexyl) ~0.88~0.88t, J≈6.8 Hz3H
Note: These are predicted values based on analogous structures like ethyl acetoacetate and general chemical shift principles.[1][5][13] Actual values may vary slightly.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (100 MHz, CDCl₃)

AssignmentKeto Form (δ, ppm)Enol Form (δ, ppm)
C=O (Ketone) ~202.5-
C=O (Ester) ~169.5~173.0
Enol C=C-O -~178.0
Enol =C-H -~98.0
α-CH ~58.0-
-OCH₃ (Ester) ~52.5~51.5
-COCH₃ (Acetyl) ~29.0~21.0
Alkyl Chain Carbons ~31.5, 29.0, 27.0, 22.5, 14.0~31.5, 29.0, 27.0, 22.5, 14.0
Note: Carbon signals of the long alkyl chain may be very similar for both tautomers and could overlap.[14][15]
Experimental Protocols

Protocol 1: Standard Sample Preparation and ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh ~10-20 mg of your this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). Ensure the solvent is from a fresh, sealed source to avoid moisture contamination.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[16]

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.[16]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transform, phasing the spectrum correctly, and calibrating the chemical shift to TMS.

Protocol 2: Using 2D NMR for Ambiguity Resolution If signal overlap in the ¹H spectrum prevents clear assignment, 2D NMR is essential.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. It is invaluable for tracing the connectivity of the entire hexyl chain for each tautomer separately. A cross-peak between two signals indicates they are from protons on adjacent carbons.[13]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon it is directly attached to. It is the most reliable way to assign carbon signals and confirm which protons belong to which tautomer.[17]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is useful for assigning quaternary carbons (like the C=O groups) by looking at their correlation to nearby protons (e.g., the acetyl CH₃ protons).[17]

By systematically applying these FAQs, guides, and protocols, you can move from a complex, confusing spectrum to a well-defined characterization of your this compound sample, complete with an accurate assessment of its tautomeric composition and purity.

References

Navigating the Lability of Methyl 2-acetyloctanoate: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-acetyloctanoate. This guide is designed to provide in-depth troubleshooting and frequently asked questions regarding the stability and degradation of this β-keto ester, particularly under acidic conditions. Our goal is to equip you with the scientific rationale and practical steps to anticipate and manage potential challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing a loss of my starting material, this compound, when my reaction is run in an acidic medium. What is the likely cause?

This is a common observation when working with β-keto esters like this compound. The primary degradation pathway under acidic conditions is a two-step process: acid-catalyzed hydrolysis followed by decarboxylation.[1][2][3]

  • Step 1: Acid-Catalyzed Hydrolysis: The ester functional group of this compound is susceptible to hydrolysis in the presence of an acid catalyst (like HCl or H₂SO₄) and water.[4] This reaction cleaves the ester bond, yielding 2-acetyloctanoic acid (a β-keto acid) and methanol.[1][2]

  • Step 2: Decarboxylation: The resulting 2-acetyloctanoic acid is often unstable, especially with gentle heating.[2][5] It readily undergoes decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂), to form the final ketone product, 2-nonanone.[1][2][6]

This tandem reaction is a classic transformation for β-keto esters and is a key consideration in experimental design.[5]

Q2: What are the expected degradation products I should be looking for?

Based on the established degradation pathway, you should primarily expect to see the formation of 2-nonanone and the evolution of carbon dioxide gas. Methanol is also a byproduct of the initial hydrolysis step.

Starting MaterialIntermediateFinal Degradation ProductByproducts
This compound2-Acetyloctanoic acid2-NonanoneMethanol, Carbon Dioxide
Q3: My analytical data (e.g., HPLC, GC-MS) shows an unexpected peak. How can I confirm if it's a degradation product?

To identify unknown peaks, a combination of chromatographic and spectroscopic techniques is recommended.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is an excellent technique for identifying volatile compounds like 2-nonanone. You can identify the peak by comparing its mass spectrum to a known standard of 2-nonanone or by fragmentation pattern analysis.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This can be used to detect the intermediate β-keto acid, 2-acetyloctanoic acid, as well as the final ketone.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can provide definitive structural information for all components in your reaction mixture, including the starting material, intermediate, and final product.[7]

  • IR (Infrared) Spectroscopy: You can monitor the disappearance of the characteristic ester carbonyl stretch and the appearance of a carboxylic acid carbonyl stretch (from the intermediate) and a ketone carbonyl stretch.[7]

Running a forced degradation study, where you intentionally expose your compound to acidic conditions and monitor the reaction over time, can help you to confirm the identity of the degradation products.[8][9]

Troubleshooting Guide

Problem 1: My reaction is producing a significant amount of 2-nonanone, but I want to preserve the β-keto ester functionality.

This issue arises from the inherent reactivity of the β-keto ester in an acidic environment. Here are several strategies to mitigate this degradation:

  • pH Control: Carefully control the pH of your reaction mixture. If possible, use a buffered system or a milder acid. The rate of hydrolysis is dependent on the concentration of hydronium ions.[10]

  • Temperature Management: Decarboxylation is often accelerated by heat.[6][11] Running your reaction at a lower temperature can significantly slow down the rate of CO₂ loss from the intermediate β-keto acid.

  • Anhydrous Conditions: The initial hydrolysis step requires water.[4] Ensuring your reaction is performed under strictly anhydrous conditions can prevent the degradation cascade from starting.[12] Use dry solvents and glassware, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Alternative Catalysts: If your desired transformation requires a catalyst, explore non-acidic alternatives. For certain reactions, Lewis acids or organocatalysts might be suitable and less prone to inducing hydrolysis.

Problem 2: I am trying to perform a reaction at the α-carbon of this compound, but the acidic conditions are causing degradation before my desired reaction can occur.

This is a common challenge due to the acidic nature of the α-hydrogen, which makes it a reactive site.[1] To favor your desired reaction over degradation:

  • Choice of Base and Reaction Conditions: For reactions at the α-carbon, such as alkylation, a strong, non-nucleophilic base (e.g., LDA, NaH) is typically used to deprotonate the α-carbon. This is usually performed under anhydrous and aprotic conditions, which will also prevent the acid-catalyzed degradation pathway.

  • Protecting Groups: In a multi-step synthesis, you might consider protecting the ketone or ester functionality before subjecting the molecule to acidic conditions that could cause degradation.

  • Reaction Sequencing: Carefully consider the order of your synthetic steps. It may be possible to perform the desired modification at the α-carbon under basic or neutral conditions before any steps that require an acidic environment.

Experimental Protocols

Protocol 1: Monitoring the Degradation of this compound by HPLC

This protocol provides a general framework for monitoring the degradation of this compound under acidic conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (for quenching)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 40°C, 60°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by neutralizing the aliquot with an equivalent amount of NaOH to stop further degradation.

  • HPLC Analysis:

    • Mobile Phase: A typical starting point is a gradient of water (with 0.1% formic acid) and methanol.

    • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound and the expected degradation product (2-nonanone) have reasonable absorbance (e.g., 210 nm).

    • Inject the quenched samples onto the HPLC system.

  • Data Analysis:

    • Monitor the decrease in the peak area of this compound and the increase in the peak area of 2-nonanone over time.

    • Calculate the percentage of degradation at each time point.

Visualizing the Degradation Pathway

The following diagram illustrates the sequential hydrolysis and decarboxylation of this compound under acidic conditions.

Degradation_Pathway M2AO This compound AAO 2-Acetyloctanoic acid (β-Keto acid intermediate) M2AO->AAO + H₂O, H⁺ - CH₃OH (Hydrolysis) Nonanone 2-Nonanone (Ketone product) AAO->Nonanone Heat - CO₂ (Decarboxylation)

References

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 2-Acetyloctanoate and Ethyl 2-Acetyloctanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the choice of ester group can profoundly influence the reactivity and subsequent synthetic pathways of a molecule. This guide provides an in-depth comparison of methyl 2-acetyloctanoate and ethyl 2-acetyloctanoate, focusing on the subtle yet significant differences in their chemical reactivity. By understanding these nuances, researchers can make more informed decisions in experimental design and optimization.

Introduction to Methyl and Ethyl 2-Acetyloctanoate

This compound and ethyl 2-acetyloctanoate are β-keto esters, a class of compounds renowned for their synthetic versatility.[1] They serve as key intermediates in a variety of carbon-carbon bond-forming reactions, largely due to the acidity of the α-hydrogen located between the two carbonyl groups. The primary structural difference between these two molecules lies in the alcohol-derived portion of the ester: a methyl group versus an ethyl group. This seemingly minor variation gives rise to differences in their physical properties and chemical behavior.

Below is a summary of the key physical and chemical properties of both compounds:

PropertyThis compoundEthyl 2-Acetyloctanoate
Molecular Formula C₁₁H₂₀O₃[2]C₁₂H₂₂O₃[3]
Molecular Weight 200.27 g/mol [2]214.30 g/mol [3]
IUPAC Name This compound[2]ethyl 2-acetyloctanoate[3]
Boiling Point 124-128 °C at 15 Torr[4]Not readily available
Density Not readily available0.934-0.940 g/mL at 20 °C[3]

Comparative Reactivity: A Mechanistic Perspective

The reactivity of these β-keto esters is primarily governed by two factors: steric hindrance and electronic effects. These factors influence the accessibility of the carbonyl carbon to nucleophiles and the stability of reaction intermediates.

2.1. Steric Effects

The ethyl group is larger than the methyl group, which introduces greater steric hindrance around the ester carbonyl.[5][6] This increased bulk can impede the approach of nucleophiles, potentially slowing down reaction rates.[7][8] For instance, in reactions such as hydrolysis or transesterification, where a nucleophile attacks the ester carbonyl, this compound is expected to react more rapidly than its ethyl counterpart.

2.2. Electronic Effects

Both methyl and ethyl groups are electron-donating, but the ethyl group has a slightly stronger inductive effect. However, in the context of ester reactivity, this electronic difference is generally considered to be less significant than the steric effects.

The following diagram illustrates the general mechanism of a base-catalyzed hydrolysis (saponification), a common reaction for esters.

cluster_0 Saponification Mechanism Ester R-C(=O)OR' Tetrahedral_Intermediate R-C(O⁻)(OH)OR' Ester->Tetrahedral_Intermediate Nucleophilic Attack OH_minus OH⁻ Carboxylate R-COO⁻ Tetrahedral_Intermediate->Carboxylate Loss of Leaving Group (⁻OR') Alcohol R'OH Start Start: Ester + Base Enolate_Formation Enolate Formation Start->Enolate_Formation Nucleophilic_Attack Nucleophilic Attack on Second Ester Enolate_Formation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Alkoxide Tetrahedral_Intermediate->Elimination Product β-Keto Ester Product Elimination->Product

References

A Comparative Guide to the Validation of Methyl 2-acetyloctanoate Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methodologies for the purity validation of Methyl 2-acetyloctanoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the experimental nuances, comparative performance data, and the rationale behind method selection, ensuring scientific integrity and robust analytical outcomes.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as impurities can carry through the synthetic pathway, potentially affecting the safety, efficacy, and stability of the final drug product. Regulatory bodies worldwide, guided by standards such as those from the International Council for Harmonisation (ICH), mandate rigorous purity control.[1][2][3] This guide focuses on HPLC as a primary analytical tool for purity assessment and compares its performance against Gas Chromatography (GC) and Titrimetry, providing a holistic view for method validation and selection.

Part 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Non-Volatile Compounds

HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolution, sensitivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile. For an ester like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common and effective approach.

The 'Why' Behind the Method: Causality in HPLC Protocol Design

The choice of a reversed-phase C18 column is deliberate; its non-polar stationary phase provides excellent retention and separation for moderately polar organic molecules like this compound. The mobile phase, a gradient of water and acetonitrile, is selected to ensure adequate retention of the main analyte while allowing for the elution and separation of both more polar and less polar impurities. UV detection is employed due to the presence of a carbonyl chromophore in the analyte, which allows for sensitive detection at an appropriate wavelength (typically around 210 nm).

Experimental Protocol: RP-HPLC Purity Determination

1. Instrumentation and Conditions:

  • System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Deionized Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient is often optimal to separate a range of impurities with varying polarities. A typical gradient might be:

    • 0-5 min: 60% B

    • 5-20 min: 60% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water, 60:40 v/v) to a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

  • Spiked Sample: To demonstrate specificity, a sample solution can be spiked with known potential impurities to confirm their separation from the main analyte peak.

3. System Suitability: Before sample analysis, the system's performance must be verified according to pharmacopeial guidelines (e.g., USP <621> or Ph. Eur. 2.2.46).[4][5][6][7][8][9][10][11]

  • Tailing Factor: Should be between 0.8 and 1.5 for the main peak.[6]

  • Theoretical Plates: Typically >2000 for the main peak.

  • Repeatability (RSD): The relative standard deviation of peak areas from replicate injections (n≥5) should be ≤2.0%.

4. Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Standard & Sample Preparation (1 mg/mL) C HPLC System (C18 Column, Gradient) A->C B Mobile Phase Preparation B->C D System Suitability Test C->D Inject Standard E Sample Injection & Data Acquisition D->E System OK F Chromatogram Integration E->F G Purity Calculation (Area % Report) F->G

Caption: HPLC analysis workflow for this compound purity.

Part 2: Comparative Methodologies - Broadening the Analytical Perspective

While HPLC is a powerful tool, a comprehensive validation often involves comparing it with orthogonal methods. This not only provides a more complete purity profile but also aligns with the principles of analytical quality by design (AQbD).

A. Gas Chromatography (GC) - The Choice for Volatile Analytes

GC is an excellent alternative for analyzing volatile or semi-volatile compounds.[12] Since this compound has a moderate boiling point, GC can provide high-resolution separation of volatile impurities that might be difficult to resolve by HPLC.

Causality in GC Protocol Design: A non-polar capillary column (e.g., DB-5ms) is chosen for its ability to separate compounds based on their boiling points and weak intermolecular interactions. The temperature programming is crucial; a gradual increase in temperature allows for the separation of compounds with a range of volatilities. Flame Ionization Detection (FID) is a universal detector for organic compounds and provides excellent sensitivity.

1. Instrumentation and Conditions:

  • System: GC equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 min at 250 °C.

  • Split Ratio: 50:1.

2. Sample Preparation:

  • Dissolve approximately 10 mg of the sample in 10 mL of a suitable solvent like Dichloromethane or Hexane.

GC_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_results_gc Results A_gc Sample Preparation (1 mg/mL in DCM) C_gc GC-FID System (DB-5ms Column) A_gc->C_gc D_gc System Suitability Test C_gc->D_gc Inject Standard E_gc Sample Injection & Data Acquisition D_gc->E_gc System OK F_gc Chromatogram Integration E_gc->F_gc G_gc Purity Calculation (Area % Report) F_gc->G_gc Titration_Workflow A_tit Weigh Sample B_tit Add Excess Ethanolic KOH A_tit->B_tit C_tit Reflux for 1 hour (Saponification) B_tit->C_tit D_tit Cool and Add Water C_tit->D_tit E_tit Back-titrate with HCl (Phenolphthalein Indicator) D_tit->E_tit G_tit Calculate Ester Content E_tit->G_tit Sample Titer F_tit Perform Blank Titration F_tit->G_tit Method_Comparison center This compound Purity Validation HPLC HPLC-UV center->HPLC Primary Method (Non-volatile Impurities) GC GC-FID center->GC Orthogonal Method (Volatile Impurities) Titr Titrimetry center->Titr Confirmatory Method (Absolute Assay) HPLC->GC Complementary Data HPLC->Titr Corroboration

References

A Comparative Benchmarking Guide to Acylation Agents: Performance Analysis of Methyl 2-acetyloctanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of an acyl group is a cornerstone transformation in organic synthesis, pivotal to the fields of pharmaceutical development and materials science. The choice of an acylating agent dictates not only the reaction's efficiency and yield but also its safety profile and environmental impact. While highly reactive agents like acyl chlorides and anhydrides are commonplace, the drive towards milder, more selective, and sustainable methodologies necessitates the evaluation of alternative reagents. This guide provides a comprehensive benchmark comparison of Methyl 2-acetyloctanoate, a β-keto ester, against traditional high-reactivity (Acetyl Chloride, Acetic Anhydride) and moderate-reactivity (N-Acetylimidazole) acylating agents. We present a detailed analysis of their reaction mechanisms, comparative performance data from a standardized model reaction, and step-by-step experimental protocols to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Critical Role of the Acylating Agent

Acylation, the process of adding an acyl group (R-C=O) to a molecule, is a fundamental reaction for synthesizing esters, amides, and aromatic ketones.[1][2] These functional groups are prevalent in a vast array of biologically active molecules and advanced materials. The efficacy of an acylation reaction is critically dependent on the chosen acylating agent. Key performance indicators include:

  • Reactivity: The rate and completeness of the reaction.

  • Selectivity: The ability to acylate a target functional group in the presence of others.

  • Yield and Purity: The amount of desired product obtained, free from byproducts.

  • Handling and Safety: The reagent's stability, toxicity, and the nature of its byproducts.

  • Sustainability ("Greenness"): The atom economy of the reaction and the environmental impact of reagents and waste streams.[3][4]

This guide focuses on benchmarking this compound against established agents to evaluate its potential as a viable alternative in modern synthesis.

The Acylating Agents: A Comparative Profile

The reactivity of an acylating agent is primarily governed by the electrophilicity of its carbonyl carbon and the stability of its leaving group. A more stable leaving group (i.e., a weaker base) corresponds to a more reactive acylating agent.[5]

High-Reactivity Agents
  • Acetyl Chloride (CH₃COCl): As an acyl chloride, this is one of the most reactive acylating agents.[6] Its high reactivity stems from the excellent chloride leaving group. However, this reactivity comes at a cost: it is highly corrosive, moisture-sensitive, and releases pungent and corrosive hydrogen chloride (HCl) gas as a byproduct, which often necessitates the use of a stoichiometric amount of base to neutralize.[7][8]

  • Acetic Anhydride ((CH₃CO)₂O): Formed by the dehydration of two carboxylic acid molecules, acetic anhydride is a strong and effective acylating agent, though generally less reactive than acetyl chloride.[6][9] Its leaving group is the resonance-stabilized acetate ion. The byproduct is acetic acid, which is less corrosive and volatile than HCl, making it easier to handle.[8][10] It is widely used in both laboratory and industrial settings.[11][12]

Moderate-Reactivity and High-Selectivity Agent
  • N-Acetylimidazole (C₅H₆N₂O): This agent offers a balance of reactivity and selectivity.[13] The imidazole leaving group is a moderately good one, making N-acetylimidazole less reactive than anhydrides or acyl chlorides. This reduced reactivity can be advantageous for the selective acylation of more nucleophilic sites (like primary amines) in the presence of less reactive ones (like alcohols or secondary amines).[5][14] It is also relatively stable in aqueous media, a unique feature among these agents.[13]

The Alternative: β-Keto Ester

  • This compound (C₁₁H₂₀O₃): As a β-keto ester, this molecule is not a traditional acylating agent. Its use in this context would likely proceed through a transacylation or enolate-mediated mechanism. The leaving group would be the enolate of methyl octanoate, which is a much stronger base than chloride or acetate, thus rendering this compound significantly less reactive.[15] The primary motivation for exploring such an agent lies in the potential for milder reaction conditions, higher selectivity, and a more favorable environmental profile, as the reaction could potentially be driven to completion by removing a non-corrosive byproduct.

G cluster_reactivity Figure 1: Relative Reactivity of Acylating Agents Acetyl_Chloride Acetyl Chloride (Highest Reactivity) Acetic_Anhydride Acetic Anhydride Acetyl_Chloride->Acetic_Anhydride > N_Acetylimidazole N-Acetylimidazole Acetic_Anhydride->N_Acetylimidazole > Methyl_2_acetyloctanoate This compound (Lowest Reactivity) N_Acetylimidazole->Methyl_2_acetyloctanoate >>

Caption: A logical diagram illustrating the general reactivity trend of the benchmarked acylating agents.

Benchmarking Methodology

To provide an objective comparison, we outline a standardized experiment: the N-acylation of a model primary amine, benzylamine. This reaction is chosen for its reliability and the ease with which product formation can be monitored and quantified.

Reaction Scheme

The general reaction involves the acylation of benzylamine to form N-benzylacetamide.

Key Parameters for Evaluation
  • Reaction Time to Completion: Monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[16]

  • Isolated Yield (%): The purified product's weight relative to the theoretical maximum.

  • Product Purity: Assessed by Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reaction Conditions: Note of temperature, requirement for inert atmosphere, and catalyst.

  • Safety & Handling: Qualitative assessment of reagent handling and byproduct management.

G cluster_workflow Figure 2: Standardized Experimental Workflow A 1. Reaction Setup - Benzylamine (1.0 eq) - Acylating Agent (1.1 eq) - Solvent (DCM) - Base (if needed) B 2. Reaction - Stir at RT - Monitor by TLC A->B C 3. Workup - Quench Reaction - Aqueous Wash B->C D 4. Purification - Dry Organic Layer - Concentrate Solvent - Column Chromatography C->D E 5. Analysis - Determine Yield - Assess Purity (NMR, GC-MS) D->E

Caption: A generalized workflow for the comparative acylation experiments.

Standardized Experimental Protocols

The following protocols are designed for the acylation of benzylamine (1.0 mmol) as the substrate.

Protocol 1: Acylation with Acetyl Chloride
  • In a round-bottom flask under an inert nitrogen atmosphere, dissolve benzylamine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (DCM, 5 mL).[7]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of acetyl chloride (1.1 mmol) in anhydrous DCM (2 mL) to the stirred amine solution.[17]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Acylation with Acetic Anhydride
  • In a round-bottom flask, dissolve benzylamine (1.0 mmol) in DCM (5 mL).

  • Add acetic anhydride (1.1 mmol) to the solution. For amine acylation, a catalyst is often not strictly necessary, but a catalytic amount of 4-dimethylaminopyridine (DMAP) or a base like pyridine can be added to accelerate the reaction.[9]

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, proceed with the aqueous workup and purification as described in Protocol 1.

Protocol 3: Acylation with N-Acetylimidazole
  • In a round-bottom flask, dissolve benzylamine (1.0 mmol) and N-acetylimidazole (1.1 mmol) in a suitable solvent like DCM or THF (5 mL).[18]

  • Stir the mixture at room temperature. The reaction may require gentle heating (40 °C) to proceed at a reasonable rate. Stir for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, proceed with the aqueous workup and purification as described in Protocol 1. The workup for this reaction is often simpler due to the water-solubility of the imidazole byproduct.

Protocol 4: Acylation with this compound
  • In a round-bottom flask, dissolve benzylamine (1.0 mmol) and this compound (1.2 mmol) in a high-boiling-point solvent such as toluene (5 mL).

  • Add a catalytic amount of a non-nucleophilic base (e.g., DBU, 0.1 mmol).

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 24-48 hours. A Dean-Stark apparatus may be employed to remove the methyl octanoate byproduct and drive the equilibrium.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and proceed with the aqueous workup and purification as described in Protocol 1.

Comparative Data Analysis

The following table summarizes the expected performance of each acylating agent based on established principles of chemical reactivity and typical experimental outcomes.

Parameter Acetyl Chloride Acetic Anhydride N-Acetylimidazole This compound Source(s)
Relative Reactivity Very HighHighModerateLow[5][15][19]
Typical Reaction Time < 1 hour2-4 hours6-12 hours24-48 hours[7][18]
Typical Isolated Yield > 95%> 90%80-90%40-60% (Variable)[5][19]
Reaction Conditions 0 °C to RT, Inert atm.RT (cat. optional)RT to 40 °CReflux (110 °C), Catalyst[7][9][18]
Byproduct HCl (Corrosive Gas)Acetic AcidImidazoleMethyl Octanoate[8][10]
Handling Safety Corrosive, Moisture SensitiveIrritant, Moisture SensitiveStable SolidRelatively Benign Liquid[8][17]
Substrate Scope Broad (less selective)BroadGood (more selective)Narrow (requires forcing conditions)[6][13]

Disclaimer: The data presented in this table is illustrative and based on established principles of chemical reactivity. Actual results may vary depending on the specific substrate and precise reaction conditions.

Discussion: Mechanistic Insights and Practical Considerations

The significant differences in performance are directly linked to the reaction mechanisms.

G cluster_mechanism Figure 3: Nucleophilic Acyl Substitution Mechanism A R-NH₂ (Nucleophile) + R'-CO-L (Acylating Agent) L = Leaving Group B Tetrahedral Intermediate A->B Nucleophilic Attack C R-NH-CO-R' (Product) + H-L (Byproduct) B->C Leaving Group Expulsion

Caption: The general mechanism for nucleophilic acyl substitution, common to most acylation reactions.[20]

Acetyl chloride and acetic anhydride react rapidly via a classic nucleophilic acyl substitution mechanism.[20][21] The high electrophilicity of their carbonyl carbons and the stability of their respective leaving groups (Cl⁻ and CH₃COO⁻) facilitate rapid formation of the tetrahedral intermediate and subsequent product formation.[22] This high reactivity, however, can lead to a lack of selectivity with multifunctional substrates.

N-Acetylimidazole also proceeds via nucleophilic acyl substitution, but its reduced reactivity allows for greater chemoselectivity. It is often employed when a milder touch is required, for instance, in the context of sensitive biological molecules.[13][23]

This compound represents a departure from this mechanism. As an ester, its direct acylation potential is low. The reaction likely proceeds under forcing, equilibrium-driven conditions. The required high temperatures and extended reaction times limit its practical applicability for many standard transformations. However, its mild nature and the generation of a non-corrosive byproduct could make it a candidate for specific industrial processes where substrate stability and "green" considerations are paramount, and where reaction time is not a limiting factor.[24][25]

Conclusion and Recommendations

The selection of an acylating agent is a strategic decision that requires balancing reactivity, selectivity, cost, and safety.

  • Acetyl Chloride remains the agent of choice for rapid and near-quantitative acylation of simple, robust substrates where the management of HCl is not a concern.

  • Acetic Anhydride offers a practical and highly effective alternative to acetyl chloride, with easier handling and a less hazardous byproduct, making it a versatile workhorse for a wide range of applications.

  • N-Acetylimidazole excels in scenarios demanding higher chemoselectivity and milder conditions, particularly with complex and sensitive substrates.

  • This compound , while demonstrating low reactivity in this benchmark, highlights the ongoing search for alternative acylating agents. Its utility is likely confined to niche applications where extreme mildness is required and forcing conditions are tolerable.

Ultimately, this guide provides the foundational data and protocols for researchers to benchmark these and other acylating agents within their specific chemical contexts, ensuring the selection of the optimal reagent to achieve their synthetic goals efficiently and safely.

References

Safety Operating Guide

Personal protective equipment for handling Methyl 2-acetyloctanoate

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for Methyl 2-acetyloctanoate

This document provides comprehensive safety protocols for the handling and disposal of this compound, a beta-keto ester. As a Senior Application Scientist, my objective is to provide a procedural guide grounded in established safety principles and field-proven experience. This guide is designed for researchers, scientists, and drug development professionals who may work with this or structurally similar compounds. Given that specific safety data for this compound is not extensively published, the following recommendations are based on a conservative hazard assessment using data from structurally analogous esters and established chemical safety principles.

Hazard Assessment by Chemical Analogy

In the absence of a dedicated Safety Data Sheet (SDS) for this compound, a prudent approach is to assess its potential hazards by examining structurally similar compounds, particularly other aliphatic esters. This method, known as hazard assessment by chemical analogy, is a cornerstone of laboratory safety for research chemicals. The primary hazards are inferred to be flammability and irritation to the skin and eyes.

Inferred Physicochemical and Hazardous Properties

The properties listed below are for structurally related esters and serve as a basis for the safety protocols outlined in this guide.

PropertyInferred Assessment for this compoundRationale & Supporting Data from Analogous Compounds
Physical State Liquid at room temperatureMethyl 2-methylbutyrate and Ethyl 2-methylbutyrate are liquids with densities of ~0.88 g/mL.[1]
Flammability Flammable Liquid (Likely OSHA Category 3) Methyl 2-methylbutyrate has a flash point of 32°C (89.6°F) and Ethyl 2-methylbutyrate has a flash point of 26°C (78.8°F).[1] This places them in the Flammable Liquid category, requiring specific storage and handling precautions to avoid ignition.[2]
Health Hazards - Causes skin irritation.- Causes serious eye irritation.- Vapors may cause drowsiness or dizziness.Safety data for similar esters consistently identifies skin and eye irritation as primary hazards.[3] Inhalation of vapors of organic esters can lead to central nervous system depression, and repeated skin contact may cause dryness or cracking.[4]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases.Esters can react exothermically with acids and bases.[5] Contact with strong oxidizers presents a fire or explosion hazard.[6]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to minimize exposure and ensure personal safety. The selection of each component is directly linked to the identified hazards of flammability and irritation.

PPE CategoryItemSpecification and Rationale
Eye & Face Protection Safety Goggles or Safety Glasses with side shieldsRationale: Essential to protect eyes from splashes of the liquid, which is presumed to be a serious eye irritant.[3] For operations with a higher risk of splashing, such as transfers of larger volumes, a face shield worn over safety goggles is required. Eyewear must be compliant with OSHA 29 CFR 1910.133.
Hand Protection Chemical-Resistant GlovesRationale: Protects against skin irritation.[3] Recommended materials: Nitrile or Butyl rubber. These materials offer good resistance to esters and ketones.[7] Always inspect gloves for tears or holes before use. If contact occurs, remove gloves immediately, wash hands, and don a new pair. Do not reuse disposable gloves.
Body Protection Flame-Resistant Laboratory CoatRationale: A flame-resistant (FR) lab coat is crucial due to the flammability of the compound. It should be fully buttoned to protect against skin contact from splashes and provide a barrier in case of a flash fire. For larger quantities, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Not generally required with proper engineering controls.Rationale: All work should be conducted in a certified chemical fume hood to prevent the inhalation of vapors, which may cause dizziness.[4] If work must be done outside of a fume hood (e.g., weighing), a risk assessment must be performed to determine if an air-purifying respirator with an organic vapor cartridge is necessary.

Operational Plan: Safe Handling Workflow

Adherence to a systematic workflow is critical for minimizing risk. The following procedure outlines the safe handling of this compound from initial preparation to temporary storage.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items and ignition sources (e.g., hot plates, motors).

  • PPE Donning: Put on all required PPE as specified in the table above, starting with the lab coat, followed by eye protection, and finally gloves.

  • Chemical Transfer: Ground and bond the source container and receiving vessel to prevent static electricity discharge, a potential ignition source for flammable liquids.[2] Use only non-sparking tools for opening containers.

  • Manipulation: Perform all operations involving the open chemical (e.g., weighing, transferring, mixing) inside the chemical fume hood.

  • Temporary Storage: Keep containers tightly closed when not in use.[3] Store in a designated, well-ventilated flammables cabinet away from heat and incompatible materials.[2]

  • Post-Handling: After completing the work, securely close all containers. Decontaminate the work area.

  • PPE Doffing: Remove PPE in the reverse order it was put on. Remove gloves first, avoiding contact with the outside of the glove, followed by the lab coat and eye protection. Wash hands thoroughly with soap and water.

Safe Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Active Handling (in Fume Hood) cluster_cleanup Post-Handling Phase prep_area 1. Verify Fume Hood Operation & Clear Ignition Sources don_ppe 2. Don Required PPE (FR Coat, Goggles, Gloves) prep_area->don_ppe transfer 3. Ground & Bond Containers & Transfer Chemical don_ppe->transfer manipulate 4. Perform Experimental Work transfer->manipulate storage 5. Securely Close & Store Container in Flammables Cabinet manipulate->storage decon 6. Decontaminate Work Area storage->decon doff_ppe 7. Doff PPE & Wash Hands decon->doff_ppe

Caption: Workflow for the safe handling of this compound.

Emergency Procedures & First Aid

Immediate and appropriate action is vital in the event of an exposure or spill.

  • Spill Response:

    • Evacuate non-essential personnel from the immediate area.

    • Eliminate all ignition sources.[5]

    • If safe to do so, contain the spill using a chemical absorbent material (e.g., vermiculite, sand). Do not use combustible materials.

    • Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[6]

    • Ventilate the area and wash the spill site after material pickup is complete.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice.[2][3]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell or if symptoms such as dizziness persist, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Unused this compound and any materials contaminated with it (e.g., absorbent pads, gloves) must be treated as hazardous chemical waste. Due to its flammability, it may be classified as ignitable waste.

  • Containerization: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste disposal company, following all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.